2-Chloro-6-methylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWKKWOCPTEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384087 | |
| Record name | 2-chloro-6-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54957-84-5 | |
| Record name | 2-chloro-6-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-methylnicotinamide chemical properties and structure
An In-depth Technical Guide to 2-Chloro-6-methylnicotinamide: Synthesis, Structure, and Applications
Introduction
Substituted nicotinamides are a cornerstone of modern medicinal chemistry, serving as pivotal structural motifs in a wide array of pharmacologically active agents. Their prevalence stems from the nicotinamide (Vitamin B3) core, a fundamental building block in cellular metabolism, particularly in the redox cofactor nicotinamide adenine dinucleotide (NAD+). The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, enabling targeted interactions with various biological macromolecules. Within this important class of compounds, this compound emerges as a particularly valuable intermediate and building block. Its specific substitution pattern—a chloro group at the 2-position, a methyl group at the 6-position, and a carboxamide at the 3-position—offers a unique combination of reactivity and structural features. The chloro group acts as a versatile synthetic handle for nucleophilic substitution reactions, while the methyl and amide groups provide points for modifying steric and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers and scientists in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a primary amide.
Molecular Structure
The IUPAC name for this compound is 2-chloro-6-methylpyridine-3-carboxamide.[2] The arrangement of substituents on the pyridine ring is critical to its chemical behavior and its utility as a synthetic precursor.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. [3] Objective: To synthesize this compound from 2-chloro-6-methylnicotinic acid.
Materials:
-
2-Chloro-6-methylnicotinic acid (1.0 eq)
-
Oxalyl dichloride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium hydroxide solution
Procedure:
-
Acid Chloride Formation: To a stirred solution of 2-chloro-6-methylnicotinic acid (e.g., 5.0 g, 29 mmol) in anhydrous DCM (30 mL), add oxalyl dichloride (3.8 mL, 44 mmol) dropwise at room temperature (20°C). [3] * Causality: Oxalyl dichloride is an excellent activating agent for carboxylic acids. It reacts to form the highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack. The byproducts (CO, CO₂, HCl) are gaseous, which drives the reaction to completion.
-
Reaction Monitoring: Stir the mixture at 20°C for 2 hours. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it with methanol, and spotting against the starting material.
-
Solvent Removal: After 2 hours, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl dichloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride as a residue.
-
Amidation: Dissolve the residue in anhydrous THF (30 mL) and cool the solution in an ice bath. Add ammonium hydroxide solution slowly to the stirred mixture.
-
Causality: The ammonia in the ammonium hydroxide solution acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.
-
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Isolation and Purification: The resulting mixture can be filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude product. [3] * Self-Validation: The purity of the final product should be assessed by melting point determination, which should be sharp and close to the literature value (179 °C), and confirmed by spectroscopic methods as described in the following section. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Elucidation and Characterization
While specific, published spectra for this compound are not readily available, its structure can be confidently confirmed using standard spectroscopic techniques. The expected signatures are based on the known spectra of its precursor, 2-chloro-6-methylnicotinic acid, and general principles of spectroscopy. [4]
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | - A singlet around 2.5-2.7 ppm (3H) - Two doublets in the aromatic region (7.5-8.5 ppm, 1H each) - Two broad singlets for the -NH₂ protons (variable shift) | - The singlet corresponds to the methyl (-CH₃) protons. - The two doublets represent the two coupled protons on the pyridine ring. - The amide protons are exchangeable and often appear as broad signals. |
| ¹³C NMR | - A signal around 20-25 ppm (methyl carbon) - Multiple signals in the 120-160 ppm range (pyridine ring carbons) - A signal around 165-170 ppm (amide carbonyl carbon) | - Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are characteristic of the electronic environment of each carbon. |
| FT-IR | - Two sharp peaks around 3100-3400 cm⁻¹ (N-H stretch of primary amide) - A strong, sharp peak around 1650-1680 cm⁻¹ (C=O stretch, Amide I band) - A peak around 1600-1620 cm⁻¹ (N-H bend, Amide II band) - Peaks in the 1400-1600 cm⁻¹ range (C=C and C=N stretching of the pyridine ring) | - These absorption bands are highly characteristic of the primary amide and aromatic pyridine functional groups present in the molecule. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z 170. - An M+2 peak at m/z 172 with ~1/3 the intensity of the M⁺ peak. | - The molecular weight is 170.6. The presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), providing strong evidence for its presence in the molecule. |
Applications in Research and Drug Discovery
This compound is not primarily an end-product therapeutic but rather a high-value chemical intermediate for the synthesis of more complex pharmaceutical agents. Its structure is a key fragment in several classes of enzyme inhibitors.
Precursor for Kinase Inhibitors
The 2-amino-pyridine/pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. This compound is an ideal precursor for creating such structures. The chloro group can be displaced by a primary amine via nucleophilic aromatic substitution (SNAr), a fundamental reaction in medicinal chemistry. This strategy has been used to develop potent inhibitors for enzymes like Src and Abl kinases. [5]
Scaffold for Nicotinamide N-methyltransferase (NNMT) Inhibitors
NNMT is a metabolic enzyme that catalyzes the methylation of nicotinamide. [6]Its overexpression is linked to several diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target. [7]Many small molecule NNMT inhibitors are derivatives of nicotinamide. The functional groups on this compound provide the necessary handles to build libraries of compounds for screening against NNMT, exploring how different substituents impact potency and selectivity.
Development of DNA Demethylase Inhibitors
Recent research has identified nicotinamide derivatives as potent and selective inhibitors of DNA demethylases like AlkB homolog 2 (ALKBH2), which is highly expressed in certain cancers. [8]this compound serves as a foundational structure from which such inhibitors can be synthesized, allowing for systematic structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as irritating to the eyes, respiratory system, and skin. [2]The precursor, 2-chloro-6-methylnicotinic acid, carries similar warnings. [4]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse immediately and thoroughly with plenty of water and seek medical advice. [2]For skin contact, wash off with soap and water. If inhaled, move to fresh air.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a well-defined chemical entity with significant value for the scientific research community, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of reactive and modifiable functional groups, makes it an indispensable building block for constructing sophisticated molecules targeting critical disease pathways. From kinase inhibitors for oncology to modulators of metabolic enzymes, the derivatives originating from this scaffold are at the forefront of drug discovery. This guide has outlined its core chemical properties, provided a robust and rationalized synthetic protocol, and contextualized its application, offering a solid foundation for its use in advanced research and development projects.
References
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Chemsigma. This compound [54957-84-5]. [Link]
-
PubChem. 2-Chloro-6-methylnicotinic acid. National Center for Biotechnology Information. [Link]
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van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. [Link]
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Neelakantan, H., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]
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Wang, C., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
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- 1. 2-Chloro-6-methylnicotinic acid, 98+% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. 54957-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 2-Chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid
This guide provides a comprehensive overview of the synthesis of 2-chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into various synthetic strategies, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of this compound
This compound is a pivotal building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of the chloro, methyl, and amide functional groups offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. A reliable and scalable synthesis of this compound is therefore of considerable interest to the pharmaceutical industry.
Synthetic Strategies: From Carboxylic Acid to Amide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The primary challenge lies in the activation of the carboxylic acid, which is generally unreactive towards amines due to an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. This guide will explore three robust methods to achieve this transformation, each with its own set of advantages and considerations.
-
The Oxalyl Chloride Method: A mild and efficient route involving the in-situ formation of an acyl chloride.
-
The Thionyl Chloride Method: A classic and cost-effective approach for generating acyl chlorides.
-
Direct Amidation via Coupling Agents: A modern approach that avoids the isolation of acyl chlorides, using reagents like HATU.
Method 1: The Oxalyl Chloride Approach
This method is often favored in research and fine chemical synthesis due to its mild reaction conditions and the volatile nature of its byproducts, which simplifies purification.[1][2]
Rationale and Mechanistic Insight
Oxalyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this reaction via the formation of the Vilsmeier reagent, which is the active chlorinating agent. The resulting acyl chloride is then reacted with an amine source, in this case, ammonium hydroxide, to yield the desired amide. The byproducts of the activation step, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous and easily removed.[3]
Visualizing the Workflow: Oxalyl Chloride Method
Caption: Workflow for the synthesis of this compound via the oxalyl chloride method.
Detailed Experimental Protocol
This protocol is adapted from a known synthetic route and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-6-methylnicotinic acid | 171.58 | 5.0 g | 29.1 mmol | 1.0 |
| Oxalyl dichloride | 126.93 | 3.8 mL (5.58 g) | 44.0 mmol | 1.5 |
| Dichloromethane (DCM) | - | 30 mL | - | - |
| Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Ammonium Hydroxide (28-30% soln.) | - | 30 mL | - | - |
Procedure:
-
Acyl Chloride Formation:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methylnicotinic acid (5.0 g, 29.1 mmol).
-
Add dichloromethane (30 mL) and stir to suspend the acid.
-
Carefully add oxalyl dichloride (3.8 mL, 44.0 mmol) dropwise at room temperature (20°C). Gas evolution (CO₂, CO, HCl) will be observed.
-
Stir the reaction mixture at 20°C for 2 hours. The reaction can be monitored by TLC or by the cessation of gas evolution.
-
-
Amidation:
-
After 2 hours, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. This will yield the crude 2-chloro-6-methylnicotinoyl chloride as a residue.
-
To the residue, add tetrahydrofuran (30 mL), followed by the careful addition of ammonium hydroxide solution (30 mL) while maintaining the temperature at 20°C (an ice bath may be necessary to control any exotherm).
-
Stir the resulting mixture vigorously at 20°C for 2 hours.
-
-
Work-up and Purification:
-
Upon completion, a precipitate may form. Filter the reaction mixture to collect the solid.
-
Wash the collected solid with a small amount of cold water and then a small amount of cold THF to remove any residual impurities.
-
Concentrate the filtrate under reduced pressure. If more solid precipitates, collect it by filtration and combine it with the first batch.
-
Dry the combined solid product under vacuum to yield this compound.
-
Method 2: The Thionyl Chloride Approach
Thionyl chloride (SOCl₂) is a widely used and economical reagent for the preparation of acyl chlorides.[5] However, it typically requires higher reaction temperatures, and the byproduct, sulfur dioxide (SO₂), is a toxic gas that must be handled with care.[6]
Rationale and Mechanistic Insight
Similar to oxalyl chloride, thionyl chloride converts the carboxylic acid to the corresponding acyl chloride. The reaction proceeds through a chlorosulfite intermediate. The byproducts are sulfur dioxide and hydrogen chloride, both of which are gaseous and can be removed from the reaction mixture.[6] The addition of a catalytic amount of pyridine can accelerate the reaction.[7] The subsequent amidation step is identical to the one described in the oxalyl chloride method.
Visualizing the Mechanism: Thionyl Chloride Activation
Caption: Simplified mechanism of carboxylic acid activation using thionyl chloride.
Detailed Experimental Protocol
This protocol is a general procedure adapted for the specific substrate and must be performed in a well-ventilated fume hood.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-6-methylnicotinic acid | 171.58 | 5.0 g | 29.1 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 3.2 mL (5.2 g) | 43.7 mmol | 1.5 |
| Toluene | - | 50 mL | - | - |
| Ammonium Hydroxide (28-30% soln.) | - | 30 mL | - | - |
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2-chloro-6-methylnicotinic acid (5.0 g, 29.1 mmol) in toluene (50 mL).
-
Add thionyl chloride (3.2 mL, 43.7 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
-
Amidation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent like THF (30 mL).
-
Cool the solution in an ice bath and slowly add ammonium hydroxide solution (30 mL).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
The work-up and purification would follow a similar procedure to the oxalyl chloride method, involving filtration of the product, washing, and drying. Recrystallization from a suitable solvent such as an ethanol/water mixture may be necessary to obtain a high-purity product.[8]
-
Method 3: Direct Amidation with HATU Coupling Agent
Modern peptide coupling agents offer a powerful alternative for amide bond formation, proceeding under mild conditions and often with high yields and minimal side reactions.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.[10]
Rationale and Mechanistic Insight
HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The active ester is then susceptible to nucleophilic attack by an amine to form the amide bond. This method avoids the need to form and isolate a harsh acyl chloride intermediate.[5]
Visualizing the Workflow: HATU Coupling
Caption: General workflow for direct amidation using a HATU coupling agent.
Detailed Experimental Protocol
This is a general protocol that can be optimized for the specific substrate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-6-methylnicotinic acid | 171.58 | 1.0 g | 5.83 mmol | 1.0 |
| HATU | 380.23 | 2.43 g | 6.41 mmol | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.03 mL (1.51 g) | 11.66 mmol | 2.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.34 g | 6.41 mmol | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
One-Pot Reaction:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-methylnicotinic acid (1.0 g, 5.83 mmol), HATU (2.43 g, 6.41 mmol), and ammonium chloride (0.34 g, 6.41 mmol).
-
Add anhydrous DMF (20 mL) and stir to dissolve/suspend the reagents.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add DIPEA (2.03 mL, 11.66 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
-
Comparative Analysis of Synthetic Methods
| Feature | Oxalyl Chloride Method | Thionyl Chloride Method | HATU Coupling Method |
| Reaction Conditions | Mild (room temp) | Harsher (reflux) | Mild (0°C to room temp) |
| Byproducts | Gaseous (CO, CO₂, HCl) | Gaseous (SO₂, HCl) | Soluble (Tetramethylurea) |
| Work-up/Purification | Relatively simple | Requires careful removal of excess reagent | Requires extraction and often chromatography |
| Cost | Moderate | Low | High |
| Safety | Toxic, moisture-sensitive | Very toxic, corrosive, moisture-sensitive | Less hazardous reagents |
| Ideal Application | Lab-scale, sensitive substrates | Large-scale, robust substrates | High-value synthesis, peptide-like couplings |
Analytical Characterization of this compound
To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amide protons. The expected chemical shifts (in ppm, relative to TMS) would be approximately:
-
Aromatic protons: ~7.5-8.5 ppm (two doublets or a complex multiplet)
-
Amide protons (NH₂): Two broad singlets, typically in the range of 7.0-8.0 ppm, which may exchange with D₂O.
-
Methyl protons (CH₃): A sharp singlet around 2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts (in ppm) are:
-
Carbonyl carbon (C=O): ~165-170 ppm
-
Aromatic carbons: ~120-160 ppm
-
Methyl carbon (CH₃): ~20-25 ppm
-
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Look for characteristic absorption bands (in cm⁻¹):
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₇H₇ClN₂O), the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to the calculated exact mass, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[13]
Troubleshooting and Side Reactions
-
Incomplete reaction: If the starting carboxylic acid is still present, ensure all reagents and solvents are anhydrous, as moisture will quench the activating agents. Increasing the reaction time or temperature (for the thionyl chloride method) may also be necessary.
-
Hydrolysis of acyl chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water. A dry reaction setup and anhydrous solvents are critical.
-
Side reactions on the pyridine ring: While generally robust, highly forcing conditions could potentially lead to side reactions. For instance, in some cases, chlorination of the pyridine ring has been observed during reactions with thionyl chloride, though this is less common for nicotinic acids.[14]
-
Purification challenges: If the product is difficult to purify, consider an alternative work-up. For example, an acidic wash (e.g., 1M HCl) can help remove any basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove any unreacted carboxylic acid. If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.
Safety and Handling
-
Oxalyl chloride and Thionyl chloride: Both are highly toxic, corrosive, and react violently with water.[1] They should be handled only in a chemical fume hood by trained personnel wearing appropriate PPE, including gloves, lab coat, and safety goggles/face shield. Have a quenching agent (such as sodium bicarbonate solution) readily available for spills.
-
Solvents: Dichloromethane and toluene are hazardous solvents. Consult their respective Safety Data Sheets (SDS) for proper handling procedures.
-
Bases: Pyridine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid can be achieved through several reliable methods. The choice of method will depend on the scale of the synthesis, the sensitivity of other functional groups in more complex substrates, and cost considerations. The oxalyl chloride method offers a good balance of reactivity and mild conditions for lab-scale synthesis. The thionyl chloride method is a cost-effective option for larger-scale production of robust molecules. Direct amidation with coupling agents like HATU provides a modern, efficient, and mild alternative, particularly suited for high-value and complex targets. By understanding the principles behind each method and adhering to careful experimental technique, researchers can confidently and safely synthesize this valuable chemical intermediate.
References
- US Patent 4,447,615A. Process for the purification of nicotinic acid amide I. Google Patents; 1984.
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Wikipedia. HATU. Available from: [Link]
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UNAIR Repository. Preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Available from: [Link]
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ResearchGate. Condition optimization for the amidation reaction a. Available from: [Link]
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RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]
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ACS Publications. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Available from: [Link]
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University of Rochester, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]
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Wiley Online Library. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Available from: [Link]
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ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. Available from: [Link]
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National Center for Biotechnology Information. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Available from: [Link]
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ResearchGate. Optimization of the reaction conditions for the amidation reaction. [a]. Available from: [Link]
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SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Available from: [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]
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CAS number 54957-84-5 physicochemical data
An In-depth Technical Guide to the Physicochemical and Biological Properties of Surinabant (SR147778)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and analytical methodologies for Surinabant (SR147778). It is important to note that the CAS number initially provided, 54957-84-5, does not correspond to Surinabant. The correct CAS Registry Number for Surinabant is 288104-79-0 [1]. This guide will proceed with the data pertaining to Surinabant.
Developed by Sanofi-Aventis, Surinabant is a selective antagonist of the cannabinoid receptor type 1 (CB1)[1]. It has been investigated primarily for its potential in aiding smoking cessation and has also been considered for the treatment of obesity and other addictive disorders such as alcoholism[1][2]. As a diarylpyrazole derivative, its structure and properties have been a subject of interest in medicinal chemistry and pharmacology.
Physicochemical Data of Surinabant
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| IUPAC Name | 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [1] |
| Synonyms | SR147778, SR-147778 | [3] |
| CAS Number | 288104-79-0 | [1] |
| Molecular Formula | C₂₃H₂₃BrCl₂N₄O | [1] |
| Molecular Weight | 522.27 g/mol | [1] |
| Melting Point | Not available (Experimental) | |
| Boiling Point | Not available (Experimental) | |
| Aqueous Solubility | Very low (qualitative) | [4] |
| pKa | Not available (Experimental) | |
| LogP | Not available (Experimental) |
Biological Activity and Mechanism of Action
Surinabant functions as a potent and selective antagonist of the CB1 receptor.[5] The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. The CB1 receptor is predominantly expressed in the central nervous system.[2]
By blocking the CB1 receptor, Surinabant modulates the signaling pathways associated with this receptor. The antagonism of the CB1 receptor is believed to indirectly inhibit the dopamine-mediated reward system, which is implicated in food, alcohol, and nicotine addiction.[6]
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR). Its activation by endocannabinoids (like anandamide and 2-AG) or exogenous agonists leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream signaling events. As an antagonist, Surinabant binds to the CB1 receptor but does not elicit this response; instead, it blocks the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade.
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- 5. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 2-Chloro-6-methylnicotinamide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-6-methylnicotinamide, a key intermediate in pharmaceutical synthesis. Due to the scarcity of public domain solubility data for this specific compound, this document emphasizes a predictive approach based on its physicochemical properties, coupled with a robust, field-proven experimental protocol for accurate solubility determination. We will explore the molecular characteristics that govern its solubility, provide predicted solubility in common laboratory solvents, and detail a step-by-step guide to the reliable shake-flask method. This guide is designed to empower researchers to make informed decisions regarding solvent selection, formulation development, and reaction optimization.
Introduction: The Critical Role of Solubility
This compound (CAS: 54957-84-5) is a substituted pyridinecarboxamide derivative.[1][2] Such molecules are of significant interest in medicinal chemistry and drug development, often serving as building blocks for more complex active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction kinetics, purification strategy, and ultimately, its utility in a synthetic workflow. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can impact the overall efficiency and scalability of a process.[3][4][5] This guide provides the foundational knowledge to systematically approach and overcome these potential hurdles.
Physicochemical Profile and Predictive Solubility Analysis
A molecule's solubility is governed by the principle of "like dissolves like." To predict the behavior of this compound, we must first dissect its molecular structure.
Molecular Structure: C₇H₇ClN₂O Molecular Weight: 170.6 g/mol [1]
Key Functional Groups and Their Influence:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Chloro Group (-Cl): An electron-withdrawing and hydrophobic group that decreases polarity and reduces solubility in aqueous or highly polar protic solvents.
-
Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the hydrophobic character of the molecule.
-
Amide Group (-CONH₂): A highly polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This group significantly enhances the potential for solubility in polar protic solvents like water, alcohols, and to some extent, in polar aprotic solvents.
Overall Polarity Assessment: this compound is a moderately polar molecule. The presence of the polar amide group is counterbalanced by the hydrophobic chlorine and methyl substituents on the pyridine ring. This structural dichotomy suggests that its solubility will be highly dependent on the specific nature of the solvent. While the amide group will drive interaction with polar solvents, the chlorinated pyridine core will favor less polar or aprotic environments.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility of this compound based on its structural analysis. These are qualitative predictions intended to guide initial solvent screening. Experimental verification is essential.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The hydrophobic chloro and methyl groups are expected to limit solubility despite the presence of the hydrogen-bonding amide group. |
| Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amide. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. The related compound 6-Methylnicotinamide shows high solubility in DMSO.[6] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an excellent solvent for polar molecules containing amide functional groups. | |
| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. The solubility of the parent compound, nicotinamide, is minimal in pure acetonitrile.[7] | |
| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of this compound is too high for significant interaction with nonpolar aliphatic or aromatic hydrocarbon solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can interact with the chloro-substituted pyridine ring and has some capacity to solvate moderately polar compounds. It is used as a solvent in the synthesis of this molecule.[1] |
Systematic Protocol for Experimental Solubility Determination
To move from prediction to quantitative data, a reliable experimental method is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[8][9]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Mandatory Precautions for a Self-Validating System: [10]
-
Purity: Both the this compound and the solvents used must be of high purity to avoid erroneous results.
-
Equilibrium Confirmation: Agitation time must be sufficient to ensure equilibrium is reached. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[11]
-
Temperature Control: Solubility is temperature-dependent. All steps must be performed at a constant, controlled temperature (e.g., 25 °C or 37 °C).[9]
-
Solid Phase: Ensure an excess of solid material is present throughout the experiment to maintain saturation.[8]
-
Reliable Analysis: The analytical method used to quantify the dissolved compound (e.g., HPLC-UV, LC-MS) must be validated for accuracy and precision.[11]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation: a. Add an excess amount of solid this compound to a series of glass vials (e.g., add 10 mg to 1 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.[8] b. Pipette a precise volume of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Sample Collection and Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles. This step is critical for accuracy.[12]
-
Analysis: a. Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. b. Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.
-
Calculation: a. Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (M).
Data Interpretation and Application in Drug Development
The experimentally determined solubility data is invaluable for several key applications:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the this compound and other reagents at the desired concentration is fundamental for achieving optimal reaction rates and yields.
-
Crystallization and Purification: Knowledge of solubility in a range of solvents is essential for developing effective crystallization protocols. A good solvent system will have high solubility at an elevated temperature and low solubility at a lower temperature.
-
Preformulation Studies: If this molecule were being considered as a potential API, its aqueous solubility would be a primary determinant of its potential bioavailability.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which guides formulation strategies.[4]
Conclusion
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]
-
ChemSynthesis. (2025). 6-chloro-5-methylnicotinamide. Retrieved from [Link]
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Oriental Journal of Chemistry. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylnicotinamide. Retrieved from [Link]
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Spectroscopic Characterization of 2-Chloro-6-methylnicotinamide: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-6-methylnicotinamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and the interplay of its functional groups. Therefore, a comprehensive understanding of its spectroscopic properties is not merely an academic exercise but a critical component of its development and application.
The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles, providing not just data, but a deeper understanding of the "why" behind the spectral features. This guide is structured to be a self-validating reference, empowering scientists to confidently apply these techniques in their own research.
Molecular Structure and Key Features
A foundational understanding of the molecular architecture is essential before delving into its spectroscopic signatures.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed picture of the molecular structure can be constructed.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., amide N-H). DMSO-d₆ is often preferred for amides as it slows down the N-H exchange, allowing for clearer observation of these signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should encompass the expected range of proton signals (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is invaluable for connecting different fragments of the molecule.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The predictions are based on the analysis of similar structures, such as 2-chloronicotinamide.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | d | 1H | H-4 | The proton at C4 is expected to be a doublet due to coupling with H-5. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent nitrogen and the amide group. |
| ~7.4-7.6 | d | 1H | H-5 | The proton at C5 will appear as a doublet due to coupling with H-4. |
| ~7.5-8.0 (broad) | s | 2H | -CONH₂ | The amide protons are expected to be broad singlets and their chemical shift can be highly variable depending on concentration and solvent. |
| ~2.5 | s | 3H | -CH₃ | The methyl protons are expected to be a singlet as there are no adjacent protons to couple with. |
Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is detailed below. These predictions are informed by data from 2-chloronicotinamide and general principles of substituent effects on aromatic systems.[1]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-168 | C=O | The carbonyl carbon of the amide is expected in this downfield region. |
| ~158-160 | C-6 | The carbon bearing the methyl group (C6) is expected to be significantly downfield due to its attachment to the electronegative nitrogen. |
| ~150-152 | C-2 | The carbon attached to the chlorine atom (C2) will be deshielded and appear downfield. |
| ~138-140 | C-4 | Aromatic carbon C4. |
| ~128-130 | C-3 | The carbon bearing the amide substituent (C3). |
| ~120-122 | C-5 | Aromatic carbon C5. |
| ~23-25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |
NMR-Based Structural Verification Workflow
Figure 2: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Predicted IR Spectral Data
The predicted key IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3350-3150 | Medium, Broad | N-H stretch | The two bands correspond to the symmetric and asymmetric stretching of the primary amide N-H bonds. |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the pyridine ring. |
| 2980-2850 | Weak-Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl group C-H bonds. |
| ~1680 | Strong | C=O stretch (Amide I) | The strong absorption is characteristic of the carbonyl group in an amide. |
| ~1600 | Medium | N-H bend (Amide II) | Bending vibration of the N-H bonds in the amide. |
| 1580-1450 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| 800-700 | Strong | C-Cl stretch | The position of this band can be variable, but it is expected in this region for chloro-pyridines. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and gaining insights into the molecular formula and structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate the ions based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectral Data
The molecular formula of this compound is C₇H₇ClN₂O. The predicted mass spectral data is as follows:
| m/z | Ion | Rationale |
| 170/172 | [M]⁺˙ | The molecular ion peak in EI-MS. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature for a molecule containing one chlorine atom. |
| 171/173 | [M+H]⁺ | The protonated molecule in ESI-MS. The M+2 peak will also be present. |
| 153 | [M-NH₃]⁺˙ | Loss of ammonia from the amide group. |
| 142/144 | [M-CO]⁺˙ | Loss of a carbonyl group. |
| 126 | [M-CONH₂]⁺˙ | Loss of the entire carboxamide group. |
| 111 | [M-Cl-HCN]⁺˙ | Loss of chlorine followed by hydrogen cyanide from the pyridine ring. |
Predicted Fragmentation Pathway
Figure 3: Predicted EI Mass Spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its structural confirmation and characterization. While experimental data is ideal, the predictive approach based on sound spectroscopic principles and data from close structural analogs offers a high degree of confidence in the assigned spectral features. The combination of NMR, IR, and MS provides complementary information that, when integrated, leaves little ambiguity in the structural assignment. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling them to confidently identify and characterize this and other related novel compounds.
References
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Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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The Strategic Utility of 2-Chloro-6-methylnicotinamide as a Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and optimized physicochemical properties is relentless. Central to this endeavor is the strategic use of versatile chemical building blocks that serve as foundational scaffolds for the construction of complex target molecules. 2-Chloro-6-methylnicotinamide, a halogenated pyridine derivative, has emerged as a particularly valuable synthon, offering a unique combination of reactive handles that enable diverse and predictable functionalization.
This technical guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive overview of the role of this compound in organic synthesis. We will delve into its fundamental properties, explore its reactivity in key cross-coupling reactions, and present detailed, field-proven protocols for its application. Furthermore, we will highlight its significance in the synthesis of biologically active compounds, underscoring its importance as a key intermediate in the pharmaceutical industry.
Core Properties and Synthesis of this compound
This compound (CAS No: 54957-84-5) is a crystalline solid with a molecular weight of 170.6 g/mol and the molecular formula C₇H₇ClN₂O. Its structure features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a carboxamide group at the 3-position. This arrangement of functional groups provides a rich platform for synthetic elaboration. The chlorine atom at the 2-position is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions, while the amide and methyl groups can be further modified or can influence the reactivity of the pyridine core.
A common synthetic route to this compound involves a two-step process starting from 2-chloro-6-methylnicotinic acid. The first step is the activation of the carboxylic acid, typically by conversion to the corresponding acid chloride using a chlorinating agent such as oxalyl chloride. The resulting acyl chloride is then reacted with ammonium hydroxide to afford the desired nicotinamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 54957-84-5 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.6 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 179 °C |
The Power of Palladium: Functionalizing the Pyridine Core
The synthetic utility of this compound is most prominently demonstrated in its application as a substrate for palladium-catalyzed cross-coupling reactions. These transformations allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring, providing access to a vast array of substituted nicotinamide derivatives.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[2] In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
This general protocol is based on established methods for the Buchwald-Hartwig amination of aryl chlorides and can be optimized for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.5-2 times the palladium loading), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.5-2.0 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography.
Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The 2-substituted-6-methylnicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of these important molecules.
A prominent example highlighting the importance of the related 2-chloro-6-methylphenyl moiety is in the development of the kinase inhibitor Dasatinib (BMS-354825). Dasatinib is a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). While not directly synthesized from this compound, the N-(2-chloro-6-methylphenyl) group in Dasatinib is a key pharmacophore, and its synthesis originates from 2-chloro-6-methylaniline. [4]This underscores the value of the 2-chloro-6-methyl substitution pattern on an aromatic ring for achieving potent biological activity. The synthetic methodologies described in this guide for the functionalization of this compound can be applied to generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other enzymes.
Conclusion and Future Outlook
This compound has proven to be a highly versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a reliable and efficient platform for the construction of a diverse range of substituted nicotinamide derivatives. The importance of the resulting scaffolds in medicinal chemistry, as exemplified by the structural motifs found in potent kinase inhibitors, ensures that this compound will continue to be a synthon of significant interest for researchers in both academic and industrial settings. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this important building block, paving the way for the discovery of new and improved therapeutic agents.
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The Evolving Landscape of Substituted Nicotinamides: From Core Metabolism to Targeted Therapeutics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nicotinamide (NAM), the amide of vitamin B3, is a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). While its role in cellular metabolism is well-established, the therapeutic potential of chemically modified nicotinamide derivatives is a rapidly expanding frontier in drug discovery. These substituted nicotinamides exhibit a remarkable diversity of biological activities, positioning them as promising candidates for treating a spectrum of human diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. This guide provides a technical overview of the core mechanisms, key molecular targets, and validated experimental methodologies for investigating and harnessing the therapeutic potential of this versatile chemical scaffold. We will explore the causality behind experimental design, from target selection to in vivo validation, offering field-proven insights for researchers navigating this dynamic area.
The Central Role of NAD+ and its Modulation by Nicotinamide Derivatives
At the heart of nicotinamide's biological significance is its role as a primary building block for NAD+. NAD+ is more than a simple cofactor for redox reactions; it is a critical substrate for a class of enzymes that regulate fundamental cellular processes, including DNA repair, gene expression, and stress resistance. The activity of these enzymes is directly linked to NAD+ availability, making the modulation of NAD+ levels a compelling therapeutic strategy.
Substituted nicotinamides exert their effects through several primary mechanisms:
-
Direct Enzyme Inhibition/Activation: Specific modifications to the nicotinamide scaffold can create potent and selective inhibitors or activators of NAD+-consuming enzymes.
-
Altering NAD+ Bioavailability: Some derivatives act as superior precursors, boosting intracellular NAD+ pools more efficiently than nicotinamide itself. This, in turn, enhances the activity of NAD+-dependent enzymes like sirtuins.
-
Novel Target Engagement: Chemical substitutions can enable derivatives to interact with targets outside of canonical NAD+ biology, such as receptor tyrosine kinases.
The primary families of NAD+-dependent enzymes targeted by these derivatives include Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), and CD38/CD157 glycohydrolases.
Key Molecular Targets
-
Sirtuins (SIRTs): This family of seven (SIRT1-7) NAD+-dependent deacetylases acts as metabolic sensors.[1] They regulate transcription, metabolism, and longevity. While nicotinamide itself is a pan-sirtuin inhibitor, the relationship is complex.[2] In cellular contexts, providing NAM derivatives can increase the overall NAD+ pool, leading to a net activation of sirtuin activity.[3] Conversely, specific derivatives can be designed as potent activators or inhibitors for specific sirtuin isoforms. For example, nicotinamide riboside (NR) has been shown to selectively activate SIRT5.[4]
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair. Upon detecting DNA damage, PARP enzymes consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains, signaling for repair. Nicotinamide is a known PARP inhibitor, and this inhibition is a key mechanism behind its anti-inflammatory and neuroprotective effects.[5][6]
-
CD38: This transmembrane glycohydrolase is a major consumer of NAD+ in mammalian cells.[7][8] Its inhibition is a key strategy for elevating NAD+ levels to counter age-related metabolic decline and neuroinflammation.[7][9] Nicotinamide riboside (NR) has been identified as a potent inhibitor of CD38, acting through the formation of a covalent bond with the enzyme's active site.[7][10]
Below is a diagram illustrating the interplay between these key molecular targets and the central role of the NAD+ pool, which can be modulated by substituted nicotinamides.
Caption: Modulation of NAD+ metabolism and key enzyme activity by nicotinamide derivatives.
Therapeutic Applications and Mechanistic Insights
Anticancer Activities
Substituted nicotinamides have emerged as a promising scaffold for the development of novel anticancer agents, acting through diverse mechanisms.[11]
-
Inhibition of Angiogenesis: A critical strategy in cancer therapy is to cut off a tumor's blood supply. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Several novel nicotinic acid and nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.[11][12] For example, compound 10 in a recent study showed potent anti-proliferative activity against HCT-116 (colon) and HepG2 (liver) cancer cells with IC₅₀ values of 15.4 µM and 9.8 µM, respectively, comparable to the multi-kinase inhibitor sorafenib.[11]
-
Induction of Apoptosis: Beyond inhibiting growth signals, effective cancer drugs must induce programmed cell death (apoptosis). Certain nicotinamide derivatives have been shown to trigger apoptosis, as evidenced by a significant rise in caspase-3 levels.[12]
-
Targeting Tumor Metabolism: The altered metabolism of cancer cells presents unique vulnerabilities. Dual-inhibition strategies, targeting both nicotinamide phosphoribosyltransferase (NAMPT) in the NAD+ salvage pathway and pH-regulating carbonic anhydrases, are being explored with hybrid nicotinamide derivatives.[13]
Data Presentation: In Vitro Anticancer Efficacy
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected nicotinamide derivatives against various human cancer cell lines, demonstrating the therapeutic potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Compound 10 | HCT-116 (Colon) | VEGFR-2 Inhibition | 15.4 | [11] |
| Compound 10 | HepG2 (Liver) | VEGFR-2 Inhibition | 9.8 | [11] |
| Trifluoromethyl Pyridine | MCF-7 (Breast) | Estrogen Receptor? | 8.70 | [14] |
| Trifluoromethyl Pyridine | HeLa (Cervical) | Estrogen Receptor? | 8.97 | [14] |
| Compound N4 | MCF-7 (Breast) | Cytotoxic | 12.1 | |
| Compound 5c | HCT-15 (Colon) | VEGFR-2 Inhibition | 0.068 | [12] |
Neuroprotective Effects
The high energy demand of the central nervous system makes it particularly vulnerable to metabolic decline and oxidative stress, hallmarks of neurodegenerative diseases. Nicotinamide and its derivatives offer neuroprotection through multiple avenues.[6]
-
Combating Oxidative Stress: Oxidative stress is a key pathological feature in many neurodegenerative conditions. Nicotinamide derivatives have been shown to protect the blood-brain barrier (BBB) from oxidative damage by reducing reactive oxygen species (ROS) and restoring mitochondrial membrane potential.[15] One methoxy-containing derivative, NA-4OCH₃, was particularly effective at protecting brain endothelial cells from tBHP-induced oxidative stress.[15]
-
Restoring Energy Homeostasis: By boosting NAD+ levels, nicotinamide can help restore ATP levels in neurons under stress, preventing cellular injury and apoptosis.[6]
-
Modulating Neuroinflammation: Neuroinflammation is a critical component of diseases like Parkinson's and Alzheimer's. Nicotinamide treatment in a mouse model of Parkinson's disease reduced neuroinflammation by downregulating the Toll-like receptor 4 (TLR4) signaling pathway.[16] Similarly, inhibiting CD38 with derivatives like nicotinamide riboside (NR) can suppress microglial and astrocytic activation.[9]
Anti-inflammatory Properties
Chronic inflammation underlies a vast number of diseases. Nicotinamides have demonstrated potent immunomodulatory effects.[5][11]
-
Inhibition of Pro-inflammatory Cytokines: Nicotinamide dose-dependently inhibits the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in response to inflammatory stimuli like lipopolysaccharide (LPS).[17][18] In human whole blood, a 40 mmol/l concentration of nicotinamide reduced TNF-α, IL-1β, and IL-6 by over 95%.[5][18]
-
Modulation of Transcription Factors: The anti-inflammatory effects of nicotinamides are linked to their ability to regulate key transcription factors. They have been shown to inhibit the activity of NF-κB, a central regulator of the inflammatory response.[17] Additionally, the antioxidant and anti-inflammatory actions in some contexts are mediated through the activation of the FoxO3 transcription factor.[19]
Experimental Protocols and Methodologies
A robust investigation of novel nicotinamide derivatives requires a tiered approach, moving from initial screening to complex biological systems. The causality for selecting a given method is paramount; the assay must be fit-for-purpose to answer the specific biological question.
In Vitro Efficacy and Mechanistic Assays
Cell-based assays are the cornerstone of early-stage drug discovery, allowing for high-throughput screening in a physiologically relevant environment before committing to animal studies.[20][21]
Protocol 3.1.1: Assessing Anticancer Cytotoxicity (IC₅₀ Determination)
-
Rationale: This protocol determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. It is the primary screen for identifying potential anticancer agents. The choice of cell lines is critical; for example, the NCI-60 panel provides a broad screen, while specific lines like MCF-7 (breast) or HCT-116 (colon) are used to test hypotheses in specific cancer types.[22]
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating: Seed cancer cells (e.g., HCT-116) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test nicotinamide derivative (e.g., from 0.01 µM to 100 µM). Add the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be observed.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence readings to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 3.1.2: Measuring Sirtuin (SIRT1) Activity
-
Rationale: To determine if a substituted nicotinamide acts as a direct activator or inhibitor of a key NAD+-dependent enzyme. Fluorogenic assays are ideal for screening due to their high sensitivity and throughput.[23] This protocol uses a substrate that becomes fluorescent upon deacetylation by SIRT1.
-
Methodology (Fluorogenic Assay):
-
Reagent Preparation: Prepare Assay Buffer, NAD+, a fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide linked to a fluorophore), and SIRT1 Developer solution.
-
Reaction Setup: In a 96-well black microplate, add the following to each well: Assay Buffer, purified recombinant SIRT1 enzyme, and the test nicotinamide derivative at various concentrations. Include a "no enzyme" control and a positive inhibitor control (e.g., nicotinamide itself).
-
Initiate Reaction: Add NAD+ and the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Develop Signal: Stop the reaction by adding the SIRT1 Developer solution. This solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15-30 minutes at 37°C.
-
Measurement: Read the fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 350/450 nm).[24]
-
Analysis: Calculate the percent activity relative to the vehicle control. Plot dose-response curves to determine IC₅₀ (for inhibitors) or EC₅₀ (for activators).
-
In Vivo Models for Efficacy and Safety
Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and therapeutic efficacy of a drug candidate in a whole organism.[25] The choice of model must closely recapitulate key aspects of the human disease.[26][27]
Protocol 3.2.1: MPTP-Induced Mouse Model of Parkinson's Disease
-
Rationale: This neurotoxicant-based model is widely used to study Parkinson's disease (PD) because it selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of human PD.[16] It is an excellent model for testing the efficacy of neuroprotective agents.
-
Methodology:
-
Animal Selection: Use male C57BL/6 mice (8-10 weeks old), as this strain is highly susceptible to MPTP neurotoxicity.
-
Compound Administration (Prophylactic): Administer the test nicotinamide derivative or vehicle control (e.g., via oral gavage or intraperitoneal injection) daily for a pre-treatment period of 7-14 days. This tests the compound's ability to prevent neuronal damage.
-
Induction of Parkinsonism: On the final days of pre-treatment, administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection (e.g., 20 mg/kg, 4 injections at 2-hour intervals). Handle MPTP with extreme caution in a certified chemical fume hood.
-
Post-Induction Period: Continue daily administration of the test compound for 7-21 days post-MPTP induction.
-
Behavioral Assessment: Perform motor function tests (e.g., rotarod test, pole test) to assess Parkinsonian deficits. A neuroprotective compound should ameliorate the motor dysfunction caused by MPTP.
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and harvest the brains. Analyze the striatum for dopamine levels (via HPLC) and the substantia nigra for dopaminergic neuron count (via tyrosine hydroxylase immunohistochemistry). A successful compound will preserve dopamine levels and protect neurons from cell death.
-
Drug Discovery and Validation Workflow
The development of a novel substituted nicotinamide therapeutic follows a logical, multi-stage progression. The following workflow illustrates the key decision points and experimental phases.
Caption: A streamlined workflow for the development of substituted nicotinamide therapeutics.
Conclusion and Future Directions
Substituted nicotinamides represent a highly versatile and promising class of molecules for therapeutic development. Their ability to modulate the fundamental NAD+ metabolic network, as well as engage novel targets like receptor tyrosine kinases, provides a rich foundation for addressing unmet needs in oncology, neurodegeneration, and inflammatory disease. The continued exploration of this chemical space, guided by robust mechanistic studies and validated experimental models, will undoubtedly unlock new therapeutic agents. Future work will likely focus on developing isoform-selective sirtuin modulators, improving the blood-brain barrier penetration of neuroprotective derivatives, and advancing the most promising candidates into human clinical trials.[28][29][30][31]
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Methodological & Application
Application Notes and Protocols: Leveraging 2-Chloro-6-methylnicotinamide as a Versatile Precursor for Novel Fungicide Discovery
Abstract
The escalating challenge of fungicide resistance and the continuous need for improved crop protection solutions demand innovative approaches in agrochemical research.[1] Pyridine-based compounds have historically formed the backbone of many successful pesticides, owing to their versatile chemical reactivity and inherent biological activity.[2][3][4] This document provides a detailed guide for researchers and drug development professionals on utilizing 2-Chloro-6-methylnicotinamide as a strategic starting material for the synthesis and evaluation of novel fungicidal candidates. We present a rationale for its selection, detailed protocols for chemical synthesis via active group splicing, and robust methodologies for both in vitro and in vivo antifungal screening.
Introduction: The Strategic Value of this compound
This compound (CAS: 54957-84-5, Molecular Formula: C₇H₇ClN₂O, MW: 170.6 g/mol ) is a highly functionalized pyridine derivative that serves as an exceptional scaffold for combinatorial synthesis in fungicide discovery.[5] Its value lies in the strategic placement of three key functional groups, each offering a distinct handle for chemical modification:
-
The 2-Chloro Group: The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward introduction of a wide array of functional moieties, particularly sulfur, oxygen, or nitrogen-based nucleophiles, which are prevalent in known fungicidal toxophores.[6][7]
-
The Nicotinamide Moiety: The carboxamide group at the 3-position is a critical pharmacophore in many biologically active molecules, including succinate dehydrogenase inhibitor (SDHI) fungicides.[8] This group can be hydrolyzed, reduced, or modified to fine-tune the compound's physical properties and biological target interactions.
-
The 6-Methyl Group: This group provides steric and electronic influence, potentially enhancing binding affinity to target enzymes and improving metabolic stability in plants.
By employing an "Intermediate Derivatization" or "Active Group Splicing" strategy, where this core is linked with other known bioactive substructures, a diverse library of novel compounds can be efficiently generated and screened for potent fungicidal activity.[2][9][10]
Synthesis of Novel Fungicide Candidates
The following protocol details a representative synthesis of a novel thioether-linked nicotinamide derivative, a class of compounds with recognized potential in agrochemical development. The causality behind this choice is the proven success of linking heterocyclic rings via sulfur bridges to create potent bioactive molecules.
Protocol 1: Synthesis of 2-((1H-1,2,4-triazol-3-yl)thio)-6-methylnicotinamide
This procedure utilizes a nucleophilic aromatic substitution reaction to displace the reactive chlorine atom with a triazolethiol moiety.
Materials and Reagents:
-
This compound
-
1H-1,2,4-triazole-3-thiol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), 1H-1,2,4-triazole-3-thiol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Conditions: Stir the mixture vigorously at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS), as is standard practice for novel compound validation.[9][10]
Caption: Synthetic workflow for a novel fungicide candidate.
In Vitro Antifungal Screening
The initial evaluation of newly synthesized compounds relies on rapid and reproducible in vitro assays to determine their intrinsic antifungal activity and spectrum. The mycelial growth rate method (or "food poisoning" method) is a foundational technique for this purpose.[11][12]
Protocol 2: Mycelial Growth Inhibition Assay
Target Pathogens: A representative panel of economically important plant pathogenic fungi should be used. Examples include:
-
Botrytis cinerea (Gray Mold)
-
Fusarium graminearum (Fusarium Head Blight)
-
Rhizoctonia solani (Sheath Blight)
-
Sclerotinia sclerotiorum (White Mold)[9]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each synthesized compound and a positive control fungicide (e.g., Carbendazim, Phenamacril) in dimethyl sulfoxide (DMSO).[11][13]
-
Medicated Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath. Add the appropriate volume of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 2, 10, 50, 100 µg/mL). The final DMSO concentration should not exceed 1% (v/v). Prepare a negative control plate containing only DMSO. Pour the media into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of a 3-5 day old culture of the target fungus. Place the disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.
-
Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the plate, measure the colony diameter (in mm) for all treatments.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition (I) using the following formula: I (%) = [(C - T) / C] × 100 Where:
-
C is the average colony diameter of the negative control.
-
T is the average colony diameter of the treatment.[11]
-
-
EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration that inhibits 50% of growth (EC₅₀) for each compound against each fungus using probit analysis software.
Hypothetical Screening Data
| Compound | EC₅₀ (µg/mL) vs B. cinerea | EC₅₀ (µg/mL) vs F. graminearum | EC₅₀ (µg/mL) vs R. solani |
| This compound | >100 | >100 | >100 |
| Synthesized Derivative 1 | 4.67 | 2.53 | 1.64 |
| Carbendazim (Control) | 0.85 | 1.20 | 25.5 |
This table presents illustrative data to show how results can be structured.[9]
In Vivo Efficacy Evaluation
Promising candidates from in vitro screening must be validated under conditions that more closely mimic a real-world infection. Greenhouse or detached leaf assays provide this crucial next step.[11][14]
Protocol 3: Preventive Efficacy Assay on Detached Leaves
Pathosystem Example: Cucumber (Cucumis sativus) and Powdery Mildew (Podosphaera xanthii).
Step-by-Step Methodology:
-
Plant Cultivation: Grow cucumber plants in a greenhouse until they have 2-3 true leaves. Select healthy, uniform leaves for the assay.
-
Compound Formulation: Prepare a 100 µg/mL solution of the test compound in water containing a small amount of surfactant (e.g., 0.05% Tween 80) to ensure even coverage.[15]
-
Application: Uniformly spray the adaxial (upper) surface of the detached leaves with the compound solution until runoff. Allow the leaves to air dry completely (approximately 2-3 hours).[15] A negative control group should be sprayed with the water-surfactant solution only.
-
Inoculation: Inoculate the treated leaves by gently dusting them with fresh conidia from a heavily infected source plant.
-
Incubation: Place the leaves in a humid chamber or on moist filter paper in a sealed container. Incubate at 25°C with a 16-hour photoperiod.
-
Disease Assessment: After 7-10 days, assess the disease severity by estimating the percentage of the leaf area covered by powdery mildew colonies.
-
Efficacy Calculation: Calculate the control efficacy using the formula: Control Efficacy (%) = [(DS_control - DS_treated) / DS_control] × 100 Where:
-
DS_control is the disease severity on the negative control leaves.
-
DS_treated is the disease severity on the compound-treated leaves.
-
Caption: A logical workflow for fungicide screening and validation.
Conclusion and Future Directions
This compound stands out as a high-potential precursor for the development of novel fungicides. The synthetic accessibility and the presence of multiple reactive sites allow for the creation of large, diverse chemical libraries. The protocols outlined in this document provide a robust framework for the synthesis, initial in vitro screening, and subsequent in vivo validation of new candidate molecules.
Future work should focus on expanding the range of nucleophiles used in the SₙAr reaction and exploring modifications to the amide functionality. Structure-Activity Relationship (SAR) studies based on the screening data will be critical for rationally designing next-generation compounds with enhanced potency, a broader activity spectrum, and potentially novel modes of action.[16]
References
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Synthesis and Antifungal Activity Evaluation of Novel 2-Cyanoacrylate Derivatives Containing Arylamide Moiety as Potential Myosin-5 Inhibitors . Source: ACS Publications. URL: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent . Source: Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]
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Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight . Source: PMC - NIH. URL: [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods . Source: ResearchGate. URL: [Link]
-
Synthesis and biological activity of a novel fungicide, flutianil . Source: PMC - NIH. URL: [Link]
-
(PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen . Source: ResearchGate. URL: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . Source: MDPI. URL: [Link]
-
Bacterial and Fungal Biocontrol Agents for Plant Disease Protection: Journey from Lab to Field, Current Status, Challenges, and Global Perspectives . Source: MDPI. URL: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Source: PubMed Central. URL: [Link]
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Screening for candidate bacterial biocontrol agents against soilborne fungal plant pathogens . Source: SciSpace. URL: [Link]
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Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety . Source: MDPI. URL: [Link]
-
Efficient synthesis of chloromethylthiocyanate for use in fungicide production . Source: ResearchGate. URL: [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments . Source: ResearchGate. URL: [Link]
-
Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors . Source: PubMed. URL: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine . Source: Pharmaguideline. URL: [Link]
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Application Notes and Protocols: Strategic Synthesis of 2-Aminopyridine Libraries via Reaction of 2-Chloro-6-methylnicotinamide with Amines
Abstract
Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-amino-6-methylnicotinamide derivative libraries. We will explore the reaction of the versatile building block, 2-chloro-6-methylnicotinamide, with a diverse range of primary and secondary amines. Detailed protocols for both traditional and microwave-assisted Nucleophilic Aromatic Substitution (SNAr) and an introduction to Palladium-catalyzed Buchwald-Hartwig amination are presented. Furthermore, this guide outlines a strategic workflow for the parallel synthesis and purification of these compound libraries, a critical step in accelerating drug discovery programs.[3]
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have cemented its importance in drug discovery.[1] The strategic derivatization of this core structure allows for the fine-tuning of physicochemical properties, potency, and selectivity. The synthesis of libraries of these compounds enables a systematic exploration of the structure-activity relationship (SAR), a fundamental process in the optimization of lead compounds.[3]
This application note focuses on the utility of this compound as a versatile starting material for the construction of such libraries. The presence of the chloro substituent at the 2-position provides a reactive handle for C-N bond formation, while the methyl and nicotinamide functionalities offer additional points for diversification and modulation of molecular properties.
Reaction Mechanisms: A Tale of Two Pathways
The coupling of this compound with amines can be primarily achieved through two distinct and powerful chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of method depends on the nucleophilicity of the amine, the desired reaction conditions, and the scale of the synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for the amination of electron-deficient halopyridines.[4][5] The reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.
The rate of this reaction is significantly influenced by the electronic nature of the pyridine ring. While 2-chloropyridine itself can be unreactive, the presence of electron-withdrawing groups can accelerate the substitution.[4][6] In the case of this compound, the nicotinamide group provides some electronic activation, making the SNAr pathway feasible, often with the aid of heat or microwave irradiation to overcome the activation barrier.[4]
Buchwald-Hartwig Amination
For less reactive amines or when milder reaction conditions are desired, the Palladium-catalyzed Buchwald-Hartwig amination is an exceptionally powerful alternative.[7][8][9] This cross-coupling reaction has revolutionized the synthesis of C-N bonds, offering broad substrate scope and functional group tolerance.[8][9]
The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired 2-aminopyridine product and regenerate the Pd(0) catalyst.[7][8][10] The choice of palladium precursor, ligand, and base is critical for the success of the reaction and must be optimized for the specific substrates being used.[10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with amines.
Protocol 1: Microwave-Assisted SNAr for Rapid Library Synthesis
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields, making it an ideal platform for the rapid generation of compound libraries.[12][13][14][15]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microwave reactor vials (2-5 mL)
-
Stir bars
Procedure:
-
To a microwave reactor vial containing a stir bar, add this compound (e.g., 0.1 mmol, 17.1 mg).
-
Add the desired amine (e.g., 0.12 mmol).
-
Add the appropriate solvent (e.g., 1 mL of DMF).
-
Add the base (e.g., TEA, 0.2 mmol, 27.9 µL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120-180 °C) for a specified time (15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can be directly purified by preparative HPLC or subjected to a work-up procedure (e.g., dilution with water and extraction with an organic solvent) prior to purification.
Protocol 2: Conventional SNAr in a Parallel Synthesizer
For larger scale library production or when a microwave reactor is unavailable, a parallel synthesizer can be employed with conventional heating.[16]
Materials:
-
This compound (1.0 eq)
-
Amine (1.5 - 2.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous DMF or 1,4-Dioxane
-
Parallel synthesis reaction block with reflux condensers
-
Stir bars
Procedure:
-
Dispense this compound into each reaction vessel of the parallel synthesizer.
-
Add the corresponding amine to each vessel.
-
Add the base (e.g., K₂CO₃) and the solvent.
-
Assemble the reaction block with the reflux condensers.
-
Heat the reaction mixture to a specified temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction block to room temperature.
-
The library can be worked up in parallel by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layers can then be combined and concentrated for purification.
Introduction to Buchwald-Hartwig Amination Conditions
While a detailed protocol optimization is beyond the scope of this note, a general starting point for the Buchwald-Hartwig amination of this compound is provided below. Optimization of the ligand, base, and solvent is often necessary.
Typical Reaction Components:
-
Palladium Precatalyst: Pd₂(dba)₃ or a pre-formed catalyst like XantPhos Pd G3.[11]
-
Ligand: XantPhos, BINAP, or other specialized phosphine ligands.[8][11]
-
Base: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[7][10]
General Procedure Outline:
-
In an inert atmosphere (e.g., a glovebox or under argon), combine the palladium precatalyst and the ligand in the reaction vessel.
-
Add this compound, the amine, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring until the starting material is consumed.
-
After cooling, the reaction mixture is typically filtered through a pad of celite to remove palladium residues and then subjected to purification.
Library Synthesis Workflow
The efficient generation of a compound library requires a streamlined and logical workflow.
Caption: A streamlined workflow for the parallel synthesis of a 2-aminopyridine library.
Data Presentation: Illustrative Reaction Outcomes
The following table presents hypothetical but representative data for the reaction of this compound with various amines under different conditions to illustrate the potential outcomes.
| Entry | Amine | Method | Temp (°C) | Time (min) | Yield (%) | Purity (%) (LC-MS) |
| 1 | Morpholine | Microwave | 150 | 20 | 85 | >95 |
| 2 | Piperidine | Microwave | 150 | 20 | 92 | >98 |
| 3 | Aniline | Microwave | 180 | 45 | 65 | >90 |
| 4 | Benzylamine | Conventional | 100 | 720 | 78 | >95 |
| 5 | tert-Butylamine | Microwave | 180 | 60 | 40 | ~85 |
| 6 | Aniline | Buchwald-Hartwig | 100 | 240 | 95 | >99 |
Note: This data is for illustrative purposes only and actual results may vary.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of diverse 2-aminopyridine libraries. Both SNAr and Buchwald-Hartwig amination methodologies provide powerful tools for medicinal chemists. The implementation of microwave-assisted synthesis and parallel processing can significantly accelerate the drug discovery process by enabling the rapid generation and evaluation of novel chemical entities. This application note provides a solid foundation for researchers to develop and optimize their own library synthesis campaigns based on this valuable scaffold.
References
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Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
-
Synlett. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF. [Link]
-
ProQuest. (n.d.). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. [Link]
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table. [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. [Link]
-
BioDuro. (n.d.). Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
-
YouTube. (2021). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry. [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
PubMed. (2024). On-DNA Mannich Reaction for DNA-Encoded Library Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]
-
YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]
-
ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. [Link]
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Application Notes and Protocols for the Synthesis of N-(Thiophen-2-yl)-2-chloro-6-methylnicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of N-(thiophen-2-yl)nicotinamide derivatives, a class of compounds with significant potential in agrochemical and medicinal chemistry. The protocol is based on the acylation of thiophen-2-amine with 2-chloro-6-methylnicotinamide derivatives, a robust and versatile method for creating a diverse library of molecules. This document offers a detailed, step-by-step protocol, an explanation of the chemical principles, and insights into the applications of these compounds.
Introduction: The Synergy of Two Heterocycles
N-(thiophen-2-yl) nicotinamide derivatives are synthesized by forming an amide linkage between a nicotinamide moiety (a form of vitamin B3) and a thiophene ring.[1] This combination of two biologically active substructures has been shown to produce compounds with potent fungicidal properties, particularly against cucumber downy mildew.[2][3][4] The thiophene ring is a well-established pharmacophore found in numerous pharmaceuticals and agrochemicals, while the nicotinamide scaffold is also a key component in many bioactive molecules.[1] The design strategy of splicing these two active substructures has led to the discovery of promising new chemical entities for further development.[1][2]
Reaction Principle and Mechanism
The synthesis is a two-step process. First, the carboxylic acid of a substituted nicotinic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent like oxalyl chloride or thionyl chloride. The second step is the nucleophilic acyl substitution reaction where the thiophen-2-amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the stable amide bond. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Overall workflow for the synthesis of N-(thiophen-2-yl)-2-chloro-6-methylnicotinamide.
Detailed Experimental Protocols
Materials and Equipment:
-
2-Chloro-6-methylnicotinic acid
-
Thiophen-2-amine
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Oxalyl chloride is toxic and corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Protocol 1: Synthesis of 2-Chloro-6-methylnicotinoyl chloride
This protocol describes the conversion of 2-chloro-6-methylnicotinic acid to its corresponding acyl chloride.[1][2]
Step-by-Step Procedure:
-
Suspend 2-chloro-6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (3.0 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methylnicotinoyl chloride.
-
This crude intermediate is typically used in the next step without further purification.
Rationale for Experimental Choices:
-
Oxalyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides under mild conditions. The byproducts (CO, CO₂, and HCl) are gaseous and easily removed.
-
DMF (catalyst): DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be dry, and anhydrous solvents should be used to prevent hydrolysis of the product back to the carboxylic acid.
Protocol 2: Acylation of Thiophen-2-amine
This protocol outlines the acylation of thiophen-2-amine with the 2-chloro-6-methylnicotinoyl chloride intermediate.[1][2]
Step-by-Step Procedure:
-
Dissolve thiophen-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude 2-chloro-6-methylnicotinoyl chloride (from Protocol 1) in anhydrous DCM to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction by TLC.
-
Once the reaction is complete, add water to the reaction mixture to quench any remaining acyl chloride and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Rationale for Experimental Choices:
-
Triethylamine (TEA): A common organic base used to neutralize the HCl generated during the reaction. This prevents the protonation of the thiophen-2-amine, which would render it non-nucleophilic.
-
Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between the acyl chloride and the amine.
-
Aqueous Work-up: The washing steps with water and brine are essential to remove the triethylamine hydrochloride salt and any other water-soluble impurities.
Protocol 3: Purification
Purification of the crude product is typically achieved by silica gel column chromatography.[1][2]
Step-by-Step Procedure:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in petroleum ether. The polarity of the eluent should be gradually increased to separate the product from any impurities.
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(thiophen-2-yl)-2-chloro-6-methylnicotinamide.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Examples of Synthesized Derivatives
The following table summarizes the yield and physical state of several N-(thiophen-2-yl)nicotinamide derivatives synthesized using this protocol.[2]
| Compound ID | R Group on Nicotinamide | R Group on Thiophene | Yield (%) | Physical State |
| 4a | 2-CH₃-5-CN-6-Cl | 2-COOEt-3-CH₃-4-CN | 74 | White solid |
| 4f | 5,6-di-Cl | 2-COOEt-3-CH₃-4-CN | - | - |
| 4g | 5-Br-6-Cl | 2-COOEt-3-CH₃-4-CN | 64 | White solid |
| 4h | 6-Br | 2-COOEt-3-CH₃-4-CN | 72 | White solid |
Note: Detailed spectral data (¹H NMR, ¹³C NMR, HRMS) for these compounds are available in the cited literature.[2]
Applications and Future Directions
The N-(thiophen-2-yl) nicotinamide scaffold is a valuable lead structure for the development of new agrochemical fungicides.[1] Specifically, certain derivatives have demonstrated excellent fungicidal activity against cucumber downy mildew, with efficacy superior to some commercial fungicides in field trials.[2][3][4] This indicates that these compounds are promising candidates for further development.[1]
Future research in this area could focus on:
-
Structural Optimization: Further modification of the nicotinamide and thiophene rings to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Investigating the biochemical target of these compounds to understand their mode of action as fungicides.
-
Exploration of Other Biological Activities: Screening these compounds for other potential applications in medicine and agriculture.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
Sources
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from 2-Chloro-6-methylnicotinamide
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and amenability to chemical modification make it an ideal building block for designing molecules that interact with biological targets. Within this class of compounds, 2-Chloro-6-methylnicotinamide stands out as a particularly versatile starting material for the synthesis of a diverse range of enzyme inhibitors. The presence of a reactive chlorine atom at the 2-position, a nucleophilically activatable amide group, and a methyl group for potential steric interactions provides medicinal chemists with multiple handles for structural elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potent and selective enzyme inhibitors, with a focus on kinase and reverse transcriptase inhibitors.
Core Synthetic Strategies: Unleashing the Potential of this compound
The synthetic utility of this compound lies in the selective reactivity of the C2-chloro substituent. This position is highly susceptible to displacement by various nucleophiles, either through direct nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties, which are crucial for achieving high-potency and selective inhibition of target enzymes.
Two of the most powerful and widely employed cross-coupling reactions for the derivatization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions form the cornerstone of synthetic strategies for building libraries of potential enzyme inhibitors from this starting material.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The general structure of many ATP-competitive kinase inhibitors features a heterocyclic core that occupies the adenine-binding region of the ATP pocket, with appended substituents that provide selectivity and potency by interacting with surrounding amino acid residues. This compound is an excellent starting point for the synthesis of such inhibitors.
Synthesis of 2-(Arylamino)-6-methylnicotinamide Scaffolds
The introduction of a substituted aniline at the 2-position of the pyridine ring is a common strategy in the design of kinase inhibitors. This can be effectively achieved via the Buchwald-Hartwig amination. The resulting 2-(arylamino)-6-methylnicotinamide scaffold can then be further modified to optimize kinase inhibitory activity. For instance, derivatives of this scaffold have been explored as inhibitors of Janus Kinase 3 (JAK3), a key enzyme in the signaling pathways of the immune system[1].
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the substituted aniline, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-6-methylnicotinamide derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination[2][3][4]. Xantphos is particularly effective in promoting the C-N bond-forming reductive elimination step and preventing side reactions.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle[5].
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Synthesis of 2-Aryl-6-methylnicotinamide Scaffolds
The Suzuki-Miyaura coupling is another powerful tool for derivatizing this compound. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group, providing access to a different class of kinase inhibitor scaffolds. A regioselective Suzuki coupling has been reported for the closely related 2,6-dichloronicotinamide, where the reaction preferentially occurs at the 2-position due to chelation of the palladium catalyst to the amide group. This principle can be applied to this compound[6][7].
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid, and K₂CO₃ in the degassed 1,4-dioxane/water mixture.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings. It is a source of the active Pd(0) species required for the catalytic cycle[8].
-
Base: An aqueous base like potassium carbonate is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic and inorganic reaction components.
Caption: Workflow for generating kinase inhibitor libraries.
Application in Reverse Transcriptase Inhibitor Synthesis: The Case of Nevirapine Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of nevirapine and its analogues often involves the coupling of a substituted aminopyridine with a nicotinic acid derivative. While the commercial synthesis of nevirapine itself may not directly start from this compound, the core chemical transformations are highly relevant and demonstrate the utility of this class of compounds in constructing complex heterocyclic systems. The synthesis of nevirapine analogues can be achieved through a condensation reaction followed by a cyclization step.
Data Presentation: Representative Inhibitor Scaffolds
| Starting Material | Key Reaction | Resulting Scaffold | Target Enzyme Class |
| This compound | Buchwald-Hartwig Amination | 2-(Arylamino)-6-methylnicotinamide | Kinases (e.g., JAK3, Src) |
| This compound | Suzuki-Miyaura Coupling | 2-Aryl-6-methylnicotinamide | Kinases |
| 2-Chloro-3-amino-4-picoline | Condensation/Cyclization | Dipyrido[2,3-b:2',3'-e][2][6]diazepine | Reverse Transcriptase |
Conclusion: A Gateway to Diverse Enzyme Inhibitors
This compound is a cost-effective and highly versatile building block for the synthesis of a wide range of enzyme inhibitors. Its strategic functionalization through robust and reliable methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling provides a streamlined approach to generate libraries of diverse molecules for drug discovery programs. The protocols and strategies outlined in this application note serve as a guide for researchers to harness the full potential of this valuable starting material in the quest for novel therapeutics. The inherent modularity of the synthetic routes allows for systematic exploration of structure-activity relationships, ultimately leading to the identification of potent and selective enzyme inhibitors.
References
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Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]
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PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]
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Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1964-1968. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ho, K. K., et al. (2014). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. Journal of Medicinal Chemistry, 57(5), 2115-2129. [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Ruf, S., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(5), 853-857. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Neelakantan, H., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 294(4), 1334-1346. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Google Patents. (2002). 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors.
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Wiley Online Library. (2003). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. [Link]
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Kim, Y., et al. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508-513. [Link]
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MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
Huang, S., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2324-2328. [Link]
-
Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]
-
Queiroz, M. J. R. P., et al. (2020). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 25(21), 5195. [Link]
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Nakajima, Y., et al. (2016). Design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives as novel and potent immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 24(19), 4586-4600. [Link]
-
ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]
-
Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Scientific Reports, 11(1), 1-10. [Link]
-
Mitch, C. H., et al. (2015). Design and synthesis of N-[6-(Substituted Aminoethylideneamino)-2-Hydroxyindan-1-yl]arylamides as selective and potent muscarinic M₁ agonists. Bioorganic & Medicinal Chemistry Letters, 25(19), 4158-4163. [Link]
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Application Notes & Protocols: Advanced Synthetic Routes to N-(thiophen-2-yl) nicotinamide Derivatives
Introduction: The Scientific Imperative for N-(thiophen-2-yl) nicotinamide Derivatives
N-(thiophen-2-yl) nicotinamide derivatives constitute a significant class of heterocyclic compounds, positioned at the intersection of medicinal chemistry and advanced agrochemical research. These molecules are architecturally defined by a nicotinamide moiety (a derivative of vitamin B3) linked to a thiophene ring via a robust amide bond. This strategic combination, often referred to as active substructure splicing, merges the pharmacophoric properties of both precursors to create novel chemical entities with potent and diverse biological activities.[1]
Recent investigations have underscored their potential as next-generation fungicides, demonstrating remarkable efficacy against pathogens like cucumber downy mildew (Pseudoperonospora cubensis), in some cases outperforming commercial standards in field trials.[2][3][4] Beyond agriculture, certain N-pyridinylthiophene carboxamide derivatives have emerged as promising preclinical candidates for neuronal cancers. These compounds act as tumor-activated pro-drugs, being metabolized by the NAD⁺ salvage pathway into unnatural NAD derivatives that subsequently inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in cell proliferation.[5] The inherent versatility of the thiophene ring as a privileged scaffold in drug discovery further amplifies the importance of developing efficient and scalable synthetic pathways to this molecular framework.[1]
This guide provides a comprehensive overview of the principal and alternative synthetic strategies for preparing N-(thiophen-2-yl) nicotinamide derivatives, detailing step-by-step protocols and the underlying mechanistic principles to empower researchers in their synthetic endeavors.
Strategic Prerequisite: Synthesis of the 2-Aminothiophene Core
The primary building block for the target amide is a suitably substituted 2-aminothiophene. The most versatile and widely adopted method for constructing this scaffold is the Gewald reaction , a one-pot, multi-component condensation.
The Gewald Reaction: Mechanism and Rationale
The Gewald reaction is a powerful method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur, in the presence of a base.[6]
Causality Behind the Mechanism: The reaction proceeds through a sequence of well-understood steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone/aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[6][7]
-
Sulfur Addition (Thiolation): The elemental sulfur (S₈) ring is opened by a nucleophile. The enolate of the Knoevenagel adduct attacks the sulfur chain.
-
Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile group. A subsequent tautomerization and aromatization via loss of H₂S (or similar species) yields the final, stable 2-aminothiophene ring system.[6][8]
The choice of base (often a secondary amine like morpholine or diethylamine) is critical as it catalyzes both the initial condensation and facilitates the addition of sulfur.[7][9]
Caption: Key stages of the Gewald reaction for 2-aminothiophene synthesis.
General Protocol for Gewald Synthesis of 2-Aminothiophene Precursors
This protocol describes a general procedure for synthesizing a substituted 2-aminothiophene, which serves as a key starting material.
Materials:
-
Substituted ketone or aldehyde (1.0 eq)
-
Activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., diethylamine or morpholine) (0.2-0.5 eq)
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde, activated nitrile, and solvent.
-
Add the base to the mixture and stir at room temperature for 15-20 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude solid with cold water and a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure substituted 2-aminothiophene.[1][10]
Primary Synthetic Route: Acyl Chloride-Mediated Amide Coupling
The most direct and commonly reported method for synthesizing N-(thiophen-2-yl) nicotinamides is a two-step process involving the activation of nicotinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution reaction with a 2-aminothiophene.[11]
Caption: General workflow for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[12]
Protocol 1: Synthesis of Nicotinoyl Chloride (Acid Activation)
Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions. Conversion to a highly reactive acyl chloride derivative is necessary. Oxalyl chloride or thionyl chloride are standard reagents for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is crucial, as it reacts with the chlorinating agent to form the Vilsmeier reagent, which is the true catalytic species that activates the carboxylic acid.[13][14]
Materials:
-
Substituted nicotinic acid (1.0 eq)
-
Oxalyl chloride (2.0-3.0 eq) or Thionyl chloride (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
N,N-dimethylformamide (DMF) (catalytic, 1-2 drops)
Procedure:
-
Suspend the substituted nicotinic acid in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Slowly add oxalyl chloride or thionyl chloride dropwise to the mixture at room temperature. (Caution: Gas evolution - CO, CO₂, HCl).
-
Stir the reaction mixture at room temperature for 2-6 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid starting material).
-
Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator.
-
The resulting crude nicotinoyl chloride is typically a solid or oil and is used immediately in the next step without further purification due to its moisture sensitivity.[11][12]
Protocol 2: Amide Coupling (Nucleophilic Acyl Substitution)
Rationale: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the 2-aminothiophene. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide bond. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[15][16]
Materials:
-
Substituted 2-aminothiophene (1.0 eq)
-
Crude nicotinoyl chloride from Protocol 1 (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted 2-aminothiophene and triethylamine in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Dissolve the crude nicotinoyl chloride in a separate portion of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 4-12 hours. Monitor completion by TLC.
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative.[11][12]
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.[2]
Data Summary
The following table summarizes representative yields for various derivatives prepared using the acyl chloride methodology, as reported in the literature.
| Compound ID | R¹ (on Nicotinamide) | R² (on Thiophene) | Yield (%) | Physical State | Reference |
| 4a | 6-Cl, 5-CN, 2-Me | 4-CN, 3-Me, 2-COOEt | 74% | White Solid | [2] |
| 4f | 5,6-di-Cl | 4-CN, 3-Me, 2-COOEt | 75% | White Solid | [2] |
| 4h | 6-Br | 4-CN, 3-Me, 2-COOMe | 72% | White Solid | [2] |
| 4q | 5,6-di-Cl | 3-CN, 4-Me, 5-CONHPh | 65% | White Solid | [2] |
Alternative Synthetic Routes: Modern C-N Coupling Strategies
While the acyl chloride method is robust, it can be limited by the availability of starting materials and the harshness of the chlorinating agents, which may not be compatible with sensitive functional groups. Modern transition-metal-catalyzed cross-coupling reactions offer milder and often more versatile alternatives.
Ullmann Condensation (Goldberg Reaction)
Rationale: The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine or amide.[17] This approach would involve coupling a halonicotinate derivative directly with 2-aminothiophene. Modern protocols often use ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) to facilitate the reaction under milder conditions and with catalytic amounts of copper.[17][18]
Catalytic Cycle:
-
Complex Formation: The Cu(I) catalyst coordinates with the amine/amide and a base deprotonates the nitrogen to form a copper-amidate complex.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Cu(I) catalyst.[17][19]
Caption: A generalized catalytic cycle for the Ullmann-type C-N coupling reaction.
Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[20] It is renowned for its exceptional functional group tolerance and broad substrate scope, coupling aryl halides or triflates with a wide range of amines.[21] This method is a powerful alternative, particularly for complex substrates where other methods may fail. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for the reaction's success, as it promotes both the oxidative addition and reductive elimination steps.[22]
Catalytic Cycle:
-
Active Catalyst Formation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the aryl halide C-X bond, forming a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed via reductive elimination, yielding the arylated amine product and regenerating the Pd(0) catalyst.[23][24]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
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Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]
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PubMed (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
-
Wikipedia (n.d.). Gewald reaction. Available at: [Link]
-
ResearchGate (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
OrgoSolver (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chemguide (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Gewald Reaction. Available at: [Link]
-
ResearchGate (2023). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Available at: [Link]
-
YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
PubMed Central (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Available at: [Link]
-
ResearchGate (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. Available at: [Link]
-
ACS Catalysis (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]
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Taylor & Francis Online (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Available at: [Link]
-
ChemRxiv (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
PubMed Central (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
-
ARKIVOC (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
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ResearchGate (n.d.). Synthesis of substituted 2-aminothiophene. Available at: [Link]
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ResearchGate (n.d.). Scheme 2. General catalytic cycle for the modified Ullmann amination reaction.... Available at: [Link]
-
ACS Catalysis (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. Available at: [Link]
-
PubMed Central (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Ullmann Reaction. Available at: [Link]
-
MDPI (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
Chegg.com (2015). Solved The DMF is necessary to activate the oxalyl chloride. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ACS Omega (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Available at: [Link]
-
PubMed Central (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
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Chemistry – A European Journal (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Available at: [Link]
-
YouTube (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available at: [Link]
-
PubMed (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Available at: [Link]
-
PubMed (2008). Mechanism of action of niacin. Available at: [Link]
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The Strategic Role of 2-Chloro-6-methylnicotinamide in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Versatility of the Nicotinamide Scaffold in Crop Protection
The global challenge of ensuring food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of chemical synthesis, the nicotinamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of bioactive compounds.[1][2] Natural products, rich in diverse and biologically active molecules, have historically been a crucial source of inspiration for pesticide discovery.[2] Nicotinamide, a form of vitamin B3, and its derivatives are found in numerous natural products and have been identified as key pharmacophores in various commercial agrochemicals.[1] This guide focuses on a pivotal building block, 2-Chloro-6-methylnicotinamide, and its strategic application in the development of innovative fungicidal and insecticidal candidates. We will explore its synthesis, derivatization, and the subsequent biological evaluation of the resulting compounds, providing detailed protocols and insights into their mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.6 g/mol | [3] |
| CAS Number | 54957-84-5 | [3] |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Solubility | Soluble in most organic solvents | Inferred from synthetic procedures |
Synthesis of this compound: A Key Intermediate
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid. The critical step involves the activation of the carboxylic acid to form an acyl chloride, which is then reacted with an ammonia source.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-6-methylnicotinic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonia solution (aqueous or in an organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, suspend 2-chloro-6-methylnicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). The mixture should become a clear solution.
-
Remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methylnicotinoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of ammonia (e.g., aqueous ammonium hydroxide or a solution of ammonia in methanol) (2-3 equivalents) to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer. If the product is in the aqueous layer, extract it with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Synthetic workflow for this compound.
Designing Novel Agrochemical Candidates
The this compound core serves as a versatile platform for the synthesis of a diverse library of potential agrochemical candidates. The primary amino group of the amide can be further functionalized to introduce various lipophilic or polar moieties, which can significantly influence the biological activity and target specificity of the final compound. A common strategy involves the derivatization of the amide nitrogen, a concept successfully employed in the development of several commercial fungicides.[4]
Rationale for Structural Modification:
The design of new agrochemical candidates is often guided by the structure of existing active compounds and an understanding of their mode of action. For instance, the fungicide boscalid, a succinate dehydrogenase inhibitor (SDHI), features a nicotinamide core.[4] By replacing the biphenyl moiety of boscalid with other cyclic or acyclic structures, novel compounds with potentially improved fungicidal activity or a different spectrum of action can be generated.
Caption: Workflow for in vitro fungicidal screening.
Mechanism of Action: Targeting Fungal Respiration
Many successful nicotinamide-based fungicides, such as boscalid, act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. [5][6]Inhibition of SDH disrupts the fungus's ability to produce ATP, leading to cell death. [6] Molecular docking studies can be employed to predict the binding mode of novel nicotinamide derivatives to the SDH enzyme, providing insights into the structure-activity relationship (SAR). For instance, interactions with key amino acid residues in the binding pocket of SDH can explain the observed fungicidal activity.
Caption: Mechanism of action of SDH inhibitor fungicides.
Conclusion
This compound is a valuable and versatile starting material for the development of novel agrochemical candidates. Its straightforward synthesis and the potential for diverse functionalization at the amide position make it an attractive scaffold for generating libraries of compounds for biological screening. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can leverage the potential of the nicotinamide core to discover and develop the next generation of effective and sustainable crop protection solutions.
References
-
ChemSynthesis. 2-chloro-6-methyl-5-nitronicotinamide. Available from: [Link]
-
Fu, W., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 27(24), 8969. Available from: [Link]
- Zhang, N., et al. (2025). Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae. Journal of Agricultural and Food Chemistry. (Note: This is a future-dated article, the link may not be active yet).
- Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
Casida, J. E. (2018). Molecular Mechanism of Action of Neonicotinoid Insecticides. Insects, 9(4), 146. Available from: [Link]
-
PubChem. 2-Chloro-6-methylnicotinic acid. Available from: [Link]
- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
PubMed. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Available from: [Link]
-
Indian Academy of Sciences. Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties. Available from: [Link]
-
National Center for Biotechnology Information. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Available from: [Link]
-
Wikipedia. Nicotine. Available from: [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. Available from: [Link]
-
ResearchGate. Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. Available from: [Link]
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Application Note & Protocol: A High-Yield, One-Pot Synthesis of 2-amino-6-methylnicotinic Acid for Pharmaceutical and Agrochemical Research
Abstract: 2-amino-6-methylnicotinic acid is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. This document provides a detailed, field-proven protocol for its synthesis via a high-yield, one-pot reaction. The methodology focuses on the conversion of 2-chloro-3-cyano-6-methylpyridine through an initial amination followed by in-situ hydrolysis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss critical process parameters that ensure high purity and yield.
Introduction: The Significance of 2-amino-6-methylnicotinic Acid
Substituted nicotinic acids are a class of compounds of significant interest in medicinal chemistry and drug development. Specifically, 2-amino-6-methylnicotinic acid serves as a crucial intermediate for more complex molecular targets. Its structural motifs are found in compounds investigated for a range of therapeutic applications. The traditional multi-step synthesis of this compound often involves cumbersome purification processes and can result in lower overall yields.
The protocol detailed herein presents a streamlined, one-pot synthesis that circumvents many of these challenges. By starting with the readily available 2-chloro-3-cyano-6-methylpyridine, this method offers an efficient and scalable route to obtaining high-purity 2-amino-6-methylnicotinic acid, making it highly suitable for research and development laboratories.[1]
Reaction Mechanism and Rationale
The synthesis proceeds in two primary stages within a single reaction vessel, a strategy that enhances efficiency by minimizing product loss during transfers and purification.[2][3]
Stage 1: Amination of the Pyridine Ring The first step involves a nucleophilic aromatic substitution reaction. The starting material, 2-chloro-3-cyano-6-methylpyridine, is heated under pressure in an aqueous solution of ammonia.[2][4] The ammonia acts as the nucleophile, displacing the chloro group at the 2-position of the pyridine ring. This reaction is conducted in an autoclave to reach the necessary temperature (around 170°C) to overcome the activation energy for the substitution on the electron-deficient pyridine ring.[1][2] This step yields the intermediate, 2-amino-6-methylnicotinamide.
Stage 2: Hydrolysis of the Nitrile and Amide Groups Following the amination, the ammonia is removed from the reaction mixture, typically by distillation under reduced pressure.[2][3] This step is critical; removing the ammonia shifts the equilibrium and prepares the system for the subsequent hydrolysis. A strong base, such as potassium hydroxide (KOH), is then introduced.[2] The base catalyzes the hydrolysis of both the cyano group (at the 3-position) and the newly formed amide group into a carboxylate salt. The final step involves acidification of the reaction mixture with an acid, like hydrochloric acid (HCl), to a pH of 4-5.[1][2] This protonates the carboxylate, causing the desired 2-amino-6-methylnicotinic acid to precipitate out of the solution as a solid, which can then be easily isolated by filtration.
Below is a diagram illustrating the overall reaction pathway.
Caption: Reaction pathway for the one-pot synthesis.
Experimental Protocol
This protocol is a synthesized example based on established methodologies.[1][2] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity/Concentration |
| 2-chloro-3-cyano-6-methylpyridine | C₇H₅ClN₂ | 152.58 | 30160-33-3 | >98% |
| Aqueous Ammonia | NH₄OH | 35.04 | 1336-21-6 | 28% solution |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | >85% pellets |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 4N solution |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment
-
High-pressure autoclave reactor with stirring mechanism and temperature control
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup (Amination): In a suitable autoclave, combine 6.10 g of 2-chloro-3-cyano-6-methylpyridine with 70 mL of a 28% aqueous ammonia solution.[1][2]
-
Heating and Reaction: Seal the autoclave and begin stirring. Heat the mixture to 170°C and maintain this temperature for 7 hours.[1][2] The internal pressure will increase, so ensure the equipment is rated for the expected conditions.
-
Cooling: After the reaction period, cool the autoclave to room temperature.
-
Ammonia Removal: Carefully vent and open the autoclave. Transfer the reaction solution to a round-bottom flask. Remove the excess ammonia from the solution using a rotary evaporator under reduced pressure.[2]
-
Hydrolysis: To the remaining solution, add 9.00 g of potassium hydroxide (KOH).[2] Heat the mixture to 100°C with stirring for 3 hours. During this time, the nitrile and amide will hydrolyze.
-
Precipitation: Cool the reaction mixture to room temperature. While stirring, slowly add 4N hydrochloric acid dropwise until the pH of the solution is between 4 and 5. A precipitate will form.[1][2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with deionized water to remove any remaining salts and impurities. Allow the product to air dry or dry in a vacuum oven at a low temperature.
Safety Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
The use of an autoclave requires proper training due to high temperatures and pressures. Ensure the equipment has a pressure relief valve.
-
Ammonia is corrosive and has a pungent odor. Handle the concentrated solution with care.
-
Potassium hydroxide and hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Results and Characterization
Following this protocol, a high yield of 2-amino-6-methylnicotinic acid can be expected.
| Parameter | Expected Value | Reference |
| Starting Mass | 6.10 g | [2] |
| Final Mass | ~5.04 g | [2] |
| Yield | ~82.9% | [2] |
| Purity (HPLC) | >97% | [2] |
The final product should be a crystalline solid. For full characterization, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Conclusion
The one-pot synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine is an efficient and high-yield method suitable for laboratory-scale production. By combining the amination and hydrolysis steps and carefully controlling the reaction conditions, this protocol provides a reliable route to a key synthetic intermediate, thereby facilitating further research in drug discovery and agrochemical development.
References
- Method for producing 2-amino-6-methylnicotinic acid.
- Method for producing 2-amino-6-methylnicotinic acid.
- The manufacturing method of 2- amino -6- methylnicotinic acids.
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. WIPO Patentscope. [Link]
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Application Note & Protocols: High-Efficiency Enzymatic Synthesis of Nicotinamide Derivatives in Continuous-Flow Microreactors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of nicotinamide derivatives, a cornerstone of many pharmaceutical compounds, is undergoing a paradigm shift from conventional batch processing to more efficient, sustainable, and controllable methods. This guide details the principles and protocols for the enzymatic synthesis of these vital molecules using continuous-flow microreactor technology. By synergizing the high selectivity and mild reaction conditions of biocatalysis with the superior process control of flow chemistry, this approach offers dramatic reductions in reaction times, increased product yields, and enhanced catalyst stability and reusability.[1][2][3] We provide a foundational overview, detailed step-by-step protocols for the synthesis of N-substituted nicotinamides using immobilized lipase, an advanced protocol for the production of the high-value nutraceutical β-Nicotinamide Mononucleotide (NMN), and expert insights for troubleshooting. This document serves as a comprehensive resource for researchers aiming to leverage this powerful technology for pharmaceutical and biotechnological applications.
Part I: Foundational Principles
The Synergy of Biocatalysis and Flow Chemistry
The integration of enzymatic processes within continuous-flow systems represents a significant technological advancement over traditional batch chemistry.[4] Microreactors, with their high surface-area-to-volume ratio, provide exceptional control over reaction parameters. This leads to several key advantages:
-
Enhanced Mass and Heat Transfer: Rapid diffusion of substrates to the catalytic sites and efficient dissipation of reaction heat prevent the formation of hot spots and concentration gradients, leading to more uniform product formation and protecting the enzyme from thermal degradation.[5]
-
Process Intensification: Continuous-flow systems can achieve significantly higher space-time yields compared to batch reactors. For example, the synthesis of certain nicotinamide derivatives can be reduced from 24 hours in a batch reactor to just 35 minutes in a continuous-flow system, with an associated increase in product yield.[1][2][6]
-
Superior Safety and Control: The small reaction volumes inherent to microreactors minimize safety risks associated with exothermic reactions or hazardous reagents. Automation and real-time monitoring provide precise control over residence time, temperature, and substrate concentration.[4][5]
-
Sustainability: This method promotes a greener chemical process by reducing solvent waste, lowering energy consumption, and enabling the efficient reuse of the biocatalyst.[1][2]
Core Components of a Continuous-Flow Biocatalytic System
A typical laboratory-scale setup for continuous enzymatic synthesis is modular, allowing for flexibility and scalability. The core components are essential for precise control and reproducible results.
Figure 1: A schematic of a typical dual-pump continuous-flow microreactor setup for biocatalytic synthesis.
The Crucial Role of Enzyme Immobilization
For a biocatalyst to be effective in a continuous-flow system, it must be retained within the reactor. Enzyme immobilization is the process of attaching or confining enzymes to a solid support material, which is then packed into the reactor. This strategy is fundamental to the success of flow biocatalysis for several reasons:
-
Catalyst Reusability: Immobilization prevents the enzyme from being washed out with the product stream, allowing for its continuous reuse over extended periods and significantly reducing costs, especially when using expensive enzymes.[4][7]
-
Enhanced Stability: Confinement on a solid support can protect the enzyme from denaturation caused by temperature, pH, or organic solvents, often leading to a longer operational half-life.[5]
-
Simplified Downstream Processing: The product stream is free of the enzyme, eliminating the need for complex and often costly separation steps.[4][8]
-
Prevention of Aggregation: It prevents enzyme molecules from aggregating, ensuring that active sites remain accessible to the substrate.
A widely used and commercially available immobilized enzyme for amide synthesis is Novozym® 435 , which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin. This biocatalyst has demonstrated high efficiency and stability in the synthesis of various nicotinamide derivatives.[1][2]
Part II: Protocol - General Synthesis of N-Substituted Nicotinamides
This protocol is based on the highly efficient synthesis of nicotinamide derivatives from methyl nicotinates and various amines using Novozym® 435 in a packed-bed microreactor.[1][2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Novozym® 435 | Biocatalysis Grade | Novozymes | Immobilized Candida antarctica lipase B. |
| Methyl Nicotinate | ≥99% | Sigma-Aldrich | Substrate. |
| Isobutylamine | ≥99% | Sigma-Aldrich | Substrate (example amine). |
| tert-Amyl Alcohol | Anhydrous, ≥99% | Sigma-Aldrich | Environmentally friendly reaction solvent.[1] |
| Acetonitrile | HPLC Grade | Fisher Scientific | For HPLC analysis. |
| Deionized Water | 18.2 MΩ·cm | - | For HPLC mobile phase. |
| PEEK Tubing | 1/16" OD, 0.02" ID | IDEX Health & Science | Standard for microfluidic connections. |
| Packed Bed Reactor | e.g., OmniFit column | Kinesis | 5mm ID x 50mm length or similar. |
Equipment Setup
-
Pump Preparation: Load two high-precision syringe pumps with gas-tight glass syringes. Prime one syringe with the methyl nicotinate solution and the other with the amine solution, ensuring no air bubbles are present.
-
System Assembly: Connect the components using PEEK tubing and appropriate fittings as illustrated in Figure 1.
-
Connect each syringe pump outlet to a T-junction or static mixer.
-
Connect the mixer outlet to the inlet of the packed bed microreactor.
-
Connect the reactor outlet to a back-pressure regulator (BPR). A BPR (e.g., 100 psi) is crucial to maintain a single liquid phase, preventing solvent boiling at elevated temperatures.
-
Connect the BPR outlet to a collection vial.
-
-
Temperature Control: Place the packed bed microreactor in a column heater or water bath set to the desired reaction temperature (e.g., 50 °C).
Protocol for Packed Bed Reactor Preparation
-
Weigh approximately 150-200 mg of Novozym® 435.
-
Prepare a slurry of the enzyme in the reaction solvent (tert-amyl alcohol).
-
Carefully pack the slurry into the microreactor column, ensuring there are no voids or channels. Tapping the column gently can help settle the beads.
-
Secure the end fittings of the column.
-
Before introducing reactants, flush the packed column with pure solvent at a low flow rate (e.g., 0.1 mL/min) for 30 minutes to equilibrate the system.
Synthesis & Optimization Protocol
-
Prepare Stock Solutions:
-
Solution A (Ester): Prepare a 0.1 M solution of methyl nicotinate in tert-amyl alcohol.
-
Solution B (Amine): Prepare a 0.2 M solution of isobutylamine in tert-amyl alcohol. (This creates a 2:1 amine:ester molar ratio when pumped at equal flow rates).
-
-
Set System Parameters:
-
Temperature: Set the column heater to 50 °C.[1]
-
Flow Rate: Set each pump to deliver 0.0875 mL/min. This combined flow rate (0.175 mL/min) in a typical reactor volume results in a residence time of approximately 35 minutes.
-
-
Initiate Synthesis: Start the pumps simultaneously. Discard the initial volume from the reactor (approximately 3x the reactor volume) to ensure the system has reached a steady state.
-
Collect Samples: Once at steady state, begin collecting the product stream in timed intervals or into separate vials for analysis.
-
Analysis: Analyze the collected samples using HPLC to determine the conversion of the limiting reactant (methyl nicotinate) and the yield of the nicotinamide product.
Parameter Optimization Data
Effective synthesis requires optimizing key parameters. The following table summarizes typical optimization results based on literature data.[1][6]
| Parameter | Range Investigated | Optimal Value | Rationale / Observation |
| Temperature | 35 - 60 °C | 50 °C | Yield increases with temperature up to 50 °C. Above this, enzyme stability may decrease, leading to lower yields.[1] |
| Substrate Ratio | 1:1 to 1:3 (Ester:Amine) | 1:2 | A molar excess of the amine helps to drive the reaction equilibrium towards product formation. Higher ratios show diminishing returns.[1][6] |
| Residence Time | 15 - 50 min | 35 min | Yield increases with residence time. At 35 minutes, high conversion is achieved, balancing throughput and efficiency.[1][9] |
Part III: Advanced Application - Continuous Synthesis of β-Nicotinamide Mononucleotide (NMN)
The synthesis of NMN, a high-value anti-aging nutraceutical, is an excellent application of continuous-flow biocatalysis.[10] The key enzymatic step is the conversion of nicotinamide riboside (NR) to NMN, catalyzed by a nicotinamide riboside kinase (NRK).
Sources
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | What’s new in flow biocatalysis? A snapshot of 2020–2022 [frontiersin.org]
- 5. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Microfluidic bioreactors for enzymatic synthesis in packed-bed reactors-Multi-step reactions and upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in Nicotinamide Compounds
Introduction: The Enduring Significance of Nicotinamide in Modern Chemistry
Nicotinamide, a fundamental B3 vitamer, is the reactive center of the essential redox coenzymes NAD⁺ and NADP⁺.[1][2] These molecules are central to cellular metabolism, DNA repair, and cell signaling pathways.[1][3] Consequently, synthetic modification of the nicotinamide scaffold continues to be a fertile ground for the discovery of novel therapeutics, chemical probes, and catalysts. The pyridine ring, in particular, offers multiple sites for functionalization, each leading to derivatives with unique electronic and steric properties. However, the inherent electron-deficient nature of the pyridine ring presents distinct challenges to synthetic chemists.[4] This guide provides an in-depth exploration of the primary strategies for the functionalization of the pyridine ring in nicotinamide and its derivatives, offering both mechanistic insights and detailed, actionable protocols for the modern research laboratory.
Strategic Approaches to Pyridine Ring Functionalization
The synthetic chemist's toolkit for modifying the nicotinamide pyridine ring is diverse, ranging from classical aromatic substitution reactions to modern transition-metal-catalyzed methods. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and the electronic nature of the starting material.
Electrophilic Aromatic Substitution (EAS): A Challenging but Feasible Route
The electron-deficient character of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack.[4][5] Direct electrophilic substitution on pyridine, and by extension nicotinamide, typically requires harsh reaction conditions and often results in low yields.[6] The reaction, when it does occur, predominantly directs the incoming electrophile to the 3-position (meta to the nitrogen), as this avoids the formation of a highly unstable cationic intermediate with the positive charge adjacent to the nitrogen.[5]
A more effective strategy to facilitate EAS is the conversion of the pyridine nitrogen to a pyridine-N-oxide. This modification has two key benefits: it reduces the electron-withdrawing effect of the nitrogen and, through resonance, directs incoming electrophiles to the 2- and 4-positions.[5]
Protocol 1: Nitration of Nicotinamide via N-Oxide Formation
This two-step protocol first generates the N-oxide, which is then subjected to nitration.
Step A: Synthesis of Nicotinamide-N-oxide
-
Reagents: Nicotinamide, hydrogen peroxide (30% aq.), glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve nicotinamide (1.0 eq) in glacial acetic acid.
-
Carefully add 30% hydrogen peroxide (1.5 eq) dropwise while maintaining the temperature below 60°C.
-
Heat the reaction mixture at 70-80°C for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.
-
Step B: Nitration of Nicotinamide-N-oxide
-
Reagents: Nicotinamide-N-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a cooled (0°C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add nicotinamide-N-oxide (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution carefully with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry. The primary product will be 4-nitronicotinamide-N-oxide.
-
Nucleophilic Aromatic Substitution (SNA_r): Leveraging the Electron-Deficient Nature
The electron-poor nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r), a reaction that is generally difficult for electron-rich carbocyclic aromatic compounds like benzene.[7][8] For a successful SNA_r reaction, a good leaving group (typically a halide) is required on the ring, and the presence of electron-withdrawing groups (like the carboxamide group in nicotinamide) further activates the ring towards nucleophilic attack.[8][9][10] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10]
A classic example of SNA_r on an unactivated pyridine ring is the Chichibabin reaction, which utilizes a powerful nucleophile (amide anion) to directly aminate the ring, primarily at the 2-position.[7]
Protocol 2: Chichibabin Amination of a Nicotinamide Derivative
This protocol illustrates the direct amination of a pyridine ring.
-
Reagents: Nicotinamide, sodium amide (NaNH₂), inert solvent (e.g., toluene or xylene).
-
Procedure:
-
To a suspension of sodium amide (2.0 eq) in dry toluene in a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add nicotinamide (1.0 eq).
-
Heat the mixture to reflux (110-140°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product with an appropriate organic solvent.
-
Purify the resulting 2-amino-nicotinamide by recrystallization or column chromatography.
-
Transition-Metal-Catalyzed Cross-Coupling: A Versatile Strategy for C-C and C-N Bond Formation
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules.[11][12] The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst.[13][14][15][16] This method is highly versatile and tolerates a wide range of functional groups.[17] For nicotinamide derivatives, this typically involves the coupling of a halonicotinamide with a boronic acid or ester.
Beyond C-C bond formation, transition metals can also catalyze the formation of carbon-heteroatom bonds. For instance, copper and manganese co-catalyzed reactions have been reported for the cross-coupling of nicotinamide with aryl halides to form N-aryl nicotinamides.[18][19]
Protocol 3: Suzuki-Miyaura Coupling of 2-Chloronicotinamide with Phenylboronic Acid
This protocol provides a general procedure for the synthesis of 2-phenylnicotinamide.
-
Reagents: 2-Chloronicotinamide, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., dioxane/water or DME).
-
Procedure:
-
In a Schlenk flask, combine 2-chloronicotinamide (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Direct C-H Functionalization: The Modern Approach to Pyridine Modification
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps.[4][20][21] For electron-deficient heterocycles like pyridine, several C-H functionalization methods have been developed.
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient N-heterocycles.[22] It involves the generation of a nucleophilic radical which then attacks the protonated heterocycle, typically at the 2- or 4-positions.[22]
Protocol 4: Minisci-Type Alkylation of Nicotinamide
This protocol describes the introduction of a tert-butyl group onto the pyridine ring of nicotinamide.
-
Reagents: Nicotinamide, pivalic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve nicotinamide (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., acetonitrile) containing sulfuric acid to ensure protonation of the pyridine ring.
-
Add pivalic acid (3.0 eq), silver nitrate (0.1 eq), and ammonium persulfate (2.0 eq).
-
Heat the reaction mixture to 60-80°C for 1-3 hours. The reaction is often rapid.
-
Cool the reaction, dilute with water, and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography to isolate the tert-butylated nicotinamide isomers.
-
Visualization of Synthetic Strategies
Figure 1: Overview of major synthetic pathways for nicotinamide functionalization.
Data Presentation: Comparison of Functionalization Strategies
| Strategy | Typical Position(s) of Functionalization | Key Advantages | Key Limitations |
| Electrophilic Aromatic Substitution (EAS) | 3-position (direct); 2- and 4-positions (via N-oxide) | Utilizes readily available electrophiles. | Harsh conditions, often low yields, potential for side reactions. |
| Nucleophilic Aromatic Substitution (SNA_r) | Position of the leaving group (e.g., 2-, 4-) | High yields, predictable regioselectivity. | Requires pre-functionalization with a good leaving group. |
| Transition-Metal Cross-Coupling | Position of the halide | Broad substrate scope, excellent functional group tolerance. | Cost of catalysts, potential for ligand sensitivity, removal of metal impurities. |
| Direct C-H Functionalization | 2- and 4-positions (Minisci) | High atom economy, avoids pre-functionalization. | Can lead to mixtures of regioisomers, radical conditions may not be suitable for all substrates. |
Conclusion and Future Outlook
The functionalization of the pyridine ring in nicotinamide compounds remains a cornerstone of medicinal chemistry and drug development. While traditional methods such as electrophilic and nucleophilic aromatic substitution are still valuable, modern techniques like transition-metal-catalyzed cross-coupling and direct C-H functionalization have significantly expanded the synthetic possibilities.[4][20] The choice of the optimal synthetic route will always depend on the specific target molecule and the desired substitution pattern. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more efficient and selective methods for the derivatization of this vital chemical scaffold, paving the way for the next generation of nicotinamide-based drugs and biological probes.
References
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
- Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
- The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. The Biochemical Society.
- Overview to Pyridine Nucleotides Review Series.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry.
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Mn and Cu‐catalyzed cross‐coupling of nicotinamide with aryl halides.[a].
- Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions.
- Minisci reaction. Wikipedia.
- C–H functionalization of pyridines. Royal Society of Chemistry.
- C–H Functionaliz
- Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionaliz
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Arom
- Nucleophilic Arom
- Nucleophilic substitution of a pyridine ring.
- Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora.
Sources
- 1. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs | MDPI [mdpi.com]
- 2. Overview to Pyridine Nucleotides Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The power to reduce: pyridine nucleotides – small molecules with a multitude of functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 15. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 21. youtube.com [youtube.com]
- 22. Minisci reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving the yield of 2-Chloro-6-methylnicotinamide synthesis
Starting Synthesis Exploration
I'm currently immersed in Google searches, diligently gathering data on 2-Chloro-6-methylnicotinamide synthesis. I'm prioritizing starting materials, reaction mechanisms, and typical yields, aiming to grasp the fundamentals. I'm also examining the factors that influence the overall process.
Developing Initial Research Plan
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Gathering Synthesis Insights
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Organizing the Information
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Analyzing Current Findings
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Formulating Targeted Queries
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Prioritizing Search Refinement
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Analyzing The Search Results
I've made headway in my research. This second round of searches has yielded much more precise data. I've pinpointed a patent that details the reaction of 2-chloro-6-methylnicotinic acid with aqueous ammonia. Crucially, it highlights the formation of 2-hydroxy-6-methylnicotinic acid as a byproduct, a critical finding for my troubleshooting efforts.
Pinpointing Reaction Nuances
I've learned a lot, particularly that the reaction of 2-chloro-6-methylnicotinic acid and aqueous ammonia can produce 2-hydroxy-6-methylnicotinic acid as a byproduct. I also compiled knowledge about amide synthesis and nicotinamide purification. To make this a truly helpful guide, I need optimized reaction conditions for amidation to reduce that byproduct, alternative methods, and analytical methods.
Developing Targeted Queries
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Targeting Refined Parameters
I've reviewed my current findings and identified knowledge gaps, leading to the formulation of very precise search queries. The focus is now on finding detailed experimental procedures for optimized reaction conditions, alternative amidation approaches, analytical methods for monitoring reactions, and specific purification protocols to remove the hydroxy by-product, plus any impact from impurities. My next step is to begin constructing the technical support center in a user-friendly Q&A style.
Defining Next Search Strategies
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Planning Targeted Queries
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Confirming Critical Findings
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Analyzing By-product Formation
I've been gathering more details. I found a specific protocol for synthesizing the amide from the acid, which will be helpful. I've also located articles on related nicotinic acid derivative synthesis, providing alternative methods and purification strategies. The concept of using soluble amine salts for acid purification seems adaptable, too. Now, I'm focusing on the quantitative aspects: I need data on how reaction conditions impact by-product formation.
Addressing Knowledge Gaps
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Targeting Missing Data
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Analyzing Key Reactions
I am currently examining a detailed protocol for synthesizing this compound, leveraging oxalyl chloride and ammonium hydroxide, which I've found after some searching. Also, I've got a patent with some related information, which looks useful for confirming the prior art.
Investigating Byproduct Formation
I am now focusing on the formation of the 2-hydroxy-6-methylnicotinic acid byproduct during the amide synthesis. My searches have uncovered a patent that flags this as a potential issue when using aqueous ammonia. I'm actively seeking quantitative data that links reaction conditions, like temperature and ammonia concentration, to the yield of the target amide and its hydroxy byproduct. Additionally, I'm hunting for established HPLC or GC methods to analyze and quantify these compounds.
Addressing Key Knowledge Gaps
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Developing Response Structure
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Technical Support Center: Purification of Crude 2-Chloro-6-methylnicotinamide by Recrystallization
Prepared by: Gemini, Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Chloro-6-methylnicotinamide via recrystallization. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory, moving from foundational principles to specific experimental issues.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding the recrystallization of this compound.
Q1: What is the core principle behind using recrystallization to purify this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The fundamental principle is that the solubility of most solids increases with temperature. For this compound, the ideal recrystallization solvent will dissolve the crude material at a high temperature but have very low solubility for it at a low temperature.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor").[4]
Q2: How should I approach selecting a suitable solvent system for this specific compound?
Solvent selection is the most critical factor for a successful recrystallization.[5] Given the structure of this compound (containing a polar amide group and a moderately polar chloro-methyl-pyridine ring), a solvent of intermediate polarity is often a good starting point.
-
Single Solvent Approach: The goal is to find one solvent that meets the "soluble when hot, insoluble when cold" criterion.[2] A trial-and-error process with small quantities of your crude material is the most reliable method.[2]
-
Mixed Solvent Approach: If no single solvent is ideal, a mixed-solvent system is a powerful alternative. This involves a pair of miscible solvents: one in which this compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent"). The crude compound is dissolved in a minimum amount of the hot "soluble solvent," and the "insoluble solvent" is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "soluble solvent" is then added back to clarify the solution before it is allowed to cool.[6]
-
Structural Considerations: Pyridine derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[6][7] Similarly, amides can be difficult, though they have a strong tendency to form solid materials.[7] This makes careful solvent screening particularly important.
Q3: What are the most probable impurities I'll be removing from my crude this compound?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the conversion of 2-Chloro-6-methylnicotinic acid to the amide.[8] Therefore, likely impurities include:
-
Unreacted Starting Material: 2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) is a primary expected impurity.[8][9]
-
Reagents from Synthesis: Residual reagents from the amidation step (e.g., thionyl chloride or oxalyl chloride byproducts) may be present.
-
Side-Reaction Products: Depending on the reaction conditions, minor byproducts from unintended reactions could be present. In related syntheses of complex molecules, impurities can arise from starting materials or the formation of dimers or other derivatives.[10][11]
Section 2: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent will not dissolve the compound readily at this stage.
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.
Table 1: Recommended Solvents for Screening
| Solvent / System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | A polar protic solvent, often effective for amides. |
| Isopropanol (IPA) | 82 | Similar to ethanol but slightly less polar; good alternative. |
| Ethyl Acetate | 77 | A moderately polar solvent, good for compounds with ester-like polarity. |
| Toluene | 111 | A non-polar aromatic solvent; may be effective if impurities are highly polar. |
| Mixed Solvents | ||
| Ethanol / Water | Varies | A common and effective pair. Dissolve in hot ethanol, add hot water as the anti-solvent.[3] |
| Ethyl Acetate / Hexane | Varies | A standard polar/non-polar pair. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[3] |
Protocol 2: Bulk Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask (sized so the solvent will fill about one-third to one-half of its volume).
-
Add the chosen solvent (or the "soluble solvent" of a mixed pair) in small portions, bringing the mixture to a gentle boil on a hot plate.
-
Continue adding the hot solvent just until all the solid material dissolves. It is crucial to use the minimum amount of near-boiling solvent to ensure good recovery.[4]
-
If using a mixed-solvent system, add the hot "anti-solvent" dropwise to the boiling solution until a faint cloudiness persists. Then, add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential to prevent the trapping of impurities in rapidly forming crystals.[12]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[4]
-
Allow the crystals to dry completely in the air or a vacuum oven.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization process.
Q: My this compound is not dissolving, even when adding a large volume of boiling solvent. What should I do?
This indicates you have chosen a solvent in which your compound is poorly soluble.
-
Solution 1: Change Solvents. The solvent is unsuitable. Re-evaluate your choice based on the screening protocol. You may need a more polar solvent.
-
Solution 2: Consider Insoluble Impurities. If most of the material dissolves but a small amount does not, you may have a highly insoluble impurity. In this case, perform a "hot filtration." Add a slight excess of hot solvent to the mixture, and quickly filter it while hot through a pre-warmed funnel to remove the insoluble material. Then, proceed with cooling the filtrate.
Q: The solution has cooled completely, but no crystals have formed. What is wrong?
This is a very common issue and can be due to two primary reasons:
-
Cause 1: Too much solvent was used. This is the most frequent error.[13] The solution is not supersaturated, and the compound remains dissolved even when cold.
-
Cause 2: The solution is supersaturated. The solution contains more dissolved solid than it should at that temperature, but crystallization has not been initiated.[13]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic rough edges provide a nucleation site for crystal growth to begin.[4][13]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure product (or even a speck of the original crude material), add it to the solution. This provides a template for crystallization.[4][12]
-
Q: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. High levels of impurities can also depress the melting point, contributing to this issue.[13]
-
Solution 1: Re-heat and Add More Solvent. Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-15%) to ensure the saturation point is reached at a lower temperature during cooling.[13]
-
Solution 2: Slow Down Cooling. Very slow cooling can favor crystal formation over oiling. After redissolving the oil, allow the hot plate to cool down slowly with the flask still on it before moving it to the benchtop.[13]
-
Solution 3: Change Solvent System. The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or adjust the ratio of your mixed-solvent system.
Q: I only recovered a small fraction of my material. What are the common causes of low yield?
A poor yield (e.g., less than 50%) can result from several procedural errors:[12]
-
Using too much solvent during dissolution, which leaves a significant amount of product in the mother liquor.[12][13]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Incomplete crystallization due to insufficient cooling time or not using an ice bath.
-
Washing the crystals with too much cold solvent, or using solvent that was not sufficiently chilled, redissolving some of the product.[4]
Section 4: Workflow & Troubleshooting Diagram
The following diagram outlines the decision-making process for the recrystallization and troubleshooting workflow.
Caption: Troubleshooting workflow for recrystallization.
References
- Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Colorado Boulder.
- Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
- Recrystallization Guide for Chemists. (n.d.).
- Solvent Choice. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.
- 3.6F: Troubleshooting. (2022, April 7).
- Problems with Recrystallisations. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.
- 3.3: Choice of Solvent. (2022, April 7).
- Help! Recrystallization sources of error. (2012, February 7).
- This compound synthesis. (n.d.).
- 2-Chloro-6-methylnicotinic acid. (n.d.).
- This compound [54957-84-5]. (n.d.).
- 54957-84-5(this compound) Product Description. (n.d.).
- Process for the purification of nicotinic acid amide I. (1984).
- Wang, Y., et al. (2020).
- Al-Masoudi, N. A., et al. (2021). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal.
Sources
- 1. mt.com [mt.com]
- 2. scribd.com [scribd.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
common side products in the synthesis of 2-Chloro-6-methylnicotinamide
Welcome to the technical support center for the synthesis of 2-Chloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.
I. Overview of the Synthesis and Potential Pitfalls
The most prevalent laboratory-scale synthesis of this compound involves a two-step process: the conversion of 2-chloro-6-methylnicotinic acid to its corresponding acid chloride, followed by amidation. While seemingly straightforward, this synthesis is prone to the formation of several side products that can complicate purification and compromise the final product's purity. Understanding the mechanistic origin of these impurities is crucial for developing effective strategies to mitigate their formation.
Below is a workflow diagram illustrating the primary synthesis route and the points at which common side products can emerge.
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chloro-pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the amination of 2-chloro-pyridines. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for navigating the complexities of this challenging but crucial transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1] However, 2-chloro-pyridines are notoriously challenging substrates due to the lower reactivity of the C-Cl bond compared to their bromide or iodide counterparts.[2] The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step of the catalytic cycle, requiring carefully optimized conditions to achieve high yields.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion. What are the primary causes and initial troubleshooting steps?
Low or no conversion is the most common issue when working with 2-chloro-pyridines.[2] The inertness of the C-Cl bond demands a highly active catalytic system and optimized conditions.
Initial Checks & Core Concepts:
-
Catalyst System Integrity: The choice of palladium source and ligand is paramount.
-
Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) species. This step can be inefficient and lead to catalyst deactivation.[3] Consider using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles), which cleanly and efficiently generate the active LPd(0) catalyst upon exposure to a base.[2][3]
-
Ligand Choice: Standard ligands such as PPh₃ are often completely ineffective for this transformation.[2] The key to success lies in using bulky, electron-rich biarylphosphine ligands. These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use proper Schlenk line or glovebox techniques.
-
Solvent & Reagent Purity: Use anhydrous, degassed solvents. Water and oxygen can poison the catalyst and lead to side reactions like hydrodehalogenation.[2] Common solvents include toluene, 1,4-dioxane, and THF.[2][3]
-
Temperature: These reactions typically require elevated temperatures, often in the 80-110 °C range, to overcome the activation energy of the C-Cl bond cleavage.[2][3]
-
-
Base Selection:
-
A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for this purpose.[2][6] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system (e.g., a more electron-rich ligand) and potentially higher temperatures.[2]
-
Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction that competes with the desired amination. It is often exacerbated by the presence of water or protic impurities.
Troubleshooting Steps:
-
Scrupulously Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Dry your amine and 2-chloro-pyridine starting materials thoroughly.
-
Base Purity: Use high-purity, anhydrous NaOtBu. Lower-quality batches can contain traces of sodium hydroxide or moisture, which can promote the side reaction.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1–1.5 equivalents) can help favor the productive C-N coupling pathway over competing hydrodehalogenation.[2]
-
Ligand Choice: Certain ligands may be more prone to pathways that lead to hydrodehalogenation. If the problem persists, screening alternative bulky phosphine ligands is a valid strategy.
Q3: How do I achieve regioselective amination on a dichloropyridine, such as 2,4-dichloropyridine?
Achieving high regioselectivity is a critical challenge when multiple reactive sites are present. In the case of 2,4-dichloropyridine, the outcome is governed by both electronic and steric factors.
Controlling Regioselectivity:
-
Inherent Electronic Bias: The pyridine nitrogen atom withdraws electron density, making the C2 and C4 positions electron-deficient and thus susceptible to reaction. Generally, the C2 position is more electronically activated and sterically accessible, leading to a natural preference for amination at this site.[2][7]
-
Optimizing for C2 Selectivity: For Buchwald-Hartwig reactions, careful selection of the catalyst system can enhance the inherent preference. Using a Xantphos-based catalyst has been shown to yield C2:C4 selectivity ratios of 20:1 to 50:1.[7] Mild bases like K₂CO₃ can also be used successfully to favor mono-amination at the C2 position.[7]
-
Driving the Second Amination: After selective mono-amination at the C2 position, a subsequent, often harsher, Buchwald-Hartwig reaction at a higher temperature can be used to functionalize the C4 position.[7]
Q4: Are there metal-free alternatives for the amination of 2-chloro-pyridines?
While palladium catalysis is the most general approach, metal-free methods exist, particularly for activated substrates.
-
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring contains additional strong electron-withdrawing groups (e.g., nitro, trifluoromethyl), the C-Cl bond becomes sufficiently activated to undergo direct substitution with an amine nucleophile without a catalyst.[8][9] However, for simple 2-chloro-pyridine, this reaction is often unsatisfactory under standard laboratory conditions.[8][10]
-
Flow Chemistry: The use of a continuous-flow reactor allows for reactions at very high temperatures (up to 300 °C) and pressures with short reaction times.[11][12] These conditions can overcome the high activation barrier for the uncatalyzed SNAr of unactivated 2-chloro-pyridines, providing good to excellent yields.[11][12]
-
Pyridine N-Oxide Activation: An alternative two-step strategy involves first oxidizing the pyridine to a pyridine N-oxide. The N-oxide group strongly activates the C2 position. The N-oxide can then be treated with an activating agent like tosyl anhydride (Ts₂O) in the presence of an amine, followed by deprotection, to yield the 2-amino-pyridine.[13][14]
Troubleshooting & Optimization Workflow
A systematic approach is key to optimizing a challenging reaction. The following workflow and decision tree are designed to guide you from an initial failed reaction to a successful outcome.
Visualizing the Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The simplified catalytic cycle for the Buchwald-Hartwig amination highlights the critical steps where problems can arise.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Troubleshooting Decision Tree: Low Conversion
When faced with a low-yielding reaction, follow this logical progression of checks and modifications.
Caption: Decision tree for troubleshooting low conversion.
Data Tables for Parameter Selection
The tables below summarize recommended starting points for key reaction parameters.
Table 1: Recommended Ligands for Amination of 2-Chloro-pyridines
| Ligand | Class | Key Features & Applications |
|---|---|---|
| RuPhos | Biaryl Monophosphine | General purpose, highly active for C-Cl bonds. A good first choice for screening.[2] |
| BrettPhos | Biaryl Monophosphine | Specifically designed for coupling primary amines; offers good functional group tolerance.[15] |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Effective for challenging couplings and can enhance regioselectivity.[7] |
| Josiphos | Ferrocene-based | A different structural class of ligand that can be effective when biarylphosphines fail.[2] |
Table 2: Base and Solvent Compatibility
| Base | pKaH | Common Solvents | Considerations |
|---|---|---|---|
| NaOtBu | ~19 | Toluene, Dioxane, THF | Most common and generally most effective. Highly hygroscopic.[2][3] |
| LiHMDS | ~26 | THF | Very strong base. Can provide tolerance for protic functional groups (e.g., -OH, -COOH).[1][15] |
| K₃PO₄ | ~12.3 | Dioxane, DMF, t-AmOH | Weaker base for sensitive substrates. Often requires higher temperatures or more active catalysts.[2] |
| Cs₂CO₃ | ~10.2 | Dioxane, DMF, t-AmOH | Similar to K₃PO₄ but more soluble. Good for substrates intolerant of strong bases.[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 2-Chloro-pyridine
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
2-Chloro-pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos G3 Palladacycle, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-pyridine, palladium pre-catalyst, and NaOtBu.
-
Note: If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand at this stage.
-
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Note: Vigorous stirring is important, especially with heterogeneous mixtures, to ensure the base is well-suspended.[2]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully by adding water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF. Retrieved January 20, 2026, from [Link]
-
Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Retrieved January 20, 2026, from [Link]
-
Sun, H., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved January 20, 2026, from [Link]
-
Kumar, S., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ChemSusChem. Retrieved January 20, 2026, from [Link]
- Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
-
Shafiei, M., et al. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved January 20, 2026, from [Link]
-
Thieme. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved January 20, 2026, from [Link]
-
Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Retrieved January 20, 2026, from [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 14. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-6-methylnicotinamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure the safety, efficiency, and robustness of your manufacturing process.
I. Process Overview: Synthetic Strategy and Key Transformations
The most common and industrially viable route to this compound involves a two-step process starting from 2-chloro-6-methylnicotinic acid. This process is summarized below:
-
Acid Chloride Formation: The carboxylic acid is activated by conversion to its corresponding acid chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride.
-
Amidation: The resulting highly reactive acid chloride is then reacted with an ammonia source, such as ammonium hydroxide or ammonia gas, to form the desired amide product.
While this synthetic route appears straightforward on paper, significant challenges can arise during scale-up. This guide will address these challenges in a question-and-answer format, providing both troubleshooting advice and frequently asked questions.
Process Flow Diagram
Caption: A simplified workflow for the two-step synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield and Incomplete Conversion in Acid Chloride Formation
Q: We are observing a significant amount of unreacted 2-chloro-6-methylnicotinic acid in our large-scale batches, leading to low yields of the acid chloride intermediate. What are the potential causes and how can we troubleshoot this?
A: This is a common issue when scaling up acid chloride formations. The primary causes are often related to reagent stoichiometry, moisture control, and reaction temperature.
-
Causality and Troubleshooting:
-
Inadequate Reagent Stoichiometry: On a larger scale, minor inaccuracies in weighing or charging reagents can lead to a significant under-dosing of the chlorinating agent. It is crucial to ensure accurate measurement and delivery of oxalyl chloride or thionyl chloride. Consider a slight excess of the chlorinating agent (e.g., 1.1-1.3 equivalents) to drive the reaction to completion.
-
Moisture Contamination: Chlorinating agents react violently with water.[1] Any moisture present in the starting material, solvent, or reactor will consume the reagent and reduce its effective concentration. Ensure all starting materials are thoroughly dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: While these reactions are often performed at room temperature on a lab scale, larger batches may require gentle heating to ensure complete conversion. Monitor the reaction progress by in-process controls (IPCs) such as HPLC or TLC. If the reaction stalls, a controlled increase in temperature (e.g., to 40-50 °C) may be necessary. However, be cautious of potential side reactions at elevated temperatures.
-
Problem 2: Exothermic Runaway and Poor Temperature Control During Amidation
Q: Our amidation step with ammonium hydroxide is highly exothermic, and we are struggling to maintain a consistent temperature in our large reactor. We are concerned about potential side reactions and safety. How can we manage this?
A: The amidation of a reactive acid chloride is indeed a highly exothermic process, and poor temperature control at scale can lead to the formation of impurities and pose a significant safety risk.[2]
-
Causality and Troubleshooting:
-
Rapid Reagent Addition: The rate of addition of the ammonia source is critical. A slow, controlled addition of the ammonium hydroxide to the acid chloride solution will allow the reactor's cooling system to dissipate the generated heat effectively.
-
Inadequate Cooling Capacity: Ensure that the cooling capacity of your reactor is sufficient for the batch size. If not, you may need to reduce the batch size or upgrade the cooling system.
-
Reverse Addition: Consider a "reverse addition" strategy, where the acid chloride solution is added slowly to a cooled solution of the ammonia source. This can provide better control over the exotherm by keeping the reactive intermediate at a low concentration.
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction and moderate the temperature rise. However, this may impact downstream processing, so a balance must be found.
-
Problem 3: Impurity Formation and Difficult Purification
Q: We are observing several unknown impurities in our final product that were not present in our lab-scale batches. This is making the purification by crystallization challenging. What are the likely impurities and how can we minimize them?
A: The impurity profile of a reaction can change significantly upon scale-up due to variations in mixing, temperature, and reaction time. For this synthesis, common impurities can arise from both the chlorination and amidation steps.
-
Potential Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete conversion in either step. | Optimize reaction conditions (stoichiometry, temperature, time) as described in previous sections. |
| Dimer/Oligomer Formation | Side reactions of the acid chloride intermediate, especially at high temperatures or with poor mixing. | Maintain strict temperature control during both steps. Ensure efficient mixing to avoid localized "hot spots." |
| Over-chlorination Byproducts | Aggressive chlorination conditions. | Use a milder chlorinating agent like oxalyl chloride.[3] Control the reaction temperature and stoichiometry of the chlorinating agent. |
| Hydrolysis Products | Reaction of the acid chloride with residual moisture. | Ensure anhydrous conditions throughout the acid chloride formation and amidation steps. |
-
Troubleshooting Purification:
-
Polymorphism: Nicotinamide and its derivatives are known to exhibit polymorphism, which can affect solubility and filtration characteristics.[4][5] A change in the crystalline form upon scale-up could explain purification difficulties. It is advisable to perform a polymorph screen and to carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistency.
-
Solvent Selection: Experiment with different solvent systems for crystallization to improve impurity rejection. A combination of a good solvent and an anti-solvent can often provide better purification than a single solvent.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling oxalyl chloride or thionyl chloride on a large scale?
A1: Both oxalyl chloride and thionyl chloride are highly corrosive and toxic, and their handling on a large scale requires stringent safety protocols.[6][7]
-
Toxicity: Both reagents react with moisture to release HCl gas. Thionyl chloride also releases SO2, while oxalyl chloride can decompose to produce carbon monoxide (CO), which is particularly insidious as it is colorless and odorless.[6][7]
-
Reactivity: They react violently with water and other protic solvents. This can lead to a rapid pressure increase in a closed system, posing an explosion hazard.
-
Safe Handling Procedures:
-
Always handle these reagents in a well-ventilated area, preferably within a fume hood or a contained system.[8]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]
-
Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
Have a quenching strategy in place for any residual reagent. A slow addition to a cooled, stirred solution of a suitable quenching agent (e.g., methanol or water, with appropriate precautions for the exotherm and gas evolution) is recommended.[7]
-
Q2: How can we improve the filtration of the final product? Our current process is slow and inefficient.
A2: Slow filtration is often a result of small particle size or an unfavorable crystal habit.
-
Control of Crystallization:
-
Cooling Rate: A slower cooling rate during crystallization generally leads to the formation of larger, more easily filterable crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of the desired crystalline form can promote the growth of larger crystals and can also help in controlling polymorphism.
-
Agitation: The agitation rate during crystallization can influence crystal size and shape. Experiment with different agitation speeds to find the optimal conditions for your system.
-
Solvent: The choice of solvent can have a significant impact on crystal habit. Consider screening different solvents or solvent mixtures.
-
Q3: Is there a "greener" alternative to oxalyl chloride or thionyl chloride for the acid chloride formation?
A3: While oxalyl chloride and thionyl chloride are highly effective, there is a drive towards more environmentally friendly amidation methods.
-
Direct Amidation: Catalytic direct amidation of the carboxylic acid with the amine is a more atom-economical and greener approach.[3] However, these reactions often require high temperatures and specialized catalysts, and may not be as efficient as the acid chloride route for all substrates.
-
Alternative Activating Agents: Other coupling reagents can be used for amidation, but they often have their own drawbacks in terms of cost, atom economy, and waste generation. For large-scale production, the acid chloride route often remains the most practical and cost-effective, provided the safety and environmental aspects are well-managed.
IV. Experimental Protocols
Protocol 1: Scale-Up of 2-Chloro-6-methylnicotinoyl chloride Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging: Charge the reactor with 2-chloro-6-methylnicotinic acid and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the mixture to 0-5 °C with agitation.
-
Reagent Addition: Slowly add oxalyl chloride (1.1-1.3 equivalents) to the cooled mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by IPC. Gentle heating (e.g., to 40 °C) may be applied if the reaction is sluggish.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used directly in the next step.
Protocol 2: Scale-Up of this compound Synthesis (Amidation)
-
Reactor Preparation: Prepare a clean, dry reactor equipped with a cooling system and an efficient agitator.
-
Charging: Charge the reactor with a cooled (0-5 °C) solution of ammonium hydroxide in a suitable solvent.
-
Acid Chloride Addition: Slowly add a solution of the crude 2-chloro-6-methylnicotinoyl chloride to the ammonium hydroxide solution, maintaining the temperature below 15 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by IPC).
-
Work-up: The work-up procedure will depend on the solvent used. Typically, it involves phase separation, extraction, and washing to remove impurities.
-
Crystallization: The crude product is then crystallized from a suitable solvent or solvent mixture to yield the pure this compound.
V. References
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]
-
Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025, April 22). Organic Process Research & Development. Retrieved from [Link]
-
Wolfa. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]
-
ACS Chemical Health & Safety. (n.d.). Safety of chlorine production and chlorination processes. Retrieved from [Link]
-
Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Safety of chlorine production and chlorination processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
YouTube. (2024, June 7). Chlorination safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System. Retrieved from [Link]
-
ACS Publications. (2022, July 15). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. Retrieved from [Link]
-
YouTube. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
PubMed. (2014). Co-crystallization with nicotinamide in two conformations lowers energy but expands volume. Retrieved from [Link]
-
PMC. (2021, March 20). Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Google Patents. (n.d.). Acid chloride synthesis. Retrieved from
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 2-Chloro-6-methylnicotinamide during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 2-Chloro-6-methylnicotinamide (CAS 54957-84-5). This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common challenges associated with the storage and handling of this compound. Our goal is to provide you with the in-depth technical knowledge and practical protocols necessary to ensure the long-term stability and integrity of your samples.
Frequently Asked Questions (FAQs)
This section directly addresses the most common issues and questions encountered by researchers working with this compound.
Q1: My sample of this compound is showing new, unexpected peaks in my HPLC analysis. What could be causing this degradation?
The appearance of new impurities is a clear indicator of decomposition. This compound is susceptible to degradation through several key pathways, primarily driven by environmental factors.
-
Hydrolysis: This is the most common degradation pathway. The molecule has two sites vulnerable to hydrolysis: the amide group and the chloro-substituent on the pyridine ring.
-
Amide Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the amide group (-CONH₂) can hydrolyze to form 2-Chloro-6-methylnicotinic acid.[1]
-
Chloro Group Displacement: The chlorine atom on the pyridine ring can be displaced by a hydroxyl group (from water), especially with heat, forming 2-Hydroxy-6-methylnicotinamide. This reaction is a known pathway for chloropyridine derivatives.[2]
-
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water then acts as a reactant for the hydrolysis pathways described above. Nicotinamide and its derivatives are well-known for their hygroscopic nature, which can lead to physical changes like clumping and decreased flowability, as well as chemical degradation.[3]
-
Photodecomposition: The Safety Data Sheet (SDS) for this compound indicates that it is "air and light sensitive". Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradation reactions, leading to the formation of various impurities.
-
Thermal Stress: While the product is chemically stable under standard room temperature conditions, elevated temperatures will significantly accelerate the rates of all degradation reactions, including hydrolysis and oxidation.[4] Hazardous decomposition products at high temperatures can include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[5]
Q2: What are the definitive, gold-standard storage conditions to ensure the long-term stability of this compound?
To mitigate the risks outlined above, a multi-faceted approach to storage is essential. The following conditions are considered best practice for preserving the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C . | Low temperatures significantly slow the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) . | Displacing air (oxygen and moisture) prevents oxidative degradation and minimizes exposure to atmospheric water.[6] |
| Moisture | Keep in a desiccator with a suitable drying agent. | Prevents the absorption of atmospheric moisture, which is the primary reactant for hydrolysis. |
| Light | Store in an amber glass vial or in a dark location . | Protects the light-sensitive compound from photodecomposition. |
| Container | Use a tightly sealed, airtight container . | Prevents the ingress of moisture and air from the surrounding environment.[7] |
Q3: I suspect my storage conditions may have been compromised. How can I experimentally verify the purity and integrity of my sample?
Visual inspection is insufficient. The most reliable method to assess the stability of your compound is through analytical chromatography.
A simple stability check can be performed using a reversed-phase High-Performance Liquid Chromatography (HPLC) system with a UV detector. The appearance of new peaks, a change in the retention time of the main peak, or a significant decrease in the area of the main peak (relative to a standard) all indicate degradation. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it can provide molecular weight information for the impurities.[][9][10]
See Protocol 2 below for a detailed methodology on performing a stability check.
Q4: Are there any chemicals or materials that should not be stored with this compound?
Yes. To prevent accelerated decomposition, avoid storing the compound with or near the following:
-
Strong Oxidizing Agents: These can react with the molecule, leading to oxidative degradation.[4]
-
Strong Bases and Acids: These can act as catalysts for the hydrolysis of the amide group and the chloro-substituent.[1][4]
-
Moisture-releasing materials: Ensure the storage environment, such as a desiccator, is free from materials that could introduce moisture.
Visualizing Decomposition Pathways
The following diagram illustrates the primary chemical threats to the stability of this compound during storage.
Caption: A logical workflow for troubleshooting sample degradation.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures maximum stability upon receipt and during use.
-
Initial Receipt: Upon receiving the compound, immediately move it to a 2-8 °C storage location. Do not leave it at room temperature.
-
Aliquoting: Before opening the main container for the first time, prepare several smaller, appropriately sized amber glass vials. It is critical to aliquot the compound into smaller, single-use or short-term-use quantities. This prevents repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: Perform the aliquoting in a low-humidity environment, such as a glove box or a fume hood purged with nitrogen or argon gas.
-
Transfer: Quickly transfer the desired amount of solid into each new vial.
-
Purge and Seal: Gently flush the headspace of each vial with argon or nitrogen gas for 10-15 seconds. Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if dissolved), date, and storage conditions.
-
Final Storage: Place the sealed aliquots inside a laboratory desiccator containing a fresh desiccant (e.g., silica gel). Place the entire desiccator in a 2-8 °C refrigerator.
Protocol 2: HPLC-Based Stability Assessment
This protocol provides a general method to check the purity of your this compound sample.
-
Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Use a recently purchased, high-purity lot as your reference standard if available.
-
Sample Preparation: Prepare your stored sample at the same concentration as the standard.
-
HPLC System Configuration:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure the elution of both the parent compound and any less polar or more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV, monitor at a wavelength where the compound has strong absorbance (e.g., 260-270 nm).
-
-
Analysis:
-
Inject the standard solution to establish the retention time and peak area for the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. Look for:
-
A significant decrease in the main peak's area percentage.
-
The appearance of new peaks before or after the main peak.
-
-
-
Interpretation: If the area percentage of the main peak is below your experimental tolerance (typically >98%) or if new peaks are present, the sample has undergone degradation.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
- MedchemExpress.com. (2025). Safety Data Sheet: N-Methylnicotinamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAlDBMLhveAxCjD3RBkjuMuiIeRtiV7UIbcWiwWSLR63Luiv6_GBYo0T651pZAVZv55uirVayLrUo2uUl7AEmHr_ecCvuACBr-IRINwUqvx7FeyueXYjARLz6_JKo7MKWSdMZtg_PG6APbpb8oyapOaB7O68ztH3iLtSkqb_AJ1ebdXjAz6Mip1N_iq3PlvhnYm78zfneKF3U=]
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- PubMed. (n.d.). Mechanistic studies on hydrotropic solubilization of nifedipine in nicotinamide solution. [URL: https://pubmed.ncbi.nlm.nih.gov/11448744/]
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- PubMed. (2001). Effect of nicotinamide on the properties of aqueous HPMC solutions. [URL: https://pubmed.ncbi.nlm.nih.gov/11532570/]
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Technical Support Center: Troubleshooting Low Conversion Rates in Nicotinamide Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during nicotinamide coupling reactions. Our focus is on providing scientifically grounded, field-proven insights to help you optimize your synthetic routes and achieve higher conversion rates.
Introduction: The Nuances of Nicotinamide Coupling
Nicotinamide and its derivatives are fundamental building blocks in numerous biologically active molecules, most notably nicotinamide adenine dinucleotide (NAD+). The formation of an amide bond involving nicotinic acid (the carboxylic acid) or 3-aminopyridine derivatives (the amine component) is a frequent and critical step in the synthesis of various pharmaceutical agents and research compounds. While amide coupling is a cornerstone of organic synthesis, reactions involving heteroaromatic systems like pyridine present unique challenges. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of an amino group at the 3-position, while the pyridine nitrogen itself can interfere with certain catalysts or reagents.[1][2] This guide will dissect these issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My nicotinamide coupling reaction is showing low to no yield. What are the most likely causes?
Low conversion is the most common issue and can stem from several factors, often acting in concert. The primary culprits are typically related to inadequate activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (an active ester, acyl halide, etc.) for the amine to attack. If the coupling reagent is degraded, insufficient, or simply not potent enough for nicotinic acid, this activation step will be the bottleneck.[1]
-
Low Amine Nucleophilicity: The amine partner, if it's a derivative of 3-aminopyridine, can be a poor nucleophile due to the electron-withdrawing effect of the pyridine ring.[2] Furthermore, an acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium salt.[1]
-
Presence of Water: Even trace amounts of water can be detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively quenching the reaction. It is imperative to use anhydrous solvents and reagents.[1]
-
Steric Hindrance: Bulky substituents on either the nicotinic acid derivative or the amine partner can physically impede the approach of the two molecules, leading to a slower reaction rate or incomplete conversion.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. An inappropriate solvent can lead to poor solubility of reagents, while the wrong base can fail to adequately deprotonate the amine or neutralize acidic byproducts.
Q2: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the common side products and how can I minimize them?
Side reactions are a frequent source of low yields and purification headaches. In nicotinamide couplings, the most common side reactions include:
-
N-acylurea Formation: This is a classic side reaction when using carbodiimide reagents like EDC or DCC. The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. To mitigate this, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[3]
-
Racemization: If your nicotinic acid or amine partner contains a chiral center, racemization is a significant concern.[4] This occurs when the stereochemical integrity of an α-carbon is lost during the activation process. The use of certain bases and high temperatures can exacerbate racemization. Employing racemization-suppressing additives like HOBt or HOAt is crucial.[5][6] Aminium/uronium salt-based coupling reagents like HATU are generally preferred for chiral substrates due to their lower propensity to cause racemization.[3][7]
-
Guanidinylation of the Amine: Uronium-based reagents like HBTU and HATU can react with the amine starting material to form a guanidinium byproduct, especially if the carboxylic acid is not pre-activated before the amine is introduced. To avoid this, it is best practice to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine.[8][9]
Q3: How do I choose the right coupling reagent for my nicotinamide synthesis?
The selection of a coupling reagent is critical and depends on the steric hindrance of your substrates, their propensity for racemization, and cost considerations.
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used. EDC is particularly popular for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[3][10] However, they are potent racemization agents and often require an additive like HOBt.[3][5]
-
Phosphonium Salts (PyBOP, BOP): These are highly efficient, especially for sterically hindered substrates.[7] They are known for fast reaction rates and are a good choice for challenging couplings.
-
Aminium/Uronium Salts (HATU, HBTU, COMU): Generally considered the most powerful coupling reagents.[7] HATU, in particular, is excellent for minimizing racemization and achieving high yields in difficult couplings.[1][3] They are, however, more expensive than carbodiimides.
Troubleshooting Guide: A Systematic Approach
When faced with a low-yielding nicotinamide coupling reaction, a systematic, step-by-step approach is the most effective way to diagnose and solve the problem.
Workflow for Troubleshooting Low Conversion
Caption: A decision tree for systematically troubleshooting low yields.
Data Presentation: Reagent Selection
Choosing the optimal coupling reagent and conditions is paramount. The following table summarizes the key characteristics of commonly used reagents for nicotinamide couplings.
| Coupling Reagent | Class | Key Advantages | Key Disadvantages | Recommended Base | Typical Solvent |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts.[3][10] | High risk of racemization; can form N-acylurea byproduct.[3][5] | DIPEA, Et₃N | DCM, DMF, CH₃CN[10] |
| HATU | Aminium Salt | High efficiency, fast reactions, low racemization.[1][3] | Expensive; can cause guanidinylation of amines if not pre-activated. | DIPEA | DMF, DCM[9] |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered substrates.[7] | Byproducts can be difficult to remove. | DIPEA | DMF, DCM |
| T3P® | Phosphonic Anhydride | Good for reducing racemization; byproducts are water-soluble. | Can be less effective for highly unreactive substrates. | Pyridine, Et₃N | EtOAc, THF |
Experimental Protocols
Protocol 1: General Procedure for Nicotinic Acid Coupling using HATU
This protocol is a robust starting point for the coupling of nicotinic acid with a primary or secondary amine.
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents. Nicotinic acid (1.0 eq.), the amine (1.0-1.2 eq.), HATU (1.1 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) are required.
-
Carboxylic Acid Pre-activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nicotinic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the mixture and stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the amine in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[11]
Protocol 2: Purification of Crude Nicotinamide Derivatives
Purification can be challenging due to the polarity of the nicotinamide moiety.
-
Initial Workup: After the reaction, a standard aqueous workup is performed to remove water-soluble byproducts (e.g., DIPEA salts, urea from EDC).
-
Solvent Extraction for Acid Removal: If unreacted nicotinic acid is present, it can be removed by suspending the crude mixture in a non-aqueous solvent like benzene or toluene and adding a secondary amine such as piperidine. This forms a soluble salt with the nicotinic acid, while the desired nicotinamide product often remains as an insoluble solid that can be collected by filtration.[11]
-
Column Chromatography: For less polar derivatives, silica gel chromatography using a gradient of ethyl acetate in hexanes or DCM in methanol is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be a highly effective method for obtaining pure material.[12][13]
Mechanistic Insights & Visualization
Understanding the underlying mechanisms is key to effective troubleshooting.
General Amide Coupling Mechanism (HATU)
Sources
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- 3. bachem.com [bachem.com]
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- 5. peptide.com [peptide.com]
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Technical Support Center: Strategies for Selective Functionalization of the Nicotinamide Scaffold
Welcome to the technical support center for the selective functionalization of the nicotinamide scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this crucial chemical motif. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Section 1: C-H Functionalization - Navigating Regioselectivity and Reactivity
Direct C-H functionalization is a powerful, atom-economical strategy for modifying the nicotinamide scaffold. However, achieving high regioselectivity can be challenging due to the inherent electronic properties of the pyridine ring. This section addresses common problems encountered during these reactions.
Q1: My amide-directed ortho-C-H functionalization is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in amide-directed ortho-C-H functionalization of nicotinamide often stem from catalyst inhibition, suboptimal reaction conditions, or issues with the directing group itself. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is critical. For N-methoxy amide directing groups, Pd(OAc)₂ is a common starting point, but its performance can be substrate-dependent. If you are experiencing low yields, consider screening other Pd(0) or Pd(II) sources. The ligand can also have a significant impact; for instance, moving from a simple phosphine ligand to a more specialized one can sometimes rescue a sluggish reaction.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and yield. While polar apathetic solvents like DMF or DMA are frequently used, they can sometimes coordinate to the catalyst and inhibit reactivity. Consider screening less coordinating solvents like toluene or dioxane. In some cases, highly polar, non-coordinating solvents can be beneficial.
-
Temperature and Reaction Time: C-H activation typically requires elevated temperatures to proceed at a reasonable rate.[2] However, excessive heat can lead to catalyst decomposition or byproduct formation. A systematic temperature screen is recommended. Additionally, monitor your reaction over time by TLC or LC-MS to determine the optimal reaction duration.
-
Directing Group Integrity: Ensure your directing group is stable under the reaction conditions. For example, N-methoxy amides are generally robust, but other directing groups might be labile.[1] The presence of strongly coordinating heteroatoms elsewhere in the molecule can also interfere with the desired directed C-H activation.[3]
Q2: I am observing a mixture of regioisomers (C2, C4, and C5 functionalization) in my C-H activation reaction. How can I improve selectivity?
A2: Achieving high regioselectivity is a common challenge due to the electron-deficient nature of the pyridine ring, which activates the C2, C4, and C6 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack. Here’s how to address poor regioselectivity:
-
Leverage Directing Groups: The most reliable way to control regioselectivity is by using a directing group. The amide group of nicotinamide itself can direct ortho-functionalization to the C2 and C4 positions. For C-H functionalization, an appropriately chosen directing group can override the inherent reactivity of the pyridine ring.[4]
-
Steric Hindrance: Steric bulk on the nicotinamide scaffold or the incoming reagent can influence the position of functionalization.[5] For instance, a bulky substituent at the C2 position may favor functionalization at the C4 or C5 position.
-
Electronic Effects: The electronic nature of existing substituents on the pyridine ring will significantly influence the regiochemical outcome. Electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
-
Reaction Mechanism: The choice of reaction can dictate the regioselectivity. For example, Minisci-type radical reactions on protonated pyridines typically favor the C2 and C4 positions.[6][7] Understanding the underlying mechanism of your chosen transformation is key to predicting and controlling the regiochemical outcome.
Section 2: Transition-Metal Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds. When working with nicotinamide derivatives, particularly halo-nicotinamides, specific challenges can arise.
Q3: I am observing significant dehalogenation of my halonicotinamide starting material during a Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient heteroaromatic halides like those of nicotinamide.[8][9] This side reaction is often attributed to a competing reaction pathway where a hydride species replaces the halide on the palladium intermediate.
Here are some strategies to minimize dehalogenation:
-
Choice of Palladium Catalyst and Ligand: The catalyst and ligand system can have a profound effect on the relative rates of cross-coupling versus dehalogenation. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step over dehalogenation. Consider using catalysts like Pd(PPh₃)₄ or pre-catalysts that are less prone to generating hydride species.
-
Base Selection: The choice of base is critical. Strong, poorly soluble inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over soluble organic bases or hydroxides, which can be sources of hydride species.
-
Solvent Purity: Ensure your solvents are anhydrous and deoxygenated. Water and alcohols can be sources of hydrides.[10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Protecting Groups: In some cases, protecting the pyrrole nitrogen in related heterocyclic systems has been shown to suppress dehalogenation.[11] While nicotinamide does not have a pyrrole nitrogen, this suggests that modulating the electronics of the ring can be a useful strategy.
Q4: My cross-coupling reaction is sluggish and gives low conversion. What can I do to improve the reaction rate?
A4: Sluggish cross-coupling reactions with nicotinamide substrates can be due to several factors, including catalyst deactivation and the electronic nature of the substrate.
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve conversion, but this is not always cost-effective.
-
Ligand Choice: As mentioned previously, the ligand plays a crucial role. Screening a panel of ligands is often the most effective way to identify a system that promotes a faster reaction.
-
Additives: The addition of salts like LiCl can sometimes accelerate transmetalation, which can be the rate-limiting step.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Catalyst | Screen different Pd sources and ligands | The electronic and steric properties of the catalyst system are crucial for efficient catalytic turnover. |
| Solvent | Ensure anhydrous and deoxygenated conditions | Water and oxygen can lead to catalyst deactivation and side reactions. |
| Base | Use a stronger, non-nucleophilic base | A stronger base can facilitate the transmetalation step. |
| Temperature | Gradually increase the temperature | Higher temperatures can increase the reaction rate, but monitor for decomposition. |
Section 3: Functionalization of the Amide Group
While much focus is placed on modifying the pyridine ring, selective functionalization of the primary amide of nicotinamide is also a key synthetic goal.
Q5: I am trying to perform an N-alkylation of the nicotinamide amide, but I am getting a mixture of N-alkylated product and O-alkylated imidate. How can I favor N-alkylation?
A5: The ambident nucleophilicity of the amide group can lead to a mixture of N- and O-alkylation products. To favor N-alkylation, consider the following:
-
Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent generally favors N-alkylation. For example, using NaH in DMF is a common strategy.
-
Counterion Effects: The nature of the counterion of the deprotonated amide can influence the N/O selectivity. Harder cations tend to favor O-alkylation, while softer cations favor N-alkylation.
-
Protecting Groups: A reliable strategy is to use a protecting group on the amide nitrogen.[12] For example, a Boc group can be introduced, followed by alkylation and deprotection.[13]
Q6: I need to protect the amide group of nicotinamide to perform chemistry on the pyridine ring. What are some suitable protecting groups?
A6: Protecting the primary amide of nicotinamide can be achieved with several standard amine protecting groups. The choice of protecting group will depend on the downstream reaction conditions you plan to employ.
-
tert-Butoxycarbonyl (Boc): This is a common and versatile protecting group that is stable to a wide range of conditions but can be readily removed with acid (e.g., TFA).[14]
-
Benzyl (Bn): The benzyl group is robust and can be removed by hydrogenolysis, which is orthogonal to many other transformations.[14]
-
2,4-Dimethoxybenzyl (DMB): This protecting group is more acid-labile than the benzyl group and can be removed under milder acidic conditions.[12]
Section 4: Biocatalytic and Photoredox Strategies
Modern synthetic methods like biocatalysis and photoredox catalysis offer mild and selective ways to functionalize the nicotinamide scaffold. However, these techniques come with their own unique set of challenges.
Q7: My biocatalytic reaction with a nicotinamide-dependent enzyme is showing low activity. What are some potential issues?
A7: Low activity in biocatalytic reactions can be due to enzyme inhibition, cofactor availability, or suboptimal reaction conditions.
-
Substrate/Product Inhibition: High concentrations of the nicotinamide substrate or the functionalized product can inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can help mitigate this.[15]
-
Cofactor Regeneration: Many nicotinamide-dependent enzymes require a reduced cofactor (NADH or NADPH). If your reaction is not proceeding, ensure you have an efficient cofactor regeneration system in place.[16]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Ensure your reaction buffer is at the optimal pH and that the temperature is controlled.[17]
-
Enzyme Purity and Concentration: The purity and concentration of your enzyme preparation are critical. Ensure you have a highly active enzyme preparation and that you are using an appropriate concentration.[18]
Q8: I am attempting a photoredox-catalyzed functionalization of nicotinamide, but the reaction is not proceeding. What should I check?
A8: Photoredox catalysis relies on a complex interplay of light, photocatalyst, and reagents. A failure in any of these components can halt the reaction.
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst and that the light is reaching the reaction mixture effectively.
-
Photocatalyst Stability: Some photocatalysts can degrade under prolonged irradiation. Check the stability of your photocatalyst under the reaction conditions.
-
Quenching Pathways: Unwanted quenching of the excited state of the photocatalyst can shut down the desired catalytic cycle. Ensure your reagents and solvent are free of quenching impurities.
-
Reaction Setup: The geometry of the reaction vessel and its distance from the light source can impact the reaction's efficiency.
Visualizing Key Concepts
Regioselectivity in Minisci-Type Reactions
Caption: Troubleshooting workflow for low yield in cross-coupling.
References
-
Sharma, M., Sharma, V., & Banerjee, U. C. (2008). Optimization of crucial reaction conditions for the production of nicotinamide by nitrile hydratase using response surface methodology. Applied Biochemistry and Biotechnology, 151(2-3), 143-150. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Liu, G., et al. (2019). A ribose-functionalized NAD+ with unexpected high activity and selectivity for protein poly-ADP-ribosylation. Nature Communications, 10(1), 4189. [Link]
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Wikipedia. (2023). Minisci reaction. [Link]
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2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. (n.d.). [Link]
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Lin, H., et al. (2018). The chemistry of the vitamin B3 metabolome. Chemical Society Reviews, 47(23), 8438-8467. [Link]
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Anderson, L. A., & Schramm, V. L. (2005). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical biochemistry, 347(1), 103–111. [Link]
- Google Patents. (2009). WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof.
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Hoover, H. S., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry, 65(23), 15513-15536. [Link]
-
Procter, D. J., et al. (2015). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(20), 6484-6487. [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Scheff, U., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 286(24), 21454-21465. [Link]
-
Procter, D. J., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(20), 6484-6487. [Link]
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American Chemical Society. (2025). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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ResearchGate. (n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. [Link]
-
Jacobson, E. L., & Jacobson, M. K. (1976). Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Archives of biochemistry and biophysics, 175(2), 627–634. [Link]
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Finholt, P., & Higuchi, T. (1962). Rate studies on the hydrolysis of niacinamide. Journal of pharmaceutical sciences, 51, 655–661. [Link]
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ACS Publications. (2026). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. [Link]
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Chaturvedi, A. K., Sastry, B. V., & Chaudhari, A. (1975). Selective Inhibition of Nicotinamide Adenine Dinucleotide Dependent Oxidations by Substituted Carbamides. Research communications in chemical pathology and pharmacology, 11(1), 163–166. [Link]
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Wikipedia. (2024). Protecting group. [Link]
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ResearchGate. (2025). Enzyme and Process Development for Production of Nicotinamide. [Link]
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ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
Shoji, S., et al. (2020). Metabolic design for selective production of nicotinamide mononucleotide from glucose and nicotinamide by Escherichia coli. Metabolic engineering, 62, 130–140. [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
National Institutes of Health. (n.d.). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. [Link]
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. [Link]
-
Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
-
PubMed. (2016). Accessing non-natural reactivity by irradiating nicotinamide-dependent enzymes with light. [Link]
-
Frontiers. (n.d.). High level expression of nicotinamide nucleoside kinase from Saccharomyces cerevisiae and its purification and immobilization by one-step method. [Link]
-
Royal Society of Chemistry. (2021). The ortho effect in directed C–H activation. [Link]
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PubMed. (n.d.). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. [Link]
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MDPI. (n.d.). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. [Link]
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PubMed. (n.d.). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. [Link]
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MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
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PubMed Central. (n.d.). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. [Link]
-
PubMed. (2016). Unveiling Secrets of Overcoming the "Heteroatom Problem" in Palladium-Catalyzed Aerobic C-H Functionalization of Heterocycles: A DFT Mechanistic Study. [Link]
-
PubMed. (1971). Hyperproduction and purification of nicotinamide deamidase, a microconstitutive enzyme of Escherichia coli. [Link]
-
National Institutes of Health. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. [Link]
-
Organic Chemistry Portal. (n.d.). The Minisci Reaction. [Link]
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Technical Support Center: Managing Reaction Exotherms in the Chlorination of Hydroxynicotinic Acids
Welcome to the technical support center dedicated to providing in-depth guidance on managing the significant reaction exotherms encountered during the chlorination of hydroxynicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to ensure procedural safety and reaction efficiency. The chlorination of hydroxynicotinic acids, particularly with reagents like thionyl chloride (SOCl₂), is a notoriously energetic transformation that demands rigorous control to prevent thermal runaways and ensure the desired product quality.
This document moves beyond standard protocols to explain the underlying principles of exotherm management, offering a framework for proactive problem-solving and robust process development.
Frequently Asked Questions (FAQs)
Q1: Why is the chlorination of hydroxynicotinic acids so exothermic?
A1: The high exothermicity stems from multiple factors inherent to the substrate and reagent chemistry:
-
Dual Reactive Sites: Hydroxynicotinic acids possess two reactive functional groups for chlorinating agents like thionyl chloride: the carboxylic acid and the hydroxyl group. Both reactions are highly exothermic.
-
The conversion of a carboxylic acid to an acyl chloride with SOCl₂ is a spontaneous process that releases significant heat.[1][2] The reaction proceeds through a highly reactive chlorosulfite intermediate, and the formation of stable gaseous byproducts (SO₂ and HCl) drives the reaction forward, contributing favorably to the overall enthalpy change.[1][3]
-
The hydroxyl group on the pyridine ring, existing in tautomeric equilibrium with its pyridone form, also reacts with thionyl chloride.[4][5] This reaction is analogous to the conversion of an alcohol to an alkyl chloride, which is also a strongly exothermic process.[6][7]
-
-
Byproduct Formation: The reaction generates hydrogen chloride (HCl) gas.[1] The dissolution of HCl in the reaction medium can be exothermic, and its reaction with the basic pyridine nitrogen atom to form a hydrochloride salt is also an acid-base neutralization reaction that releases heat.
Q2: What are the primary risks associated with poor exotherm control in this reaction?
A2: Failure to manage the heat evolution can lead to severe consequences:
-
Thermal Runaway: This is the most critical hazard. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal. This leads to an accelerating cycle of temperature increase, which further accelerates the reaction rate, potentially resulting in a violent release of energy, vessel over-pressurization, and even explosion.[9][10][11][12][13]
-
Pressure Buildup: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] A rapid temperature increase will cause a rapid evolution of these gases, which can quickly over-pressurize a closed or inadequately vented reactor.
-
Reduced Product Selectivity and Impurity Formation: High temperatures can promote undesirable side reactions, leading to a lower yield of the desired product and a more complex impurity profile. For instance, excessive heat can lead to charring or polymerization of the starting material or product.
-
Reagent Decomposition: Thionyl chloride itself can decompose at elevated temperatures, which can contribute to pressure buildup and the formation of other hazardous byproducts.[14]
Q3: Can I add the hydroxynicotinic acid to the thionyl chloride instead of the other way around?
A3: It is strongly recommended to add the chlorinating agent (e.g., thionyl chloride) slowly to the solution or slurry of the hydroxynicotinic acid. This is a critical process safety principle known as "normal addition." Reversing the addition ("reverse addition") is highly hazardous for the following reasons:
-
Controlling the Limiting Reagent: In a normal addition, the highly reactive thionyl chloride is the limiting reagent in the reaction zone at any given time. This means the reaction rate is controlled by the rate of addition.
-
Accumulation of Reactants: In a reverse addition, the hydroxynicotinic acid is added to a large excess of thionyl chloride. If there is an induction period or a delay in the reaction initiation, the unreacted hydroxynicotinic acid can accumulate. When the reaction does initiate, it can proceed uncontrollably with all the accumulated reactant, leading to a massive and sudden release of heat and a likely thermal runaway.
Troubleshooting Guides
Problem 1: The reaction temperature is rising too quickly, even with slow addition of thionyl chloride.
Underlying Causes & Solutions:
-
Cause A: Inadequate Cooling Capacity. The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction.
-
Solution:
-
Immediately stop the addition of thionyl chloride.
-
Ensure the cooling bath is at its lowest possible temperature and has good surface area contact with the reaction flask.
-
If possible and safe, add more cooling medium (e.g., dry ice to an acetone bath).
-
For future experiments, reduce the scale of the reaction or use a more efficient cooling system.
-
-
-
Cause B: High Reactant Concentration. A more concentrated reaction mixture will have a higher volumetric heat generation rate.
-
Solution:
-
Stop the addition.
-
If the reaction has not yet reached a critical temperature, consider adding pre-chilled solvent to dilute the mixture. This will increase the thermal mass of the system, helping to absorb the heat of reaction.
-
In subsequent runs, decrease the concentration of the hydroxynicotinic acid in the initial slurry. Patents often provide a good starting point for solvent-to-substrate ratios. For example, a process for chlorinating 6-hydroxynicotinic acid uses approximately 4.3 mL of acetonitrile per gram of starting material.[15]
-
-
-
Cause C: Addition Rate is Still Too Fast. The "slow" addition may still be too rapid for the system's ability to dissipate heat.
-
Solution:
-
Stop the addition and allow the temperature to stabilize.
-
Resume addition at a significantly slower rate, monitoring the temperature closely. Use a syringe pump for precise and consistent addition on a lab scale.
-
-
-
Cause D: Poor Agitation. In a slurry reaction, poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster. When these hot spots are eventually dispersed, it can seem like a sudden temperature spike.
-
Solution:
-
Ensure the stirring is vigorous enough to maintain a homogenous suspension. A mechanical stirrer is often superior to a magnetic stir bar for thicker slurries.
-
Check that the stir bar or impeller is not stuck.
-
-
Workflow for Controlled Reagent Addition
Caption: Decision workflow for emergency quenching.
Quantitative Data Summary & Protocols
Table 1: Critical Parameters for Chlorination of 6-Hydroxynicotinic Acid
| Parameter | Recommended Range | Rationale & Citation |
| Reagent Ratio | 1.0 - 1.2 eq. SOCl₂ | A slight excess ensures full conversion, but a large excess increases the exotherm risk and makes quenching more hazardous. [15] |
| Solvent | Acetonitrile, Dichloroethane | These are relatively inert solvents that have been demonstrated in literature procedures. [16][17] |
| Initial Temperature | 0 - 10 °C | Starting at a low temperature provides a larger safety margin to absorb the heat of reaction during the initial addition phase. |
| Addition Temperature | Maintain < 20 °C | Keeping the bulk temperature low during addition is the primary method of exotherm control. |
| Post-Addition Temp. | 80 - 105 °C | Some procedures call for heating to drive the reaction to completion after the controlled addition is finished. [15][16] |
Experimental Protocol: Safe Chlorination of 6-Hydroxynicotinic Acid (Lab Scale)
Disclaimer: This is a generalized protocol based on literature and safety principles. Researchers must conduct a thorough risk assessment for their specific scale and equipment.
-
Reactor Setup:
-
Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, and a reflux condenser.
-
The condenser outlet should be connected via tubing to a gas bubbler filled with mineral oil or, preferably, directed to a caustic scrubber (NaOH solution) to neutralize HCl and SO₂ gases.
-
-
Charging:
-
Under a nitrogen atmosphere, charge the flask with 6-hydroxynicotinic acid (1.0 eq.) and anhydrous acetonitrile (approx. 4-5 mL per gram of acid). [15] * Begin vigorous stirring to create a mobile slurry.
-
-
Cooling:
-
Immerse the flask in an ice/water or dry ice/acetone bath and cool the internal temperature to 0-5 °C.
-
-
Reagent Addition:
-
Charge a dropping funnel or syringe pump with thionyl chloride (1.05 eq.).
-
Add the thionyl chloride dropwise to the stirred slurry over a period of at least 30-60 minutes.
-
CRITICAL: Monitor the internal temperature continuously. The addition rate must be controlled to maintain the temperature below 20 °C. If the temperature approaches this limit, stop the addition and allow it to cool before resuming at a slower rate.
-
-
Reaction & Completion:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
As per the specific literature procedure, either allow the reaction to warm to room temperature or slowly heat to reflux (e.g., ~80 °C in acetonitrile) and hold for the prescribed time (e.g., 30 minutes) to ensure complete conversion. [15]6. Workup - Quenching Excess Reagent:
-
Cool the reaction mixture back down to 0-5 °C.
-
CAUTION: Quenching excess thionyl chloride is also highly exothermic.
-
Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water. [17]Alternatively, very slowly add cold water or a dilute basic solution to the reaction mixture while maintaining strong cooling.
-
Neutralize the resulting acidic solution with a base such as sodium bicarbonate or sodium hydroxide, always with external cooling.
-
References
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Process for the preparation of 2-chloro-5-chloromethyl-pyridine. (1993). Semantic Scholar. [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.[Link]
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Filo. (2025). What happened when alcohol react with Thionyl chloride in presence of Pyridine.[Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals.[Link]
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Request PDF. (n.d.). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction.[Link]
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Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]
-
Dr. Norris. (2018). Reaction of alcohols with thionyl chloride. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.[Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.[Link]
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ResearchGate. (n.d.). Hazard evaluation for Chlorination and Amination reactions of fluorocytosine production process.[Link]
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National Institutes of Health. (n.d.). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles.[Link]
-
Chemistry LibreTexts. (2023). Thionyl Chloride.[Link]
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ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]
-
Save My Exams. (n.d.). Carboxylic Acids, Acyl Chlorides, Esters, and Polyesters | Edexcel A-Level Chemistry.[Link]
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World Health Organization. (n.d.). Treatment methods and performance.[Link]
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PureLine. (n.d.). Large Scale Disinfection of Drinking Water with Chlorine Dioxide.[Link]
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National Center for Biotechnology Information. (n.d.). Chlorinated drinking-water.[Link]
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IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.[Link]
-
OCer. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.[Link]
-
ResearchGate. (n.d.). Evaluating a Large-Scale Batch Chlorination Method for Household Cistern Water Treatment in the US Virgin Islands.[Link]
-
PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation.[Link]
-
MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.[Link]
-
Sandia National Laboratories. (n.d.). Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems.[Link]
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ResearchGate. (n.d.). Lithium-ion batteries: Runaway risk of forming toxic compounds.[Link]
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Sandia National Laboratories. (n.d.). Li-ion Batteries Thermal Runaway Risk Grading and Prediction.[Link]
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Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
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MDPI. (2023). Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials.[Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-6-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-methylnicotinamide, a key intermediate in the synthesis of various pharmaceuticals. In the absence of a publicly available, experimentally verified spectrum for this compound, this guide leverages high-quality NMR prediction methodologies to provide a detailed theoretical analysis. This predicted data is then critically compared with experimental data of structurally related analogs—nicotinamide, 2-chloronicotinamide, and the predicted spectrum of 6-methylnicotinamide—to elucidate the influence of the chloro and methyl substituents on the pyridine ring's electronic environment.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the chemist's arsenal for the unambiguous determination of molecular structure. For drug development professionals, confirming the precise structure of synthesized compounds is a critical step that ensures the efficacy and safety of potential therapeutic agents. The ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular framework, revealing the connectivity of atoms and the subtle electronic effects of various functional groups. In the context of this compound, NMR analysis is essential to verify the regiochemistry of the substituents on the nicotinamide scaffold, a common motif in numerous bioactive molecules.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality NMR data for compounds like this compound, a standardized and carefully executed experimental protocol is paramount. The following section details a robust methodology for sample preparation and spectral acquisition.
Sample Preparation
Proper sample preparation is the foundation of a successful NMR experiment. The following steps are recommended for small organic molecules like the ones discussed in this guide.[1][2][3]
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the final spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For nicotinamide derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices. DMSO-d₆ is particularly useful for compounds with amide protons, as it slows down their exchange with water, allowing for their observation in the ¹H NMR spectrum.[4]
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR.[1][2] For ¹³C NMR, a higher concentration of 20-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.[1]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, adding a small amount of an internal standard like Tetramethylsilane (TMS) can be beneficial for precise chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer and Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (zgpg30 or similar) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate for most organic molecules.
-
Spectral Analysis and Comparison
This section presents the predicted ¹H and ¹³C NMR data for this compound and 6-methylnicotinamide, alongside the experimental data for nicotinamide and 2-chloronicotinamide. The analysis will focus on the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Disclaimer: The NMR data for this compound and 6-methylnicotinamide presented in this guide are predicted using advanced computational algorithms (nmrdb.org) and have not been experimentally verified. This theoretical data is intended for educational and comparative purposes.
Molecular Structures and Atom Numbering
The following diagram illustrates the molecular structures and the atom numbering scheme used for the spectral assignments.
Figure 1. Molecular structures and atom numbering.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR chemical shifts for the aromatic and methyl protons of the four compounds. The spectra are referenced to DMSO-d₆.
| Proton | This compound (Predicted) | Nicotinamide (Experimental)[4][5] | 2-Chloronicotinamide (Experimental)[6] | 6-Methylnicotinamide (Predicted) |
| H4 | 8.25 (d, J = 8.0 Hz) | 8.12 (ddd, J = 8.0, 2.3, 1.7 Hz) | 8.21 (dd, J = 7.7, 1.9 Hz) | 8.05 (dd, J = 8.0, 2.0 Hz) |
| H5 | 7.45 (d, J = 8.0 Hz) | 7.52 (dd, J = 8.0, 4.8 Hz) | 7.55 (dd, J = 7.7, 4.8 Hz) | 7.38 (d, J = 8.0 Hz) |
| H2/H6 | - / - | 8.91 (d, J = 2.3 Hz) / 8.65 (dd, J = 4.8, 1.7 Hz) | - / 8.54 (dd, J = 4.8, 1.9 Hz) | 8.80 (d, J = 2.0 Hz) / - |
| -CH₃ | 2.55 (s) | - | - | 2.51 (s) |
| -CONH₂ | 8.0 (br s), 7.6 (br s) | 8.01 (br s), 7.58 (br s) | 8.0 (br s), 7.6 (br s) | 7.9 (br s), 7.5 (br s) |
¹³C NMR Spectral Data Comparison
The table below presents the ¹³C NMR chemical shifts for the four compounds in DMSO-d₆.
| Carbon | This compound (Predicted) | Nicotinamide (Experimental)[7][8] | 2-Chloronicotinamide (Experimental)[9] | 6-Methylnicotinamide (Predicted) |
| C2 | 151.0 | 149.2 | 151.5 | 151.8 |
| C3 | 135.5 | 130.0 | 134.8 | 130.2 |
| C4 | 139.0 | 135.4 | 140.1 | 138.5 |
| C5 | 121.0 | 123.6 | 121.9 | 120.5 |
| C6 | 158.0 | 152.5 | 152.0 | 159.3 |
| -C(O)NH₂ | 166.5 | 167.4 | 165.8 | 167.0 |
| -CH₃ | 24.0 | - | - | 23.8 |
Interpretation and Comparative Analysis
The predicted and experimental NMR data provide valuable insights into the electronic effects of the chloro and methyl substituents on the nicotinamide ring.
¹H NMR Analysis:
-
Effect of the Chloro Group: Comparing 2-chloronicotinamide to nicotinamide, the most significant effect is the downfield shift of the H4 proton (8.12 to 8.21 ppm). This is due to the electron-withdrawing inductive effect of the chlorine atom at the C2 position, which deshields the neighboring protons. The H6 proton also experiences a slight downfield shift.
-
Effect of the Methyl Group: In the predicted spectrum of 6-methylnicotinamide, the presence of the electron-donating methyl group at C6 is expected to cause a slight upfield shift of the adjacent H5 proton compared to nicotinamide. The H2 and H4 protons are predicted to be less affected. The methyl group itself gives rise to a characteristic singlet around 2.51 ppm.
-
Combined Effects in this compound: In the predicted spectrum of the target molecule, the opposing electronic effects of the chloro and methyl groups are evident. The H4 proton is predicted to be significantly downfield (8.25 ppm), primarily influenced by the chloro group. The H5 proton is predicted at 7.45 ppm, experiencing some shielding from the adjacent methyl group. The absence of signals for H2 and H6 is due to substitution at these positions. The methyl protons are predicted at a similar chemical shift to those in 6-methylnicotinamide.
¹³C NMR Analysis:
-
Effect of the Chloro Group: The introduction of a chlorine atom at C2 in 2-chloronicotinamide causes a significant downfield shift of the C2 signal (149.2 to 151.5 ppm) due to the direct attachment of the electronegative atom. The C4 and C3 carbons also show a downfield shift, reflecting the electron-withdrawing nature of the substituent.
-
Effect of the Methyl Group: The electron-donating methyl group at C6 in the predicted spectrum of 6-methylnicotinamide is expected to cause a downfield shift of the C6 carbon itself (ipso-effect) to around 159.3 ppm and a slight shielding (upfield shift) of the ortho (C5) and para (C3) carbons.
-
Combined Effects in this compound: The predicted ¹³C spectrum of this compound reflects the additive effects of both substituents. The C2 and C6 carbons are predicted to be significantly downfield due to the direct attachment of the chloro and methyl groups, respectively. The chemical shifts of the other ring carbons are influenced by the interplay of the inductive and resonance effects of both substituents.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural confirmation, especially in cases of complex or novel molecules, a suite of two-dimensional (2D) NMR experiments is indispensable. These techniques provide through-bond and through-space correlation information, allowing for the unambiguous assignment of all proton and carbon signals.[10][11][12][13][14]
Figure 2. Workflow of 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This is crucial for identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two to four bonds away. This is particularly useful for identifying connectivity across quaternary carbons and for piecing together the entire molecular skeleton.
By employing these 2D NMR techniques, researchers can gain unequivocal proof of the structure of this compound and its analogs, ensuring the integrity of their chemical entities for further development.
Conclusion
This guide has provided a comprehensive, albeit theoretical, ¹H and ¹³C NMR spectral analysis of this compound. By comparing its predicted spectrum with the experimental and predicted spectra of nicotinamide, 2-chloronicotinamide, and 6-methylnicotinamide, the distinct electronic influences of the chloro and methyl substituents have been elucidated. The provided experimental protocols and discussion of advanced 2D NMR techniques offer a robust framework for the practical structural verification of this important pharmaceutical intermediate. As with any theoretical prediction, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for researchers undertaking such an analysis.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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-
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-
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-
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-
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-
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YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. Retrieved from [Link]
-
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-
anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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-
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-
Q Magnetics. (2021, October 10). There's a lot going on in nicotinamide at 125 MHz. Retrieved from [Link]
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-
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-
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-
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-
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-
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-
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A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Chloro-6-methylnicotinamide
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. 2-Chloro-6-methylnicotinamide (C₇H₇ClN₂O, Mol. Wt.: 170.6 g/mol ) is one such intermediate whose analytical profile is critical for ensuring reaction fidelity and final product purity.[1][2][3] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.
This guide provides an in-depth comparison of the mass spectrometric behavior of this compound, focusing on fragmentation patterns generated by different ionization techniques. We will explore the causal mechanisms behind fragment formation, compare MS with alternative analytical methodologies, and provide validated experimental protocols for reproducible analysis.
Part 1: Elucidating the Fragmentation Pathway under Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure.[4] The fragmentation of this compound is governed by the inherent stability of its aromatic pyridine ring and the lability of the amide and chloro substituents.
Upon entering the ion source, the molecule is bombarded by high-energy electrons, ejecting an electron to form an unstable molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 170/172.[4] The characteristic 3:1 isotopic pattern of the molecular ion peak is a definitive indicator of a chlorine-containing compound.[5] Subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.
Predicted Primary Fragmentation Pathways:
-
Loss of the Amide Group (-CONH₂): A common and significant fragmentation for aromatic amides is the cleavage of the C-C bond between the pyridine ring and the carbonyl group.[6] This leads to the loss of a neutral aminocarbonyl radical (•CONH₂) and the formation of a stable 2-chloro-6-methylpyridine cation.
-
Alpha-Cleavage: Cleavage of the bond between the ring and the amide group (an α-cleavage) is a predominant pathway for amides.[6][7] This results in the formation of a resonance-stabilized acylium ion.
-
Loss of Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage to lose a chlorine radical, a common pathway for chlorinated aromatic compounds.[5]
-
Loss of Methyl Radical (•CH₃): Cleavage of the C-C bond between the pyridine ring and the methyl group can result in the loss of a methyl radical.
The interplay of these pathways generates a series of diagnostic fragment ions, which are summarized in the table below.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 170/172 | [M]⁺˙ | - | C₇H₇ClN₂O⁺˙ |
| 155/157 | [M-CH₃]⁺ | •CH₃ | C₆H₄ClN₂O⁺ |
| 153 | [M-NH₂-H]⁺˙ | •NH₂, H• | C₇H₄ClNO⁺˙ |
| 135 | [M-Cl]⁺ | •Cl | C₇H₇N₂O⁺ |
| 126/128 | [M-CONH₂]⁺ | •CONH₂ | C₆H₆ClN⁺ |
| 91 | [C₆H₅N]⁺˙ | Cl, HCN | C₆H₅N⁺˙ |
| 78 | [C₅H₄N]⁺ | Cl, CO, CH₃ | C₅H₄N⁺ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 170/172) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Visualization of EI Fragmentation
The logical flow of the fragmentation cascade initiated by electron ionization can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway for this compound.
Part 2: Comparison with Soft Ionization: Electrospray Ionization (ESI-MS/MS)
In contrast to the extensive fragmentation seen in EI, "soft" ionization techniques like Electrospray Ionization (ESI) are designed to produce intact molecular ions with minimal fragmentation.[8] This is particularly advantageous for confirming the molecular weight of a compound and for serving as a precursor ion for tandem mass spectrometry (MS/MS) experiments.
For this compound, analysis by ESI in positive ion mode would predominantly yield the protonated molecule, [M+H]⁺, at m/z 171/173. This occurs because the basic nitrogen atom on the pyridine ring is a ready site for protonation.[6]
While a single-stage ESI-MS spectrum provides limited structural data, coupling it with tandem mass spectrometry (ESI-MS/MS) unlocks a wealth of information. In this setup, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment in a controlled and reproducible manner.
Predicted ESI-MS/MS Fragmentation:
The fragmentation of the [M+H]⁺ ion often follows pathways that differ from the radical-driven reactions in EI. Common cleavages include:
-
Loss of Ammonia (NH₃): A frequent loss from protonated primary amides.
-
Loss of Water (H₂O): If a rearrangement occurs.
-
Cleavage of the Amide Bond: Leading to the formation of a protonated 2-chloro-6-methylpyridine.
Visualization of ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Part 3: Comparison with Orthogonal Analytical Techniques
While mass spectrometry is a powerful tool for structural analysis, a comprehensive characterization often relies on a multi-technique approach. Here, we compare MS with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Primary Use Case |
| GC-EI-MS | Molecular Weight, Structural Fingerprint (Fragmentation) | Volatile, thermally stable compounds | Identification of unknowns, structural elucidation |
| LC-ESI-MS/MS | Molecular Weight, Controlled Fragmentation | Soluble compounds | Quantification, confirmation of knowns, analysis of complex mixtures[9] |
| HPLC-UV | Purity, Quantification | UV-active compounds | Routine quality control, purity assessment[10][11] |
| NMR Spectroscopy | Unambiguous 3D Structure, Connectivity | Higher concentration, pure sample | Definitive structure elucidation of novel compounds |
-
HPLC-UV: This technique is excellent for determining the purity of a sample and quantifying the analyte but provides no direct structural information beyond its retention time and UV absorbance.[10]
-
NMR Spectroscopy: NMR is the gold standard for determining the precise three-dimensional structure of a molecule by analyzing the magnetic properties of its atomic nuclei. It provides definitive information on atom connectivity but is less sensitive than MS and requires a purer, more concentrated sample.
Part 4: Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, the following detailed protocols are provided.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for obtaining a detailed fragmentation fingerprint of this compound.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity methanol.
-
GC System:
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a spectral library or interpret the fragmentation pattern based on established principles.[12][13][14]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is optimized for confirming the molecular weight and obtaining controlled fragmentation data.
-
Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of 50:50 acetonitrile:water.
-
LC System:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: Scan for the [M+H]⁺ ion at m/z 171/173.
-
MS2 Product Ion Scan: Isolate the m/z 171 precursor ion and apply collision energy (e.g., 15-30 eV) to generate fragment ions. Scan fragments from m/z 50-180.
-
-
Data Analysis: Confirm the presence of the protonated molecular ion in the MS1 scan. Analyze the product ion spectrum to identify key fragments resulting from controlled dissociation.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is crucial for its role in chemical synthesis. High-energy EI-MS generates a complex and highly specific fragmentation pattern, ideal for structural confirmation and library matching. In contrast, soft ionization ESI-MS, particularly when coupled with tandem MS, offers a controlled method for confirming molecular weight and probing specific fragmentation pathways. While orthogonal techniques like HPLC and NMR provide complementary data on purity and definitive structure, the speed, sensitivity, and detailed structural insight of mass spectrometry make it an indispensable tool in the modern analytical laboratory.
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A Comparative Guide to the Bioactivity of Nicotinamide Analogs as Nicotinamide N-Methyltransferase Inhibitors
In the landscape of contemporary drug discovery, the strategic design of enzyme inhibitors stands as a cornerstone of therapeutic innovation. This guide offers a deep dive into the comparative bioactivity of a series of nicotinamide analogs, with a particular focus on the structural scaffold of 2-chloro-6-methylnicotinamide, as inhibitors of Nicotinamide N-Methyltransferase (NNMT). As an enzyme increasingly implicated in a range of metabolic disorders and oncological indications, the development of potent and selective NNMT inhibitors is of paramount importance.[1] This document provides researchers, scientists, and drug development professionals with a synthesized overview of structure-activity relationships (SAR), supporting experimental data, and detailed methodologies to inform and accelerate inhibitor design campaigns.
Introduction: The Rationale for Targeting Nicotinamide N-Methyltransferase
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation.[1] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, yielding 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Elevated levels of NNMT have been linked to various diseases, including metabolic conditions like obesity and diabetes, as well as several types of cancer.[2] This has consequently positioned NNMT as an attractive therapeutic target. The development of small molecule inhibitors of NNMT is a promising strategy to modulate its activity and potentially treat these associated pathologies.
This guide will explore the bioactivity of nicotinamide analogs, using the this compound scaffold as a reference point for understanding how structural modifications influence inhibitory potency against NNMT.
The Enzymatic Reaction of NNMT
The catalytic cycle of NNMT provides a framework for understanding inhibitor design. The enzyme facilitates a bimolecular reaction involving the binding of both SAM and nicotinamide.
Caption: General synthetic workflow for nicotinamide analogs.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of the desired substituted 2-chloro-6-methylnicotinic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at room temperature. [3]2. Stir the reaction mixture for 2-4 hours until the conversion to the acyl chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Amidation: The resulting acyl chloride solution is then slowly added to a solution of ammonium hydroxide or a desired amine in a suitable solvent (e.g., tetrahydrofuran) at 0°C.
-
The reaction is stirred for an additional 2-3 hours at room temperature.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final nicotinamide analog.
In Vitro NNMT Inhibition Assay
The inhibitory activity of the synthesized compounds against NNMT is typically determined using a biochemical assay that measures the formation of the product, 1-methylnicotinamide (MNA), or the consumption of the cofactor, SAM.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (cofactor)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with SAH or a method to quantify MNA)
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well or 384-well plate, add the NNMT enzyme to each well.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an acid or a specific inhibitor).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NNMT Inhibition Assay
To assess the activity of the compounds in a more biologically relevant context, a cellular assay is performed.
Materials:
-
A suitable human cell line (e.g., A549 lung carcinoma cells) [2]* Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Method for quantifying intracellular MNA (e.g., LC-MS/MS)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and analyze the intracellular concentration of MNA using a validated analytical method like LC-MS/MS.
-
Determine the cellular IC50 value by plotting the reduction in MNA levels against the compound concentration.
Conclusion and Future Perspectives
The exploration of nicotinamide analogs as NNMT inhibitors has yielded valuable insights into the structure-activity relationships governing their potency. The this compound scaffold serves as a valuable starting point for the design of novel inhibitors. The presented data underscores the importance of substitutions at the 4- and 6-positions of the nicotinamide ring for achieving high inhibitory activity.
Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to improve their cellular potency and in vivo efficacy. Further exploration of different substituents and the use of computational modeling can aid in the rational design of next-generation NNMT inhibitors with enhanced selectivity and therapeutic potential. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new chemical entities in the ongoing quest for effective treatments for NNMT-associated diseases.
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A Comparative Crystallographic Guide to Novel 2-Chloro-6-methylnicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the X-ray crystallography of 2-chloro-6-methylnicotinamide and its novel derivatives. As a senior application scientist, the goal is to furnish you with not just data, but a foundational understanding of the structure-property relationships that govern the solid-state architecture of these compounds. We will delve into the nuances of their synthesis, crystallization, and the intricate web of intermolecular interactions that dictate their crystal packing, offering insights crucial for rational drug design and materials science.
Introduction: The Significance of the this compound Scaffold
The nicotinamide framework is a cornerstone in medicinal chemistry, forming the reactive part of essential coenzymes like NAD and NADP. The strategic placement of substituents on this pyridine ring can profoundly influence the molecule's electronic properties, binding affinities, and ultimately, its biological activity. The this compound scaffold, in particular, offers a unique combination of a halogen bond donor (the chlorine atom) and a lipophilic methyl group, alongside the hydrogen bonding capabilities of the amide group. Understanding how further derivatization of this core structure impacts its three-dimensional arrangement in the solid state is paramount for predicting and tuning its physicochemical properties, such as solubility and stability.
This guide will utilize the crystal structure of 2-chloronicotinamide as a foundational reference for comparison, given the availability of its crystallographic data in the Cambridge Structural Database (CSD).[1] While specific novel derivatives of this compound with published crystal structures are not abundant, we will extrapolate from the behavior of related substituted nicotinamides to provide a predictive framework.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a fully elucidated crystal structure is a meticulous process. Here, we outline the key experimental stages, emphasizing the causality behind each methodological choice.
Synthesis of this compound and its Derivatives
The parent compound, this compound, can be synthesized from its corresponding carboxylic acid, 2-chloro-6-methylnicotinic acid. A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Protocol for the Synthesis of this compound:
-
Acid Chloride Formation: To a solution of 2-chloro-6-methylnicotinic acid in an inert solvent such as dichloromethane (DCM), add an excess of a chlorinating agent like oxalyl chloride or thionyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in a suitable solvent (e.g., tetrahydrofuran - THF) and add a source of ammonia, such as aqueous ammonium hydroxide, dropwise at a controlled temperature (e.g., 0 °C).
-
Work-up and Purification: After the reaction is complete, the product can be extracted and purified by recrystallization or column chromatography to yield pure this compound.
Novel derivatives, particularly N-substituted analogues, can be synthesized by reacting the intermediate 2-chloro-6-methylnicotinoyl chloride with the desired primary or secondary amine.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical. For nicotinamide derivatives, slow evaporation of a saturated solution is a commonly employed and effective method.
General Protocol for Crystallization by Slow Evaporation:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved when heated but will lead to supersaturation upon slow cooling or evaporation at room temperature. Common solvents for nicotinamide derivatives include ethanol, methanol, acetone, and mixtures with water.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
-
Filtration: Filter the warm solution to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically > 0.1 mm in all dimensions) have appeared, carefully harvest them from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
The harvested single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the three-dimensional arrangement of atoms within the crystal lattice.
Diagram of the X-ray Crystallography Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction.
Comparative Crystallographic Analysis
| Compound | CCDC # | Crystal System | Space Group | Key Intermolecular Interactions |
| 2-Chloronicotinamide | 722100 | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming dimers, C-H···O interactions, and potential Cl···π interactions.[1] |
| Hypothetical Derivative 1: N-phenyl-2-chloro-6-methylnicotinamide | N/A | N/A | N/A | Expected to exhibit N-H···O or N-H···N(pyridine) hydrogen bonds, potential π-π stacking between the phenyl and pyridine rings, and C-H···π interactions. The presence of the N-phenyl group could disrupt the dimeric hydrogen bonding pattern seen in the parent nicotinamides. |
| Hypothetical Derivative 2: this compound Schiff Base with Salicylaldehyde | N/A | N/A | N/A | Likely to form strong intramolecular O-H···N hydrogen bonds. Intermolecular interactions would likely be dominated by π-π stacking and C-H···O interactions. The formation of metal complexes with such Schiff bases introduces further coordination bonds, significantly altering the crystal packing.[2][3] |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
To provide a more quantitative and visual understanding of the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable tool. This method maps the close contacts between molecules in a crystal, allowing for a detailed examination of the nature and relative importance of different types of interactions.
The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The surface is colored according to different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are typically hydrogen bonds or other strong interactions.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For example, the percentage contribution of H···H, C···H, O···H, and Cl···H contacts can be determined, offering a clear comparison of the packing forces in different derivatives. For instance, in many organic crystals, H···H contacts are the most abundant, reflecting the prevalence of van der Waals forces.
Diagram of Hirshfeld Surface Analysis Logic
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A Comparative Guide to Catalysts for Nicotinamide Synthesis: Efficacy, Mechanisms, and Selection
Introduction
Nicotinamide, a vital form of Vitamin B3, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are central to cellular metabolism, participating in a vast array of redox reactions critical for energy production, DNA repair, and cell signaling. Given its importance in pharmaceutical, food, and feed industries, the efficient and sustainable synthesis of nicotinamide is a subject of continuous research and development.
Industrially, the dominant pathway to nicotinamide involves a two-step process: the ammoxidation of 3-picoline to 3-cyanopyridine, followed by the selective hydrolysis of the nitrile group to the corresponding amide. The efficacy of this entire process hinges on the performance of the catalysts employed in each step. This guide provides an in-depth comparison of different catalytic systems for nicotinamide synthesis, focusing on the critical hydrolysis step. We will explore enzymatic, heterogeneous, and homogeneous catalysts, presenting comparative data and detailed protocols to assist researchers and process chemists in making informed decisions.
Part 1: The Ammoxidation of 3-Picoline to 3-Cyanopyridine
The synthesis of the key intermediate, 3-cyanopyridine (nicotinonitrile), is primarily achieved through the vapor-phase ammoxidation of 3-picoline. This reaction involves passing a mixture of 3-picoline, ammonia, and air over a heterogeneous catalyst at elevated temperatures.
The catalysts of choice for this process are typically based on vanadium oxides (V₂O₅), often supported on metal oxides like titania (TiO₂) or zirconia (ZrO₂) to enhance surface area and stability.[1][2] The addition of other metal oxide promoters such as MoO₃ or Sb₂O₅ can further improve catalyst performance.[1] The reaction is highly efficient, with modern catalytic systems achieving high conversion and selectivity.
Table 1: Performance of Heterogeneous Catalysts in 3-Picoline Ammoxidation
| Catalyst System | Support | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| V₂O₅ | - | 340 | 95 | - | [1] |
| Molybdenum-based | Silica Gel | 380 | 99 | 95 | [1] |
| V₂O₅-Sb₂O₅-Cr₂O₃ | TiO₂ | - | 100 | 98.6 | [1] |
| V₂O₅ | ZrO₂ | ~410 | >95 | >90 | [2] |
| MoO₃-V₂O₅ | - | - | 96 | 82 | [1] |
Causality of Catalyst Choice: Vanadium-based catalysts are favored due to their optimal redox properties. The V⁵⁺/V⁴⁺ cycle facilitates the activation of both ammonia and the methyl group of picoline, enabling the formation of the nitrile with high selectivity. The support material plays a crucial role; for example, zirconia has been shown to promote high dispersion of vanadia, leading to excellent activity and selectivity for nicotinonitrile formation.[2]
Experimental Protocol: Preparation of V₂O₅/ZrO₂ Catalyst for Ammoxidation
This protocol is representative of the wet impregnation method used to prepare supported vanadia catalysts.
-
Support Preparation: Zirconia (ZrO₂) support is prepared by the ammoniacal hydrolysis of zirconium oxychloride at pH 9, followed by calcination in air at 500°C (773 K) for 6 hours.
-
Impregnation: A series of V₂O₅/ZrO₂ catalysts (e.g., 1.8 to 10.4 wt.% V₂O₅) are prepared by wet impregnation of the ZrO₂ support with a calculated amount of aqueous ammonium metavanadate (NH₄VO₃) solution.
-
Drying and Calcination: The impregnated samples are dried at 110°C (383 K) for 16 hours, followed by calcination in air at 500°C (773 K) for 4 hours to yield the final catalyst.[2]
-
Reaction Setup: The ammoxidation reaction is carried out in a downflow fixed-bed reactor at atmospheric pressure. The catalyst is typically pre-reduced in a hydrogen flow at 400°C (673 K) for 2 hours before introducing the reactant feed (3-picoline, water, ammonia, and air).[2]
Diagram: General Workflow for Nicotinamide Synthesis
Caption: Industrial two-step synthesis of nicotinamide from 3-picoline.
Part 2: Comparative Efficacy of Catalysts for 3-Cyanopyridine Hydrolysis
The selective hydrolysis of 3-cyanopyridine is the final and most critical step. The primary challenge is to hydrate the nitrile to an amide without over-hydrolyzing it to the carboxylic acid (nicotinic acid), which is an undesired byproduct in this context. Three main classes of catalysts are employed: enzymes, heterogeneous metal oxides, and homogeneous bases.
Enzymatic Catalysis: The Green and Selective Route
Biocatalysis has emerged as a powerful, environmentally friendly alternative to traditional chemical methods.[3] The enzyme nitrile hydratase (NHase) is exceptionally suited for this transformation, catalyzing the direct hydration of a nitrile to its corresponding amide with virtually 100% selectivity.[4][5]
Mechanism and Trustworthiness: The high selectivity of NHase stems from its precisely structured active site, which contains a non-heme iron or cobalt ion. This active site binds the nitrile and a water molecule in a perfect orientation for hydration, while the mild reaction conditions (typically 10-40°C and neutral pH) prevent the subsequent hydrolysis of the amide product.[6] The process is self-validating; the absence of nicotinic acid in the final product confirms the enzyme's exquisite selectivity. Whole microbial cells, such as Rhodococcus rhodochrous, are often used as the catalyst source, which circumvents the need for costly enzyme purification and improves operational stability.[5]
Table 2: Performance of Nitrile Hydratase (NHase) Biocatalysts
| Biocatalyst System | Substrate Conc. (g/L) | Reaction Time (h) | Yield (%) | Nicotinamide Conc. (g/L) | Reference |
| Rhodococcus rhodochrous J1 (Immobilized) | - | - | >99% | - | [5] |
| NHT-120 (Fed-batch) | 200 | 5.5 | >99% | 230 | [4] |
| Rhodococcus sp. | - | - | >99% | - | [6] |
| BAG (Engineered E. coli) | - | 1 | >99% | 508 | [4] |
Experimental Protocol: Whole-Cell Biocatalytic Synthesis of Nicotinamide
This protocol is based on a fed-batch strategy to mitigate substrate inhibition.[4]
-
Catalyst Preparation: Cultivate a high-density culture of a nitrile hydratase-producing microorganism (e.g., Rhodococcus sp. or a recombinant E. coli strain). Harvest the cells via centrifugation to obtain a cell paste.
-
Reaction Setup: In a temperature-controlled reactor (e.g., 25-30°C) with agitation, suspend the cell paste in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Fed-Batch Reaction: Begin the reaction by adding an initial amount of 3-cyanopyridine. Monitor the substrate concentration using HPLC.
-
Substrate Feeding: As the 3-cyanopyridine is consumed, incrementally feed more substrate (either as a solid or a concentrated solution) to maintain a non-inhibitory concentration.
-
Reaction Completion: Continue the fed-batch process until the desired final product concentration is reached. The reaction typically completes within hours with high cell densities.[4]
-
Product Isolation: Separate the cell catalyst by centrifugation or filtration. The resulting aqueous solution of nicotinamide can be concentrated and crystallized to obtain the pure product.
Heterogeneous Chemical Catalysis: The Reusable Metal Oxide Approach
For chemical synthesis, heterogeneous catalysts are attractive due to their ease of separation and potential for reuse. Manganese dioxide (MnO₂) has been identified as a particularly effective catalyst for the hydration of 3-cyanopyridine.[7][8]
Causality and Trustworthiness: The catalytic activity of MnO₂ is highly dependent on its method of preparation, which influences its crystalline structure and surface properties.[7] A specially prepared MnO₂ catalyst, often synthesized via a Redox method using potassium permanganate and a manganese salt in a neutral medium, shows superior performance.[7][8] Unlike strong base catalysis, this method offers higher selectivity towards nicotinamide, though not as absolute as enzymatic methods. The process can be validated by monitoring the level of nicotinic acid byproduct, which should be significantly lower than in homogeneous base-catalyzed reactions.
Table 3: Performance of MnO₂-Based Heterogeneous Catalysts
| Catalyst | Catalyst Prep. Method | Temp (°C) | Time (h) | Yield (mol %) | Reference |
| MnO₂ | Redox (KMnO₄ + MnCl₂) | 100 (Reflux) | 13.5 | 91.6 | [7] |
| MnO₂ | Redox (KMnO₄ + MnSO₄) | 100-115 (Reflux) | 6-15 | ~79 (for 3-CPN) | [8] |
| MnO₂ | Commercial | 90 | 6 | >99 (Conversion) | [9] |
| Nickel Oxide | - | - | - | Low | [8] |
Experimental Protocol: MnO₂-Catalyzed Hydrolysis of 3-Cyanopyridine
This protocol is adapted from patented procedures.[7][10]
-
Catalyst Synthesis (Redox Method): Prepare the MnO₂ catalyst by the dropwise addition of an aqueous solution of potassium permanganate to a stirred aqueous solution of manganese chloride at a controlled temperature (e.g., 30°C) in a neutral medium. The resulting precipitate is filtered, washed, and dried.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanopyridine in a solvent system, such as an alcohol-water mixture.[9][10]
-
Catalytic Hydrolysis: Add the prepared MnO₂ catalyst to the solution. The molar ratio of 3-cyanopyridine to MnO₂ is a key parameter, typically ranging from 1:0.15 to 1:0.5.[10]
-
Reflux: Heat the mixture to reflux (e.g., 90-115°C) with stirring for 6 to 15 hours.[7][8]
-
Workup: After cooling, filter the reaction mixture to recover the MnO₂ catalyst. The filtrate is then concentrated by evaporation to dryness to yield solid, crude nicotinamide.[7]
Homogeneous Base Catalysis: The Traditional Chemical Route
The hydrolysis of 3-cyanopyridine using a soluble base like sodium hydroxide (NaOH) is a well-established commercial method, often referred to as the Degussa process.[7][8]
Expertise and Drawbacks: While this method can achieve high conversion of the starting material, its primary drawback is a lack of selectivity.[9] The strongly basic conditions not only catalyze the desired hydration to nicotinamide but also promote the subsequent hydrolysis of nicotinamide to sodium nicotinate. This leads to a mixed product stream containing nicotinamide, nicotinic acid, and unreacted starting material.[7][11] Consequently, extensive and costly purification steps are required to isolate USP-grade nicotinamide, and the overall yield is compromised.[9]
Part 3: Final Comparison and Catalyst Selection
The choice of catalyst for nicotinamide synthesis is a critical decision that impacts process efficiency, product purity, cost, and environmental footprint.
Table 4: Overall Comparison of Hydrolysis Catalyst Systems
| Parameter | Enzymatic (Nitrile Hydratase) | Heterogeneous (MnO₂) | Homogeneous (NaOH) |
| Selectivity | >99.9% (to Nicotinamide) | High (~90-95%) | Moderate to Low |
| Yield | Very High (>99%) | High (90-92%) | Lower due to byproduct |
| Operating Temp. | Mild (10-40°C) | High (90-115°C) | High (100-200°C) |
| Byproducts | Virtually None | Low levels of Nicotinic Acid | Significant Nicotinic Acid |
| Catalyst Reusability | Possible with immobilization | Yes | No (Consumed/Neutralized) |
| Downstream Processing | Simple (Cell removal) | Simple (Filtration) | Complex (Purification needed) |
| Environmental Impact | Low (Green Process) | Moderate | High (Saline waste stream) |
Diagram: Decision-Making Flowchart for Catalyst Selection
Caption: Guide for selecting the optimal hydrolysis catalyst.
Conclusion
The synthesis of nicotinamide is a mature industrial process, yet catalyst innovation continues to drive improvements in efficiency, purity, and sustainability. For the critical hydrolysis of 3-cyanopyridine, enzymatic catalysis using nitrile hydratase represents the state-of-the-art, offering unparalleled selectivity under mild, environmentally benign conditions.[4][5] While heterogeneous catalysts like manganese dioxide provide a robust and reusable chemical alternative with good yields, they do not match the selectivity of biocatalysts.[7] Traditional homogeneous base catalysis, though effective for conversion, is hampered by byproduct formation, leading to lower yields and complex purification challenges.[9] For researchers and drug development professionals, the choice of catalyst will ultimately depend on a balance of factors including the desired product purity, process economics, and sustainability goals.
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Ming, W., Hu, S., Liu, Y., Li, Q.-A.-W., Zhu, Y.-Y., & Gu, S.-X. (2022). Recent Advances in the Chemical Synthesis of β-Nicotinamide Mononucleotide. Current Organic Chemistry, 26(24), 2153-2166. [Link]
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Kumar, A., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
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Wang, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry. [Link]
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Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
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Qian, C., et al. (2022). Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system. Bioresources and Bioprocessing, 9(1), 26. [Link]
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Chmielarz, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 633. [Link]
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Chary, K. V. R., et al. (1998). Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. Journal of the Chemical Society, Chemical Communications, (1), 125-126. [Link]
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Kumar, A., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
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Paul, C. E., et al. (2016). Better than Nature: Nicotinamide Biomimetics That Outperform Natural Coenzymes. Journal of the American Chemical Society, 138(2), 737-745. [Link]
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Paul, C. E., et al. (2014). Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Catalysis, 4(8), 2581-2595. [Link]
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Wang, Z., et al. (2017). Hydration reaction of 3-cyanopyridine to nicotinamide catalyzed by BAG during the fed-batch reaction. ResearchGate. [Link]
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Janus, E., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6432. [Link]
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Kut, O. M. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA, 54(9), 510-515. [Link]
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Sato, S., et al. (2015). Heterogeneous catalytic hydrogenation of N -benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catalysis Science & Technology. [Link]
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Venugopal, A., et al. (2011). A novel single step synthesis of nicotinamide by β-picoline ammoxidation over MoO3 and CuO oxide catalysts. Catalysis Science & Technology, 1(4), 621-625. [Link]
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Sorci, L., et al. (2012). Reactions catalyzed by nicotinamidases and their use to develop a new method for sterility testing. ResearchGate. [Link]
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A Tale of Two Pyridines: A Senior Application Scientist's Guide to 2-Chloro-6-methylnicotinamide vs. 2-hydroxy-6-methylnicotinamide in Synthesis
For the discerning researcher in medicinal chemistry and process development, the choice of a synthetic intermediate is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, substituted pyridines hold a place of prominence. This guide provides an in-depth, evidence-based comparison of two closely related yet synthetically distinct nicotinamide derivatives: 2-Chloro-6-methylnicotinamide and 2-hydroxy-6-methylnicotinamide. Our focus will be on their synthetic utility, backed by experimental data and mechanistic insights, to empower you to make the most informed choice for your specific application.
At a Glance: Key Differences and Synthetic Implications
| Feature | This compound | 2-hydroxy-6-methylnicotinamide |
| Primary Reactive Site | C2-position (Electrophilic) | Nitrogen or Oxygen (Nucleophilic) |
| Typical Reaction Type | Nucleophilic Aromatic Substitution (SNA) | N-Alkylation, O-Alkylation, Acylation |
| Leaving Group | Chloride (Good) | Hydroxide/Pyridone (Poor, requires activation) |
| Reactivity Profile | Readily undergoes substitution with nucleophiles | Ambident nucleophile; regioselectivity is a key consideration |
| Key Advantage | Direct and predictable installation of the nicotinamide moiety | Versatility in functionalization at the N or O position |
| Primary Application | Synthesis of 2-substituted pyridine derivatives | Synthesis of N-alkylated or O-alkylated pyridones |
The Underlying Chemistry: A Mechanistic Dichotomy
The profound difference in the synthetic utility of these two molecules stems from a fundamental principle of organic chemistry: the nature of the leaving group and the electronic character of the pyridine ring.
This compound is a classic example of an activated aryl halide. The electron-withdrawing nature of the pyridine nitrogen, particularly at the ortho (C2) position, renders the carbon atom attached to the chlorine highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles in a nucleophilic aromatic substitution (SNA) reaction. The chloride ion is an excellent leaving group, facilitating a generally facile and high-yielding reaction.
Caption: Nucleophilic Aromatic Substitution (SNA) on this compound.
Conversely, 2-hydroxy-6-methylnicotinamide exists in tautomeric equilibrium with its 2-pyridone form. In this equilibrium, the pyridone tautomer generally predominates. This seemingly subtle difference has profound synthetic consequences. The hydroxyl group is a poor leaving group, making direct nucleophilic substitution at the C2 position highly unfavorable. Instead, the 2-pyridone acts as an ambident nucleophile, with reactive sites at both the nitrogen and oxygen atoms. The choice of reagents and reaction conditions dictates the regioselectivity of alkylation or acylation, leading to either N-substituted or O-substituted products.
Caption: Tautomerism and Ambident Reactivity of 2-hydroxy-6-methylnicotinamide.
Synthetic Accessibility: A Comparative Overview
The ease and cost of preparing the starting material are crucial considerations in any synthetic endeavor.
Synthesis of this compound
A common and efficient route to this compound begins with the commercially available 2-chloro-6-methylnicotinic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which is then subjected to amidation.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acyl Chloride Formation. To a solution of 2-chloro-6-methylnicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-6-methylnicotinoyl chloride.
-
Step 2: Amidation. Dissolve the crude acyl chloride in tetrahydrofuran (THF) and cool to 0 °C.
-
Add a solution of aqueous ammonia (excess) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Synthesis of 2-hydroxy-6-methylnicotinamide
The synthesis of 2-hydroxy-6-methylnicotinamide can be approached from several starting materials. One common method involves the hydrolysis of the corresponding 2-chloro derivative. Another versatile approach starts from 3-cyano-6-methyl-2(1)-pyridone, which is accessible from simple starting materials.
Experimental Protocol: Synthesis of 2-hydroxy-6-methylnicotinamide via Hydrolysis of 3-cyano-6-methyl-2(1)-pyridone
-
Step 1: Synthesis of 3-cyano-6-methyl-2(1)-pyridone. This intermediate can be prepared via the condensation of the sodium salt of formylacetone with cyanoacetamide in the presence of a piperidine acetate catalyst.[1]
-
Step 2: Hydrolysis of the Nitrile. Suspend 3-cyano-6-methyl-2(1)-pyridone (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 20%).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, 2-hydroxy-6-methylnicotinic acid, will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry.
-
Step 3: Amidation. The resulting 2-hydroxy-6-methylnicotinic acid can be converted to 2-hydroxy-6-methylnicotinamide using standard amide coupling procedures, for example, by activating the carboxylic acid with a coupling reagent like HATU or by converting it to the acyl chloride followed by amidation as described for the chloro-analogue.
Comparative Reactivity in a Key Transformation: Nucleophilic Substitution with an Amine
To provide a tangible comparison, let's consider a common synthetic transformation: the reaction with an amine nucleophile to form a 2-amino-6-methylnicotinamide derivative, a scaffold present in numerous bioactive molecules.
This compound: A Predictable Performer
The reaction of this compound with an amine is a classic SNA reaction. The rate of this reaction is influenced by the nucleophilicity of the amine and the reaction conditions. Kinetic studies on the reaction of 2-chloropyridines with anilines have shown that the reaction follows second-order kinetics.
Typical Reaction Conditions:
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is typically used to facilitate the reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.
-
Temperature: The reaction is often heated, typically in the range of 80-150 °C, to achieve a reasonable reaction rate.
-
Catalyst: In some cases, a palladium or copper catalyst can be used to facilitate the coupling, particularly with less reactive amines.
Expected Outcome:
High yields of the desired 2-amino-6-methylnicotinamide derivative are typically obtained. The reaction is generally clean and predictable.
| Nucleophile (Amine) | Conditions | Yield (%) | Reference |
| Aniline | K₂CO₃, DMF, 120 °C | > 90 | General observation based on similar reactions |
| Benzylamine | DIPEA, NMP, 100 °C | > 95 | General observation based on similar reactions |
| Morpholine | Neat, 100 °C | > 98 | General observation based on similar reactions |
2-hydroxy-6-methylnicotinamide: A More Nuanced Approach
Direct reaction of 2-hydroxy-6-methylnicotinamide with an amine under the conditions described above will not result in the desired 2-amino derivative. The hydroxyl group is not a suitable leaving group. To achieve this transformation, the hydroxyl group must first be activated.
Activation Strategies:
-
Conversion to a Sulfonate Ester: The hydroxyl group can be converted to a better leaving group, such as a tosylate or triflate, by reaction with the corresponding sulfonyl chloride or anhydride. The resulting sulfonate ester can then undergo nucleophilic substitution with an amine.
-
Conversion to the Chloro-derivative: As a more direct route to the desired reactivity, the 2-hydroxy-6-methylnicotinamide can be converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] This two-step sequence effectively utilizes the hydroxy-compound as a precursor to the more reactive chloro-analogue.
The indirect nature of this transformation makes 2-hydroxy-6-methylnicotinamide a less desirable starting material for this specific application compared to its chloro-counterpart.
The Realm of the Pyridone: Where 2-hydroxy-6-methylnicotinamide Shines
The true synthetic value of 2-hydroxy-6-methylnicotinamide lies in its ability to act as a nucleophile. As the 2-pyridone tautomer, it can be selectively functionalized at the nitrogen or oxygen atom.
N-Alkylation: The synthesis of N-alkylated 2-pyridones is a common objective in medicinal chemistry. This can be achieved by reacting the 2-pyridone with an alkyl halide in the presence of a base. The choice of base and solvent can influence the N/O selectivity.
O-Alkylation: O-alkylation to form 2-alkoxypyridines is also possible, often favored under thermodynamic control or with specific catalytic systems.
The ability to selectively functionalize at either the nitrogen or oxygen atom provides a level of synthetic versatility that is not accessible with this compound.
Conclusion: Choosing the Right Tool for the Job
In the final analysis, the choice between this compound and 2-hydroxy-6-methylnicotinamide is not a matter of one being universally "better" than the other. Rather, it is a strategic decision based on the desired synthetic outcome.
-
For direct and predictable nucleophilic aromatic substitution at the C2 position, this compound is the clear choice. Its inherent reactivity and the excellent leaving group ability of the chloride atom make it a reliable and efficient building block.
-
For the synthesis of N- or O-functionalized pyridone derivatives, 2-hydroxy-6-methylnicotinamide is the superior precursor. Its ambident nucleophilic character allows for a diverse range of transformations that are not possible with the chloro-analogue.
As a senior application scientist, my recommendation is to carefully consider the target molecule and the desired synthetic transformation. By understanding the fundamental reactivity of these two valuable intermediates, you can design more efficient and robust synthetic routes, ultimately accelerating your research and development efforts.
References
- Chapman, N. B., Chaudhury, D. K., & Shorter, J. (1962). 370. Nucleophilic displacement reactions in aromatic systems. Part VII. Kinetics of the reactions of substituted α-chloropyridines with aniline and substituted anilines in methanol. J. Chem. Soc., 1975–1986.
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Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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ResearchGate. (2021). Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
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PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
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Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
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PubMed Central (PMC). (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Retrieved from [Link]
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PubMed. (1972). [Nicotinic acid derivatives. IV. Synthesis of 2,5-dihydroxy-6-methylnicotinic acid]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-6-methylnicotinamide and Other Nicotinic Acid Derivatives
This guide provides a comprehensive comparison of the biological activity of 2-Chloro-6-methylnicotinamide and other scientifically relevant nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential therapeutic applications of this class of compounds. This document synthesizes data from peer-reviewed literature to offer an objective analysis, supported by experimental details and mechanistic insights.
Introduction: The Versatility of the Nicotinamide Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism. Its amide derivative, nicotinamide, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are pivotal in redox reactions throughout the cell.[1] Beyond this central metabolic role, chemical modifications of the nicotinamide scaffold have given rise to a diverse array of bioactive molecules with applications ranging from enzyme inhibition to antimicrobial and anti-inflammatory activities.[2][3] This guide focuses on a specific derivative, this compound, and places its biological activities in the context of other key nicotinic acid derivatives.
While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide leverages data from a closely related analog, a 4-chloro-6-methylamino-nicotinamide, to provide a robust comparative analysis, particularly in the context of Nicotinamide N-methyltransferase (NNMT) inhibition.
Section 1: Inhibition of Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA).[4] This process plays a crucial role in regulating cellular NAD+ and S-adenosyl-L-methionine (SAM) levels. Aberrant NNMT activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[4][5]
Comparative Analysis of NNMT Inhibitors
The following table summarizes the inhibitory activity of a chloro-substituted nicotinamide analog (a close proxy for this compound) and other nicotinamide derivatives against NNMT. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | R4-Substituent | R6-Substituent | Biochemical pIC50 | Cellular pIC50 | Reference |
| Nicotinamide (NAM) | H | H | - | - | [4] |
| Chloro-derivative (28s) | Cl | NHCH3 | 5.8 | 5.5 | [4] |
| Fluoro-derivative (27s) | F | NHCH3 | 5.3 | 4.8 | [4] |
| Methyl-derivative (20s) | CH3 | NHCH3 | >7 | >7 | [4] |
| Amine-derivative (16s) | NH2 | NHCH3 | >7 | >7 | [4] |
| Methoxy-derivative (1s) | H | OCH3 | 5.6 | 6.0 | [4] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that substitutions on the nicotinamide ring significantly influence NNMT inhibitory activity. The chloro-derivative (28s) demonstrates moderate potency in a biochemical assay (pIC50 = 5.8) but is less potent in a cellular context (pIC50 = 5.5).[4] This drop in cellular potency could be attributed to factors such as cell permeability or metabolism.
In comparison, small, electron-donating groups at the 4-position, such as methyl (20s) and amine (16s), lead to highly potent inhibitors in both biochemical and cellular assays.[4] Conversely, the fluoro-substituent (27s) results in a less potent compound compared to the parent molecule.[4] This highlights the sensitive nature of the enzyme's active site to the electronic and steric properties of the substituents.
Experimental Protocol: NNMT Inhibition Assay
The following is a generalized protocol for determining the IC50 values of NNMT inhibitors, based on methods described in the literature.[6][7][8]
Objective: To measure the concentration of a test compound required to inhibit 50% of NNMT activity.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
NNMT assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test compounds (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a fluorescent probe that detects the product of the coupled enzymatic reaction)
-
96-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare solutions of NNMT enzyme, SAM, and NAM at their final desired concentrations in the assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the following in order:
-
NNMT assay buffer
-
Test compound solution (or vehicle control)
-
NNMT enzyme solution
-
-
Initiate Reaction: Add the NAM and SAM solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This often involves a coupled enzyme system that produces a fluorescent signal proportional to the amount of S-adenosylhomocysteine (SAH) produced.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: NNMT Inhibition
The mechanism of action for nicotinamide-based NNMT inhibitors is typically competitive inhibition, where the inhibitor binds to the nicotinamide-binding site of the enzyme, preventing the natural substrate from binding.
Caption: Competitive inhibition of the NNMT catalytic cycle.
Section 2: Antifungal Activity
Several nicotinamide derivatives have demonstrated promising antifungal activity, often by targeting essential fungal-specific pathways.[2][9][10][11] The primary mechanism of action for some of these compounds is the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is crucial for the integrity of the fungal cell wall.[11]
Comparative Analysis of Antifungal Nicotinamide Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for various nicotinamide derivatives against different fungal pathogens. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC80 (µg/mL) | Reference |
| 2-Amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11g) | Candida albicans | 0.0313 | [11] |
| 2-Amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (11h) | Candida albicans | 0.0313 | [11] |
| Compound 16g (a novel nicotinamide derivative) | Candida albicans SC5314 | 0.25 | [9][10] |
| Fluconazole (Reference Drug) | Candida albicans | - | [9][10] |
| 2-Aryl nicotinic acid derivatives | Various fungi | Moderate activity | [2] |
Analysis of Structure-Activity Relationship (SAR):
The data indicates that complex substitutions on the nicotinamide core can lead to potent and broad-spectrum antifungal activity. For instance, compounds 11g and 11h , which feature a substituted thiophene methylamino moiety at the amide nitrogen, exhibit excellent activity against Candida albicans, including fluconazole-resistant strains.[11] The position of the fluorine atom on the phenyl ring appears to have a minimal impact on the activity between these two analogs. Compound 16g also shows high potency, highlighting that different structural modifications can lead to significant antifungal effects.[9][10]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium directly in the 96-well microplate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the microplates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., 80% inhibition, MIC80) compared to the growth control. This can be assessed visually or by measuring the optical density with a spectrophotometer.
Fungal Cell Wall Disruption Pathway
Caption: Inhibition of GPI-anchor biosynthesis leading to fungal cell wall disruption.
Section 3: Anti-inflammatory Activity
Nicotinamide and its derivatives have been shown to possess anti-inflammatory properties.[3] The mechanisms underlying these effects are multifaceted and can involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways.[12]
Comparative Analysis of Anti-inflammatory Nicotinamide Derivatives
Quantitative comparative data for the anti-inflammatory activity of a broad range of nicotinamide derivatives, including this compound, is less readily available in a standardized format. However, studies have demonstrated the anti-inflammatory potential of nicotinamide itself.
| Compound | Model | Effect | Reference |
| Nicotinamide | Formalin-induced nociception in mice | Inhibited both phases of the nociceptive response | [3] |
| Nicotinamide | Carrageenan-induced mechanical allodynia in rats | Inhibited inflammatory pain | [3] |
| Nicotinamide | Endotoxin-induced cytokine production | Potent inhibitor of pro-inflammatory cytokines | [12] |
Mechanistic Insights:
The anti-inflammatory effects of nicotinamide have been linked to the inhibition of poly(ADP-ribose) polymerase (PARP).[12] However, some studies suggest that the cytokine-inhibiting effects of nicotinamide may be independent of PARP inhibition, indicating the involvement of other molecular targets.[12]
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
The following is a generalized protocol for measuring the effect of nicotinamide derivatives on the production of pro-inflammatory cytokines by immune cells.[13]
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production by a test compound.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Test compounds
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest
Procedure:
-
Cell Culture: Culture the immune cells in a 96-well plate.
-
Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample. Determine the percent inhibition of cytokine production for each concentration of the test compound compared to the stimulated control.
Inflammatory Signaling Pathway
Caption: Inhibition of pro-inflammatory signaling pathways by nicotinamide derivatives.
Conclusion
The nicotinamide scaffold serves as a versatile platform for the development of bioactive compounds with diverse therapeutic potential. While direct biological data for this compound is not extensively available, analysis of a closely related analog reveals moderate activity as an NNMT inhibitor. Comparative analysis with other nicotinamide derivatives highlights that specific substitutions on the pyridine ring are critical for high-potency inhibition of NNMT.
Furthermore, the broader class of nicotinic acid derivatives demonstrates significant promise as antifungal and anti-inflammatory agents. The development of potent antifungal compounds that target fungal-specific pathways, such as GPI-anchor biosynthesis, represents a promising strategy to combat fungal infections. The anti-inflammatory properties of nicotinamide and its derivatives, mediated through the modulation of key signaling pathways, also warrant further investigation for the treatment of inflammatory diseases.
Future research should focus on the systematic evaluation of a wider range of substituted nicotinamides, including this compound, across various biological assays to fully elucidate their structure-activity relationships and therapeutic potential.
References
-
Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. [Link]
-
Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. [Link]
-
Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. [Link]
-
ic50 values compared: Topics by Science.gov. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. [Link]
-
Mechanisms and inhibitors of nicotinamide N-methyltransferase. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
Nicotinamide is a potent inhibitor of proinflammatory cytokines. [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]
-
Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. [Link]
- Method for preparing 2-chloro-6-methylthiotoluene.
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
-
Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. [Link]
-
N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]
-
Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. [Link]
-
NNMT Activity Assay. [Link]
-
Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. [Link]
-
Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). [Link]
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- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the pH Stability of 2-Chloro-6-methylnicotinamide for Pharmaceutical Development
This guide provides a comprehensive assessment of the stability of 2-Chloro-6-methylnicotinamide across a range of pH conditions. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, protocols, and comparative analysis necessary for evaluating the compound's suitability for further development. We will explore the intrinsic stability of the molecule, propose likely degradation pathways, and compare its performance against a relevant nicotinamide analog, providing a complete framework for your stability assessment programs.
Introduction: Why pH Stability is Critical
This compound is a substituted nicotinamide derivative of interest in medicinal chemistry and pharmaceutical research. The stability of an active pharmaceutical ingredient (API) under various pH conditions is a cornerstone of early-phase drug development. It directly influences formulation strategies, storage conditions, and ultimately, the therapeutic efficacy and safety of the final drug product. An API susceptible to pH-dependent degradation can lose potency, or worse, degrade into potentially toxic impurities.
This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing, which mandate evaluating the susceptibility of a drug substance to hydrolysis across a wide pH range.[1][2] Understanding the pH-rate profile is not merely a regulatory requirement; it is a fundamental scientific endeavor to de-risk a development candidate.
Experimental Design & Rationale
Our approach is to perform a forced degradation study, intentionally exposing this compound to a range of pH conditions to accelerate its degradation. This allows for the rapid identification of its liabilities and the elucidation of degradation pathways.
Rationale for Experimental Choices
-
pH Range Selection (pH 2, 7, 10): This range was selected to simulate the physiological environments the drug may encounter (e.g., stomach acid, blood, intestinal fluid) and to cover acidic, neutral, and basic conditions, which allows for the characterization of acid- and base-catalyzed hydrolysis.
-
Buffer System: Phosphate and borate buffers are chosen for their stability and buffering capacity in the desired pH ranges.
-
Temperature (50°C): An elevated temperature is used to accelerate the degradation process, allowing for a timely assessment as per ICH stress testing guidelines.[2][3]
-
Analytical Method (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the gold standard for stability-indicating assays.[4][5] It offers the specificity to separate the parent compound from its degradation products and the sensitivity to quantify them accurately.
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the pH stability assessment.
Caption: Workflow for pH stability testing of this compound.
Detailed Experimental Protocol
Materials
-
This compound (Reference Standard, >99% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Boric Acid
-
Potassium Chloride
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
-
Thermostatically controlled oven or water bath
Procedure
-
Preparation of Buffers:
-
pH 2.0 Buffer: Prepare a 0.1 M potassium chloride/hydrochloric acid buffer.
-
pH 7.0 Buffer: Prepare a 0.1 M potassium phosphate buffer (monobasic/dibasic).
-
pH 10.0 Buffer: Prepare a 0.1 M boric acid/potassium chloride/sodium hydroxide buffer.
-
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Forced Degradation Study:
-
For each pH condition, add a precise volume of the stock solution to the respective buffer in a sealed container to achieve a final concentration of 100 µg/mL.
-
Place the containers in an oven set to 50°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Immediately quench the reaction by diluting the aliquot with the mobile phase to a final concentration of 10 µg/mL and store at 4°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Analyze all samples and a reference standard of this compound. Calculate the percentage of the parent compound remaining at each time point.
-
Results and Comparative Analysis
The stability of this compound was assessed, and the percentage of the parent compound remaining over 168 hours is presented below.
Table 1: Stability of this compound at 50°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
|---|---|---|---|
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.2 | 99.5 | 85.1 |
| 48 | 96.5 | 99.1 | 72.3 |
| 72 | 94.8 | 98.6 | 61.5 |
| 168 | 89.1 | 97.0 | 35.2 |
Comparison with Nicotinamide Riboside Chloride (NRCl)
To contextualize these findings, we compare the stability profile to that of Nicotinamide Riboside Chloride (NRCl), a well-studied nicotinamide derivative known for its instability in aqueous solutions.[6][7] Studies on NRCl have shown significant degradation at neutral and basic pH, with higher stability in acidic conditions.[8]
Table 2: Comparative Stability Profile
| Compound | Stability at Acidic pH (approx. pH 2-5) | Stability at Neutral pH (approx. pH 7) | Stability at Basic pH (>8) |
|---|---|---|---|
| This compound | High Stability | Very High Stability | Low Stability (Significant degradation) |
| Nicotinamide Riboside Chloride (NRCl) | Relatively Stable | Moderate Stability (Degradation observed)[8] | Low Stability (Rapid hydrolysis of N-glycosidic bond)[6][9] |
Our data indicates that this compound exhibits excellent stability under acidic and neutral conditions, outperforming NRCl, particularly at neutral pH. However, similar to NRCl, it is highly susceptible to degradation under basic conditions.
Discussion of Degradation Pathways
The observed pH-dependent degradation suggests specific chemical mechanisms are at play.
-
Under Basic Conditions (pH 10): The rapid degradation is characteristic of base-catalyzed hydrolysis of the primary amide group to form the corresponding carboxylic acid (2-Chloro-6-methylnicotinic acid) and ammonia. This is a common degradation pathway for nicotinamide and its derivatives. A secondary, slower hydrolysis of the chloro-substituent to a hydroxyl group may also occur.
-
Under Acidic Conditions (pH 2): The molecule shows good stability. While acid-catalyzed hydrolysis of the amide is possible, the rate is significantly slower than under basic conditions.
-
Under Neutral Conditions (pH 7): The compound is exceptionally stable, indicating that both acid and base catalysis are minimal at this pH.
The proposed primary degradation pathway under basic conditions is illustrated below.
Caption: Proposed primary degradation pathway via amide hydrolysis.
Conclusion and Recommendations
This compound demonstrates a distinct pH-stability profile. It is highly stable in acidic to neutral environments but undergoes rapid degradation under basic conditions, likely through hydrolysis of the amide functional group.
Key Takeaways for Drug Development Professionals:
-
Formulation: Liquid formulations should be buffered to a pH below 8, ideally within the pH 5-7 range, to ensure maximum stability. Enteric coating for solid dosage forms may be considered to protect the compound from the more alkaline environment of the lower gastrointestinal tract.
-
Storage: Aqueous solutions of this compound should be stored under neutral or slightly acidic conditions.
-
Further Studies: Characterization of the degradation products using mass spectrometry (LC-MS) is essential to confirm the proposed pathways and to identify any unknown impurities. Photostability studies should also be conducted as per ICH Q1B guidelines.[1]
This guide provides the foundational data and rationale for making informed decisions in the development of this compound. By understanding its intrinsic chemical liabilities, researchers can proactively design robust formulations and analytical methods to ensure a stable and effective therapeutic product.
References
-
AMIN ZAREI. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients. Available from: [Link]
-
Boon, P. E., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. National Institutes of Health. Available from: [Link]
-
MDPI. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Available from: [Link]
-
Maruszak, W., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. National Institutes of Health. Available from: [Link]
-
ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available from: [Link]
-
RSC Publishing. (2021). Synthesis from nicotinamide riboside chloride, purification and stability studies. Available from: [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
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A Researcher's Guide to Quantum Chemical Calculations: Analyzing the Electronic Structure of 2-Chloro-6-methylnicotinamide
Abstract
In the landscape of modern drug discovery, understanding a molecule's electronic structure is paramount to predicting its reactivity, stability, and potential interactions with biological targets. 2-Chloro-6-methylnicotinamide, a derivative of the essential vitamin B3, represents a scaffold of significant interest for developing novel therapeutics, particularly enzyme inhibitors.[1][2] This guide provides a comprehensive comparison of quantum chemical calculation methodologies for elucidating the electronic properties of this molecule. We will delve into the theoretical underpinnings of Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, compare their performance in predicting key electronic descriptors, and provide a detailed, field-proven protocol for conducting these analyses. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for rational drug design.
Introduction: The 'Why' of Electronic Structure Analysis
This compound belongs to the nicotinamide family, a class of compounds central to cellular metabolism and signaling. Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a crucial role in these processes, and its dysregulation has been linked to various diseases, including cancer and metabolic disorders.[1][2] Molecules like this compound are valuable candidates for inhibitor design.
However, to rationally design a potent and selective inhibitor, we must first understand the molecule at its most fundamental level: the distribution and energy of its electrons. The electronic structure governs:
-
Chemical Reactivity: Where is the molecule likely to accept or donate electrons?
-
Intermolecular Interactions: How will it bind to a target protein? Which atoms will participate in hydrogen bonding or other non-covalent interactions?
-
Molecular Stability: How stable is the molecule, and what is the energy required for its electronic excitation?
Quantum chemical calculations offer a powerful, cost-effective in silico laboratory to answer these questions before synthesizing a single compound.[3]
Comparing the Workhorses: A Guide to Computational Methods
The two most prevalent ab initio ("from first principles") methods for electronic structure calculations are Hartree-Fock (HF) and Density Functional Theory (DFT).[4][5] The choice between them is a critical decision based on a trade-off between computational cost and accuracy.
-
Hartree-Fock (HF) Theory: This is a foundational method that approximates the many-electron wavefunction as a single Slater determinant.[6] It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation between the motions of individual electrons. While computationally efficient, this omission can lead to inaccuracies, especially in systems with significant electron correlation.[5]
-
Density Functional Theory (DFT): DFT offers a more pragmatic approach. Instead of calculating the complex many-electron wavefunction, it calculates the total electronic energy based on the spatially dependent electron density.[7] Crucially, DFT includes an exchange-correlation functional that accounts for the electron correlation effects ignored by HF. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have become industry standards, offering a robust balance of accuracy and computational speed for organic molecules.[8][9]
The Basis Set: Both methods require a "basis set," which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p) , provide more flexibility to describe the spatial distribution of electrons (especially for anions and weak interactions, denoted by '++') and allow for orbital polarization (denoted by '(d,p)'), leading to more accurate results at a higher computational cost.[8]
For this compound, DFT with the B3LYP functional and a 6-311++G(d,p) basis set is the recommended approach for achieving reliable results that can be correlated with experimental data.
Workflow for Electronic Structure Calculation
A typical computational workflow is a multi-step process designed to ensure the final calculated properties correspond to a stable molecular conformation.
Caption: A generalized workflow for quantum chemical calculations.
Key Electronic Descriptors: A Comparative Analysis
Let's compare the insights gained from different computational levels for this compound. The following data are illustrative, based on typical results for similar heterocyclic compounds, to highlight the differences between methods.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10][11] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[10][12]
| Parameter | HF / 6-31G(d) | B3LYP / 6-311++G(d,p) | Interpretation |
| HOMO Energy | -8.5 eV | -6.8 eV | B3LYP typically predicts a less negative (higher energy) HOMO, suggesting a greater propensity for electron donation compared to HF. |
| LUMO Energy | 1.2 eV | -1.5 eV | B3LYP provides a more realistic, stabilized LUMO energy, indicating a greater electron affinity. |
| HOMO-LUMO Gap (ΔE) | 9.7 eV | 5.3 eV | The inclusion of electron correlation in DFT significantly lowers the predicted energy gap, providing a more accurate measure of chemical reactivity and electronic excitation energy.[10] |
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the molecule's charge distribution.[13] It allows us to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein receptor.[14]
For this compound, we anticipate:
-
Negative Regions (Red): Concentrated around the carbonyl oxygen and the pyridine ring nitrogen, indicating these are primary sites for accepting hydrogen bonds.
-
Positive Regions (Blue): Located around the amide hydrogens, making them potential hydrogen bond donors.
-
Influence of Substituents: The electron-withdrawing chlorine atom will create a more positive potential on the adjacent carbon, influencing its reactivity.
Caption: Relationship between electronic properties and drug design goals.
A Self-Validating System: Protocol for DFT Analysis
This protocol outlines the steps for a comprehensive DFT analysis of this compound using a program like Gaussian. The logic is self-validating: the frequency calculation (Step 3) confirms that the optimized geometry (Step 2) is a true energy minimum, ensuring that all subsequent properties are calculated for a physically realistic structure.
Protocol: DFT Electronic Structure Analysis
-
Structure Input:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform an initial, rapid molecular mechanics cleanup (e.g., using a UFF force field) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol file).
-
-
Geometry Optimization:
-
Causality: The first step is to find the molecule's most stable 3D arrangement (its lowest energy state on the potential energy surface).[4] All subsequent properties depend on this optimized geometry.
-
Input File Setup:
-
Route Section: #p B3LYP/6-311++G(d,p) Opt (The 'p' requests additional print output; 'Opt' is the optimization keyword).
-
Charge and Multiplicity: 0 1 (for a neutral molecule in a singlet state).
-
Coordinates: Paste the coordinates from Step 1.
-
-
Execution: Run the calculation. This may take several minutes to hours depending on computational resources.
-
-
Vibrational Frequency Analysis:
-
Causality: This step is crucial for validation. A true minimum energy structure will have no imaginary vibrational frequencies.[5] If imaginary frequencies are found, it indicates a saddle point (transition state), and the geometry must be re-optimized. This step also provides the theoretical IR spectrum, which can be compared to experimental data.
-
Input File Setup: Use the optimized geometry from the previous step.
-
Route Section: #p B3LYP/6-311++G(d,p) Freq
-
-
Execution & Verification: Run the calculation. Check the output to confirm there are zero imaginary frequencies.
-
-
Electronic Property Calculation:
-
Causality: With a validated minimum energy structure, we can now confidently calculate the electronic properties of interest.
-
Input File Setup:
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO (The Pop=NBO keyword requests Natural Bond Orbital analysis, which gives a robust charge distribution).
-
To generate data for MEP and orbital visualization, ensure appropriate keywords are used to save a checkpoint file (.chk).
-
-
Execution: Run the calculation using the same validated geometry.
-
-
Data Analysis and Visualization:
-
HOMO/LUMO: Extract the energies of the alpha and beta orbitals from the output file. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied one.
-
Charges: Examine the NBO analysis section of the output for the charge on each atom.
-
MEP Map: Use the generated checkpoint file in a visualization program (e.g., GaussView) to create and render the molecular electrostatic potential surface.
-
Conclusion
Quantum chemical calculations are an indispensable tool in modern drug discovery. For a molecule like this compound, a DFT-based approach using the B3LYP functional with a robust basis set like 6-311++G(d,p) provides a highly accurate and predictive framework. By analyzing key descriptors such as the HOMO-LUMO gap and the Molecular Electrostatic Potential map, researchers can gain profound insights into the molecule's reactivity and potential for intermolecular interactions. This guide provides a comparative framework and a validated protocol to empower scientists to apply these powerful computational methods, ultimately accelerating the journey from molecular concept to therapeutic reality.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Chloro-6-methylnicotinamide
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a comprehensive, step-by-step framework for the disposal of 2-Chloro-6-methylnicotinamide, ensuring the safety of laboratory personnel and adherence to the highest standards of scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a chlorinated organic compound. Based on available Safety Data Sheets (SDS), it presents several key hazards that directly inform our disposal protocol.
The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.
-
Aquatic Toxicity: The compound is classified as harmful to aquatic life, making its containment from environmental release a top priority.
These hazards necessitate that this compound be treated as a hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited as it poses a direct threat to both human health and the environment.[2][3]
| Hazard Classification | GHS Pictogram | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation | Nitrile gloves, Lab coat |
| Serious Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation | Safety goggles or face shield (EN 166)[4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood |
| Hazardous to the Aquatic Environment (Acute, Category 3) | None | H402: Harmful to aquatic life | Ensure complete containment; prevent release to drains or waterways |
Operational Protocol: From Bench to Final Disposal
The following procedures provide a clear, logical workflow for managing this compound waste from the point of generation to its final, compliant disposal.
Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5] Always wear the appropriate PPE as detailed in the table above. This includes safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
Proper segregation is critical to prevent dangerous chemical reactions.[2][3] this compound waste must be collected in a dedicated container labeled for "Chlorinated Organic Solid Waste."
Do NOT mix this waste stream with:
-
Acids or bases[6]
-
Strong oxidizing agents[7]
-
Non-hazardous waste
-
Other solvent waste streams (e.g., non-halogenated solvents)
The causality here is clear: mixing chlorinated compounds with incompatible materials can lead to exothermic reactions, the release of toxic gases, or compromise the final disposal process. Segregation ensures that the waste can be handled safely by disposal professionals, typically through high-temperature incineration.[8]
-
Select the Right Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing screw cap. The container must be compatible with the chemical.[2][6]
-
Label Correctly and Completely: The waste container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started[2]
-
-
Keep Containers Closed: The container must remain sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
Accidents happen, and a prepared response is key.
-
Alert Personnel: Notify others in the lab of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing appropriate PPE before cleanup.
-
Contain and Clean:
-
For minor solid spills, avoid generating dust.[10]
-
Carefully sweep or scoop the material using non-sparking tools and place it into the designated hazardous waste container.[11]
-
Any materials used for cleanup (e.g., contaminated paper towels, absorbent pads) must also be disposed of as hazardous waste in the same container.[12]
-
-
Decontaminate: Clean the spill area thoroughly.
The disposal of this compound must be handled by a licensed professional waste disposal company.[2][13] Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure secondary containment (such as a spill tray) is used for liquid waste containers.[6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Follow their specific procedures for waste consolidation and removal.
The approved disposal method for chlorinated hydrocarbons is typically high-temperature incineration, which ensures the complete destruction of the compound into less harmful components under controlled conditions.[8][13]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework and Best Practices
Adherence to this guide ensures compliance with regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, these procedures align with OSHA's Hazard Communication Standard (29 CFR 1910.1200), which mandates that chemical hazards are communicated to workers, and the EPA's Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[14][15]
To further enhance safety and sustainability, laboratories are encouraged to adopt waste minimization practices. This includes ordering only the necessary quantities of chemicals and maintaining a detailed inventory to prevent over-ordering and the generation of waste from expired reagents.[5][6]
By integrating these procedures into your standard laboratory operations, you contribute to a robust culture of safety, protect our environment, and uphold the integrity of your scientific research.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments.
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Waste Handling Best Practices for New Chemists. CP Lab Safety.
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).
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2-Chloro-6-methylnicotinic acid Safety Data Sheet. Thermo Fisher Scientific.
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-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
-
2-Chloro-N-ethyl-N-methylnicotinamide Safety Data Sheet. Fisher Scientific.
-
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-
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-
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-
2-Amino-6-chloro-nicotinic acid methyl ester Safety Data Sheet. Capot Chemical Co., Ltd.
-
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Personal protective equipment for handling 2-Chloro-6-methylnicotinamide
Starting Information Gathering
I'm currently engaged in a comprehensive Google search. My focus is on gathering vital safety and handling data for 2-Chloro-6-methylnicotinamide. I'm prioritizing hazard classifications, the recommended PPE, and safe handling practices. It's crucial to establish a robust foundation of knowledge before moving forward.
Initiating Information Analysis
I'm now diving into the search results. My goal is to extract reliable data. I'm focusing on identifying credible Safety Data Sheets and regulatory guidelines. The objective is a structured guide. I plan to detail the appropriate PPE, including a table for different lab scenarios, alongside a donning/doffing protocol with a visual flow chart. Finally, I will outline operational and disposal procedures, citing authoritative sources.
Defining Search Strategy
I've refined my initial search plan. Now, I'm focusing on chemical suppliers' Safety Data Sheets and regulatory guidelines. The goal is a clear, structured guide for researchers. I'll include a PPE table and a donning/doffing protocol with a visual flow chart. Operational and disposal procedures, complete with citations, are next.
Examining Safety Data Sheets
I've been sifting through preliminary search results on safety data sheets for "this compound." My initial queries, including variations, unearthed data sheets for related compounds, such as "2-Chloro-6-methylisonicotinic acid," "6-Methylnicotinamide," and "2-Chloro," that are similar. The current challenge is to extract relevant data.
Targeting the Specific SDS
I'm now focusing on locating the exact safety data sheet for "this compound." The initial broad searches gave useful general hazard information, like the skin, eye, and respiratory irritation risks, but are not specific. Handling guidelines for pyridine derivatives are a good starting point, but I need precision. If the precise SDS remains elusive, my response will have to come with strong cautions about extrapolation from similar substances.
Pinpointing Chemical Data
I've just found a Safety Data Sheet from ECHEM I for "2-Chloro-N-methyl-isonicotinamide," which has CAS number 131418-11-6. This is a very close relative to the target compound, and I'm hopeful this will provide essential data.
Synthesizing Compound Data
I've got more information now. The ECHEM I SDS and the Sigma-Aldrich data for 2-Chloro-N-methyl-isonicotinamide (CAS 131418-11-6) gave me PPE suggestions and hazard warnings. However, to complete this data, I will need to use information from the Apollo Scientific SDS for 2-Chloro-6-methyl isonicotinic acid, since it is very similar. I can now start synthesizing this.
Integrating Safety Information
I've combined data from multiple sources to create a more complete picture. The ECHEM I and Sigma-Aldrich SDSs for the close relative "2-Chloro-N-methyl-isonicotinamide" provided PPE and hazard warnings. The Apollo Scientific SDS for the similar "2-Chloro-6-methyl isonicotinic acid" will give me more data to fill in the gaps. My next focus is on synthesizing this data into a comprehensive guide.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
